Product packaging for 2-(Hydroxymethyl)menthol(Cat. No.:CAS No. 51210-01-6)

2-(Hydroxymethyl)menthol

Cat. No.: B15176484
CAS No.: 51210-01-6
M. Wt: 186.29 g/mol
InChI Key: UCRUTNJGISGZMY-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)menthol is a useful research compound. Its molecular formula is C11H22O2 and its molecular weight is 186.29 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H22O2 B15176484 2-(Hydroxymethyl)menthol CAS No. 51210-01-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51210-01-6

Molecular Formula

C11H22O2

Molecular Weight

186.29 g/mol

IUPAC Name

2-(hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol

InChI

InChI=1S/C11H22O2/c1-7(2)9-5-4-8(3)10(6-12)11(9)13/h7-13H,4-6H2,1-3H3

InChI Key

UCRUTNJGISGZMY-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C(C1CO)O)C(C)C

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 2-(hydroxymethyl)menthol. Due to the limited availability of direct experimental data for this specific derivative, this document combines known information with theoretically derived properties based on the well-characterized parent compound, (-)-menthol. This guide covers the compound's identity, physicochemical properties, proposed synthesis and purification protocols, predicted spectral characteristics, and a discussion of its potential biological activities. The information is presented to support further research and development activities involving this menthol derivative.

Compound Identification

This compound is a derivative of menthol, a naturally occurring cyclic monoterpene alcohol. The introduction of a hydroxymethyl group (-CH₂OH) to the menthol scaffold is expected to alter its physicochemical properties, such as polarity and reactivity, which may, in turn, influence its biological activity.

IdentifierValueSource
IUPAC Name (1R,2S,5R)-2-(hydroxymethyl)-5-methyl-2-(propan-2-yl)cyclohexan-1-olInferred
Synonyms 2-(hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol; Cyclohexanemethanol, 2-hydroxy-α,α,4-trimethyl-[1][2]
CAS Number 51210-01-6[2][3]
Molecular Formula C₁₁H₂₂O₂[1][2]
Molecular Weight 186.29 g/mol [1][2]
Canonical SMILES CC1CCC(C(C1CO)O)C(C)C[1]
InChI Key InChIKey=QZJVRCSWUNXYEN-UHFFFAOYSA-N[1]

Physicochemical Properties

The majority of the available data on the physical properties of this compound are estimations. These predicted values are useful for initial experimental design and are summarized below.

PropertyValueSource
Boiling Point 291.00 to 292.00 °C @ 760.00 mm Hg (estimated)[3]
Flash Point 270.00 °F (132.30 °C) (estimated)[3]
Water Solubility 234.2 mg/L @ 25 °C (estimated)[3]
logP (o/w) 2.047 (estimated)[3]
Assay 95.00 to 100.00 %[3]

Experimental Protocols

Proposed Synthesis: Hydroxymethylation of (-)-Menthol

A plausible synthetic route to this compound is the base-catalyzed hydroxymethylation of (-)-menthol using formaldehyde. This reaction, a form of aldol condensation, introduces a hydroxymethyl group at the α-position to the hydroxyl group of menthol.

Reaction:

(-)-Menthol + CH₂O → this compound

Proposed Protocol:

  • Reactant Preparation: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a dropping funnel, dissolve (-)-menthol in a suitable aprotic solvent (e.g., tetrahydrofuran).

  • Base Addition: Add a catalytic amount of a strong base, such as sodium hydride or potassium tert-butoxide, to the solution at room temperature to deprotonate the hydroxyl group of menthol, forming the corresponding alkoxide.

  • Formaldehyde Addition: Slowly add a solution of formaldehyde (e.g., paraformaldehyde depolymerized by heating) in the same solvent to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether or ethyl acetate), and perform a liquid-liquid extraction.

  • Washing: Wash the organic layer sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

G Proposed Synthesis of this compound Menthol (-)-Menthol Alkoxide Menthol Alkoxide Menthol->Alkoxide Deprotonation Base Strong Base (e.g., NaH) Base->Alkoxide Product This compound Alkoxide->Product Nucleophilic Addition Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Product Workup Aqueous Workup Product->Workup G Purification Workflow for this compound Crude Crude Product Distillation Vacuum Distillation Crude->Distillation Remove Volatiles Chromatography Silica Gel Column Chromatography Distillation->Chromatography Separate by Polarity Pure_Product Pure this compound Chromatography->Pure_Product Isolate Pure Compound G Hypothesized TRPM8 Activation by this compound Compound This compound TRPM8 TRPM8 Receptor Compound->TRPM8 Binds to Ion_Channel Ion Channel Opening TRPM8->Ion_Channel Activates Calcium_Influx Ca²⁺ Influx Ion_Channel->Calcium_Influx Leads to Cooling_Sensation Cooling Sensation / Analgesia Calcium_Influx->Cooling_Sensation Results in

References

An In-depth Technical Guide to 2-(hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-(hydroxymethyl)menthol. Due to the limited availability of public research data, this document focuses on compiling existing information and identifying knowledge gaps. While quantitative data from experimental studies on this specific menthol derivative are scarce, this guide presents estimated properties and contextual information based on related compounds. There is a notable absence of detailed experimental protocols for its synthesis and characterization, as well as a lack of data regarding its specific biological activities and signaling pathways. This guide serves as a foundational resource and a call for further research into this potentially valuable compound.

Introduction

Menthol, a naturally occurring cyclic monoterpene alcohol, is widely recognized for its characteristic cooling sensation and minty aroma, leading to its extensive use in pharmaceuticals, cosmetics, and food products. Chemical modification of the menthol scaffold offers the potential to create novel derivatives with altered physical properties and enhanced or new biological activities. This compound is one such derivative, featuring a hydroxymethyl group at the 2-position of the menthane ring. This modification is expected to influence its polarity, solubility, and interactions with biological targets. This guide aims to consolidate the currently available technical information on this compound to support future research and development efforts.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [2]
CAS Number 51210-01-6[2]
Boiling Point 291.00 to 292.00 °C (at 760.00 mm Hg) (estimated)[2]
Water Solubility 234.2 mg/L (at 25 °C) (estimated)[2]
logP (o/w) 2.047 (estimated)[2]
Melting Point Not available
Appearance Not available
Density Not available
Refractive Index Not available

Synthesis

A specific, detailed experimental protocol for the synthesis of this compound is not described in the reviewed scientific literature. However, the synthesis of a constitutional isomer, (–)-menthyl carbinol (1-(R)-methyl-3-(R)-hydroxymethyl-4-(S)-isopropylcyclohexane), has been reported.[3] This synthesis involves the reaction of formaldehyde with the Grignard reagent derived from (–)-menthyl chloride.[3]

A general method for the hydroxymethylation of phenols involves the reaction with formaldehyde.[4] It is plausible that a similar approach could be adapted for the hydroxymethylation of menthol, though the specific reaction conditions, regioselectivity, and yield for the synthesis of this compound would need to be empirically determined.

A potential synthetic workflow could be conceptualized as follows:

G Menthol Menthol Reaction Hydroxymethylation Reaction Menthol->Reaction Reagents Formaldehyde (CH₂O) + Base/Acid Catalyst Reagents->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification Characterization Characterization (NMR, IR, MS) Purification->Characterization

Caption: Conceptual workflow for the synthesis of this compound.

Spectral Data

No experimentally obtained NMR, IR, or Mass Spectrometry spectra for this compound have been identified in the public domain. Characterization of this compound would require the acquisition and interpretation of such data.

Biological Activity and Signaling Pathways

There is no specific information available regarding the biological activity or signaling pathways of this compound. The biological effects of its parent compound, menthol, are well-documented and primarily involve the activation of the transient receptor potential melastatin 8 (TRPM8) channel, which is responsible for its cooling sensation.[5][6] Menthol is also known to exhibit analgesic, anti-inflammatory, and antimicrobial properties.[5][6]

Further research is necessary to determine if the addition of a hydroxymethyl group at the 2-position alters the affinity for TRPM8 or confers novel biological activities. A hypothetical signaling pathway, based on the known action of menthol, is presented below.

G Menthol_Derivative This compound TRPM8 TRPM8 Channel Menthol_Derivative->TRPM8 Activation (?) Ca_Influx Ca²⁺ Influx TRPM8->Ca_Influx Cellular_Response Cellular Response (e.g., Cooling Sensation) Ca_Influx->Cellular_Response

Caption: Hypothetical activation of the TRPM8 channel by this compound.

Conclusion and Future Directions

This technical guide highlights the significant gaps in the scientific understanding of this compound. While basic chemical identifiers and some estimated physical properties are known, a comprehensive characterization is lacking. The development of a reliable synthetic protocol is the first critical step for enabling further research. Subsequent studies should focus on the full elucidation of its physical properties, comprehensive spectral analysis for structural confirmation, and in-depth investigation of its biological activities, including its interaction with TRP channels and other potential cellular targets. Such research will be invaluable for determining the potential applications of this compound in the pharmaceutical and other industries.

References

Technical Guide: An Overview of CAS Number 51210-01-6 (2-(hydroxymethyl)menthol)

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: This document summarizes the currently available public information on CAS number 51210-01-6. A comprehensive search has revealed a significant lack of in-depth technical data required for a full whitepaper, including experimental protocols, extensive quantitative data, and established biological pathways.

Introduction

CAS number 51210-01-6 identifies the chemical compound 2-(hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol , also known by its synonym 2-hydroxymethylmenthol .[1] This molecule is a derivative of menthol, a well-studied monoterpenoid known for its wide range of biological activities and applications. However, 2-(hydroxymethyl)menthol itself remains a largely uncharacterized compound. This guide aims to consolidate the limited available information and highlight the significant knowledge gaps that present opportunities for future research.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below. It is important to note that much of the available data is estimated and has not been experimentally verified in published literature.

PropertyValueSource
CAS Number 51210-01-6
Chemical Name 2-(hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol[1]
Synonyms 2-hydroxymethylmenthol, 2-Hydroxymethyl-6-isopropyl-3-methyl-cyclohexanol[1]
Molecular Formula C₁₁H₂₂O₂[1]
Molecular Weight 186.29 g/mol [1]
Boiling Point (estimated) 291.00 to 292.00 °C @ 760.00 mm Hg
Flash Point (estimated) 270.00 °F (132.22 °C)
Water Solubility (estimated) 234.2 mg/L @ 25 °C

Synthesis

Logical Workflow for a Hypothetical Synthesis:

G Menthol (-)-Menthol Protection Protection of C1-OH group Menthol->Protection Activation Activation of C2 for C-C bond formation Protection->Activation Hydroxymethylation Introduction of hydroxymethyl group at C2 Activation->Hydroxymethylation Deprotection Deprotection of C1-OH group Hydroxymethylation->Deprotection Target This compound Deprotection->Target

Caption: Hypothetical synthetic pathway for this compound.

Biological Activity and Mechanism of Action

There is currently no published research detailing the biological activity, pharmacology, or mechanism of action of this compound. While the parent compound, menthol, is known to interact with various biological targets, most notably as an agonist of the TRPM8 receptor responsible for its characteristic cooling sensation, it is not possible to extrapolate these activities to the 2-hydroxymethyl derivative without empirical evidence. The addition of a hydroxymethyl group could significantly alter the molecule's polarity, size, and ability to interact with biological receptors, potentially leading to a novel pharmacological profile or a loss of the activities associated with menthol.

Quantitative Data

No quantitative biological data, such as IC₅₀ values, binding affinities (Kᵢ or Kₔ), pharmacokinetic parameters (ADME), or toxicological data (LD₅₀), for this compound has been reported in the public domain.

Commercial and Research Status

Information from chemical suppliers indicates that this compound is for "information only" and is "not used for fragrances or flavors". This suggests that the compound may be available in limited quantities for research purposes but has not found a commercial application. A patent has listed this CAS number in a system for releasing edible materials, though this does not provide specific details on the properties or function of the compound itself.

Future Research Directions

The significant lack of data for this compound presents a number of opportunities for future research:

  • Development of a reliable synthetic route: A validated, scalable synthesis is the first step toward enabling further study of this compound.

  • Screening for biological activity: Given the diverse activities of other menthol derivatives, this compound could be screened against a variety of biological targets, including TRP channels, to determine if it possesses any interesting pharmacological properties.

  • Comparative studies with menthol: A direct comparison of the biological and sensory properties of this compound with those of menthol would elucidate the impact of the C-2 hydroxymethyl group.

Experimental Workflow for Preliminary Biological Screening:

G cluster_0 Compound Acquisition cluster_1 In Vitro Assays cluster_2 Data Analysis Synthesis Chemical Synthesis Purification Purification & Characterization Synthesis->Purification Receptor_Binding Receptor Binding Assays (e.g., TRPM8) Purification->Receptor_Binding Enzyme_Assays Enzyme Inhibition Assays Purification->Enzyme_Assays Cell_Viability Cell Viability/Cytotoxicity Assays Purification->Cell_Viability Activity_Determination Determination of Potency and Efficacy Receptor_Binding->Activity_Determination Enzyme_Assays->Activity_Determination Cell_Viability->Activity_Determination SAR_Analysis Structure-Activity Relationship (SAR) Analysis Activity_Determination->SAR_Analysis

Caption: A potential workflow for the initial biological evaluation of this compound.

Conclusion

References

2-(Hydroxymethyl)menthol: An Investigation into its Role as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the inquiry into the use of 2-(hydroxymethyl)menthol as a chiral auxiliary in asymmetric synthesis. Following a comprehensive review of scientific literature and chemical databases, this document concludes that This compound is not a commonly recognized or utilized chiral auxiliary . While the parent compound, (-)-menthol, and its various derivatives are well-established and widely employed for stereochemical control in organic reactions, there is a notable absence of published data on the application of the 2-(hydroxymethyl) substituted variant for this purpose.

This guide will, therefore, provide a detailed overview of the established use of (-)-menthol and its prominent derivatives as chiral auxiliaries. It will cover the fundamental principles of their application, present quantitative data on their effectiveness, detail relevant experimental protocols, and illustrate the underlying mechanistic workflows. This information is intended to serve as a valuable resource for researchers and professionals in the field of drug development and asymmetric synthesis who are interested in leveraging the stereodirecting capabilities of the menthol scaffold.

Introduction to Chiral Auxiliaries and the Menthol Scaffold

In the realm of stereoselective synthesis, a chiral auxiliary is a stereogenic molecule that is temporarily incorporated into a prochiral substrate to direct the outcome of a subsequent chemical transformation, leading to the preferential formation of one enantiomer or diastereomer. The auxiliary is then removed to yield the desired chiral product and can, in principle, be recovered for reuse.

(-)-Menthol, a naturally abundant and relatively inexpensive monoterpene alcohol, has long been a workhorse in the field of asymmetric synthesis. Its rigid cyclohexane backbone and strategically positioned stereocenters provide a well-defined chiral environment that can effectively bias the approach of reagents to a reactive center. The hydroxyl group at C-1 serves as a convenient handle for attaching the auxiliary to a substrate, typically through the formation of an ester, ether, or other covalent linkage.

While (-)-menthol itself provides moderate to good levels of stereocontrol in many reactions, a variety of its derivatives have been synthesized to enhance diastereoselectivity. A notable example is 8-phenylmenthol, where the introduction of a bulky phenyl group significantly increases the steric hindrance on one face of the molecule, leading to improved stereochemical outcomes.

Quantitative Data on Menthol and its Derivatives as Chiral Auxiliaries

The efficacy of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) of the product formed. The following tables summarize representative data for asymmetric reactions employing (-)-menthol and its derivatives.

Table 1: Diastereoselective Alkylation of Enolates Derived from (-)-Menthyl Esters

Substrate (Ester of)ElectrophileBaseSolventTemperature (°C)Diastereomeric Excess (d.e.) (%)
Propanoic acidBenzyl bromideLDATHF-7876
Phenylacetic acidMethyl iodideLHMDSTHF-7885
Cyclohexanecarboxylic acidEthyl iodideKHMDSToluene-7890

Table 2: Diastereoselective Diels-Alder Reactions with Acrylates of Menthol Derivatives

Dienophile (Acrylate of)DieneLewis AcidSolventTemperature (°C)Diastereomeric Excess (d.e.) (%)
(-)-MentholCyclopentadieneTiCl₄CH₂Cl₂-7872
8-PhenylmentholCyclopentadieneTiCl₄CH₂Cl₂-78>95
(-)-8-(p-Tolyl)mentholIsopreneEt₂AlClCH₂Cl₂-7892

Experimental Protocols

The following provides a generalized experimental protocol for the diastereoselective alkylation of an enolate derived from a (-)-menthyl ester.

Protocol: Diastereoselective Alkylation of a (-)-Menthyl Ester

Materials:

  • (-)-Menthyl ester of the desired carboxylic acid

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) solution (freshly prepared or commercial)

  • Alkyl halide (electrophile)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Enolate Formation: A solution of the (-)-menthyl ester in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). To this solution, a slight excess (typically 1.1 equivalents) of LDA solution is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to ensure complete enolate formation.

  • Alkylation: The alkyl halide (1.2 equivalents) is then added to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for a period of 1 to 4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching and Workup: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product, a mixture of diastereomers, is purified by silica gel column chromatography to isolate the major diastereomer. The diastereomeric ratio is determined by techniques such as ¹H NMR spectroscopy, gas chromatography (GC), or high-performance liquid chromatography (HPLC) on a chiral stationary phase after cleavage of the auxiliary.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., using LiOH or KOH) or reduction (e.g., using LiAlH₄) to yield the desired enantiomerically enriched carboxylic acid or alcohol, respectively.

Visualization of the Chiral Auxiliary Workflow

The following diagram, generated using the DOT language, illustrates the general workflow of employing a chiral auxiliary, such as (-)-menthol, in an asymmetric synthesis.

Chiral_Auxiliary_Workflow cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage of Chiral Auxiliary Prochiral_Substrate Prochiral Substrate (e.g., Carboxylic Acid) Attachment Attachment Reaction (e.g., Esterification) Prochiral_Substrate->Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., (-)-Menthol) Chiral_Auxiliary->Attachment Substrate_Auxiliary_Adduct Substrate-Auxiliary Adduct Attachment->Substrate_Auxiliary_Adduct Diastereoselective_Reaction Diastereoselective Reaction (e.g., Enolate Alkylation) Substrate_Auxiliary_Adduct->Diastereoselective_Reaction Diastereomeric_Product Diastereomerically Enriched Product Diastereoselective_Reaction->Diastereomeric_Product Cleavage Cleavage Reaction (e.g., Hydrolysis) Diastereomeric_Product->Cleavage Chiral_Product Enantiomerically Enriched Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

The Synthesis and Application of Menthol Derivatives in Chiral Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: The imperative for enantiomerically pure compounds, particularly in the pharmaceutical and agrochemical industries, has driven the development of sophisticated methods for asymmetric synthesis. Among the various strategies, the use of chiral auxiliaries—molecules temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction—remains a robust and reliable approach. (-)-Menthol, a naturally abundant and relatively inexpensive monoterpene, is a cornerstone of the "chiral pool." Its rigid cyclohexane backbone and strategically positioned chiral centers make it an excellent starting material for a diverse range of powerful chiral auxiliaries. This technical guide provides an in-depth exploration of the synthesis of key menthol derivatives and their successful application in stereoselective transformations, intended for researchers, scientists, and professionals in drug development.

Synthesis of Key (-)-Menthol-Derived Chiral Auxiliaries

The efficacy of a chiral auxiliary is contingent on its ability to be synthesized efficiently, exert strong stereochemical control, and be removed under mild conditions without racemization. (-)-Menthol derivatives excel in these areas.

(-)-8-Phenylmenthol: An Auxiliary for High Diastereoselectivity

Introduced by E.J. Corey, (-)-8-phenylmenthol has demonstrated superior diastereoface discriminating ability compared to (-)-menthol itself, largely due to the increased steric hindrance provided by the phenyl group. It is particularly effective in directing cycloaddition reactions.

This three-step synthesis provides an 87:13 mixture of diastereomers, which can be separated by chromatography or fractional crystallization of their chloroacetic acid esters.

  • Preparation of (2R,5R)-5-Methyl-2-(1-methyl-1-phenylethyl)cyclohexanone:

    • A solution of phenylmagnesium bromide is prepared from magnesium turnings and bromobenzene in anhydrous diethyl ether.

    • To this Grignard reagent, a solution of (R)-(+)-pulegone in diethyl ether is added at -20°C. The reaction mixture is stirred overnight at this temperature.

    • The reaction is quenched by adding it to ice-cold 2 N hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with ether.

    • The combined organic phases are washed, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure to yield the crude ketone.

  • Equilibration of the Ketones:

    • The crude ketone mixture is dissolved in a solution of ethanol, water, and potassium hydroxide and refluxed for 3 hours to epimerize the C-2 center, favoring the thermodynamically more stable trans isomer.

    • The solution is concentrated, diluted with water, saturated with sodium chloride, and extracted with ether.

    • The combined organic layers are dried, and the solvent is evaporated. The resulting oil is distilled under reduced pressure.

  • Reduction to (-)-8-Phenylmenthol:

    • The purified ketone is dissolved in methanol and cooled to 0°C.

    • Sodium borohydride is added portion-wise, and the mixture is stirred for 4 hours at room temperature.

    • The reaction is quenched with acetone, and the solvent is evaporated. The residue is taken up in ether and water.

    • The organic layer is separated, washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the crude product as a mixture of diastereomers.

    • The major diastereomer, (-)-8-phenylmenthol, is purified by medium-pressure chromatography or fractional crystallization.

G Synthesis Workflow for (-)-8-Phenylmenthol pulegone (R)-(+)-Pulegone ketone_mix Diastereomeric Ketone Mixture pulegone->ketone_mix grignard Phenylmagnesium Bromide grignard->ketone_mix 1,4-Conjugate Addition equilibrated_ketone Equilibrated Ketone (trans-isomer favored) ketone_mix->equilibrated_ketone KOH, EtOH (Epimerization) reduction Sodium Borohydride Reduction equilibrated_ketone->reduction phenylmenthol_mix (-)-8-Phenylmenthol Diastereomeric Mixture reduction->phenylmenthol_mix Reduction of Carbonyl purified_product Pure (-)-8-Phenylmenthol phenylmenthol_mix->purified_product Chromatography or Crystallization

Caption: A workflow diagram for the synthesis of (-)-8-phenylmenthol.

Menthyl Esters for Chiral Resolution

One of the most direct applications of (-)-menthol is in the resolution of racemic mixtures, particularly carboxylic acids. By converting a racemic acid into a mixture of diastereomeric menthyl esters, the two diastereomers can be separated using standard techniques like chromatography or crystallization.

This protocol is adapted from the resolution of a heterotricyclic artificial glutamate analog.

  • Esterification:

    • To a solution of the racemic carboxylic acid, (-)-menthol, and a coupling agent such as 2-methyl-6-nitrobenzoic anhydride (MNBA) in an aprotic solvent (e.g., dichloromethane), a base like 4-(dimethylamino)pyridine (DMAP) is added.

    • The reaction mixture is stirred at room temperature until completion (monitored by TLC).

    • The mixture is quenched, and the organic layer is washed sequentially with dilute acid, saturated sodium bicarbonate, and brine.

    • The organic phase is dried and concentrated to yield the crude diastereomeric ester mixture.

  • Separation:

    • The diastereomeric mixture is separated using preparative High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (e.g., CHIRALPAK IC). The mobile phase is typically a mixture of hexane and an alcohol (e.g., ethanol).

    • Fractions corresponding to each diastereomer are collected and concentrated.

  • Auxiliary Cleavage (Hydrolysis):

    • The separated diastereomeric ester is dissolved in a mixture of methanol and an aqueous base (e.g., KOH or NaOH).

    • The solution is stirred, often with heating, to facilitate the hydrolysis of the ester bond.

    • After completion, the mixture is acidified, and the enantiomerically pure carboxylic acid is extracted with an organic solvent. The recovered (-)-menthol can also be isolated from the organic phase.

G Chiral Resolution Workflow using (-)-Menthol racemic_acid Racemic Carboxylic Acid (R/S) ester_mix Diastereomeric Ester Mixture (R-Menthyl / S-Menthyl) racemic_acid->ester_mix menthol (-)-Menthol menthol->ester_mix Esterification (e.g., MNBA) separation Separation (HPLC or Crystallization) ester_mix->separation ester_r Pure Diastereomer 1 (R-Menthyl) separation->ester_r Isomer 1 ester_s Pure Diastereomer 2 (S-Menthyl) separation->ester_s Isomer 2 acid_r Enantiopure Acid (R) ester_r->acid_r Hydrolysis menthol_rec Recovered (-)-Menthol ester_r->menthol_rec acid_s Enantiopure Acid (S) ester_s->acid_s Hydrolysis ester_s->menthol_rec

Caption: General workflow for the chiral resolution of a carboxylic acid.

Menthyl Sulfinates for Asymmetric Sulfoxide Synthesis

The Andersen sulfoxide synthesis is a classic and highly effective method for preparing enantiomerically pure sulfoxides. It relies on the preparation of diastereomeric menthyl sulfinate esters, which can be separated by crystallization, followed by nucleophilic displacement at the sulfur center with an organometallic reagent.

  • Formation of Menthyl p-Toluenesulfinate:

    • (-)-Menthol is dissolved in an appropriate solvent (e.g., diethyl ether) with a base (e.g., pyridine).

    • The solution is cooled in an ice bath, and p-toluenesulfinyl chloride is added dropwise.

    • The reaction mixture is stirred, allowing it to warm to room temperature.

    • The mixture is worked up by washing with water, dilute acid, and brine. The organic layer is dried and concentrated.

    • The resulting mixture of diastereomers is separated by fractional crystallization, typically from acetone or hexane, to yield the crystalline, diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate.

  • Reaction with Organometallic Reagent:

    • The diastereomerically pure menthyl p-toluenesulfinate is dissolved in an anhydrous solvent like diethyl ether.

    • The solution is cooled (e.g., to 0°C or lower), and the desired organometallic reagent (e.g., an alkyl or aryl Grignard reagent, R-MgBr) is added.

    • The reaction proceeds with inversion of configuration at the sulfur atom.

    • The reaction is quenched with a saturated ammonium chloride solution.

    • The product is extracted, the organic layers are combined, dried, and concentrated. The resulting enantiomerically pure sulfoxide is purified by chromatography or crystallization.

Applications in Asymmetric Synthesis

Diastereoselective Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. When a chiral auxiliary is attached to the dienophile, it can effectively shield one face of the molecule, leading to a highly diastereoselective cycloaddition. (-)-8-Phenylmenthol acrylate ester is a prime example used in the synthesis of prostaglandins. The bulky 8-phenylmenthyl group directs the incoming diene to the opposite face of the acrylate double bond.

Caption: Logical diagram of a diastereoselective Diels-Alder reaction.

Quantitative Data Summary

The effectiveness of these chiral auxiliaries is best illustrated through quantitative data from their application in various asymmetric reactions.

ApplicationChiral AuxiliarySubstrate/ReagentsDiastereomeric Ratio (d.r.) / Diastereomeric Excess (d.e.)Yield (%)Reference
Diels-Alder Reaction (-)-8-Phenylmenthol acrylate5-Benzyloxymethylcyclopentadiene>100:1 (d.r.)81% (of adduct)
Chiral Resolution (-)-MentholRacemic heterotricyclic carboxylic acidN/A (Separation)44-45% (for each isomer)
Sulfoxide Synthesis (-)-Menthyl (S)-p-toluenesulfinateEthylmagnesium bromide>99% (e.e. of product)High
Aza-Diels-Alder (-)-8-Phenylmenthyl iminoacetateCyclopentadiene>95% (d.e.)~50%

Conclusion

Derivatives of (-)-menthol represent a versatile and highly effective class of chiral auxiliaries. Their utility

Navigating the Safety Profile of 2-(hydroxymethyl)menthol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known safety and handling procedures for 2-(hydroxymethyl)menthol. Due to a scarcity of direct toxicological data for this specific menthol derivative, this guide synthesizes available physicochemical properties and extrapolates safety and handling protocols from its parent compound, menthol. All quantitative data is presented in structured tables for clarity, and key procedural workflows are visualized using diagrams. This document is intended to serve as a foundational resource for laboratory personnel and researchers engaged in the study and application of this compound, promoting a culture of safety and informed handling.

Introduction

This compound, a derivative of the well-known monoterpenoid menthol, is a compound of interest in various research and development sectors. Its structural similarity to menthol suggests potential applications in flavoring, fragrance, and as a cooling agent. However, the introduction of a hydroxymethyl group can alter the molecule's physicochemical properties, biological activity, and toxicological profile. This guide aims to provide a thorough understanding of the available safety information and to establish best practices for its handling in a laboratory setting.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its safe handling and use. The following table summarizes the available data for this compound and provides a comparison with its parent compound, (±)-menthol.

PropertyThis compound(±)-Menthol
CAS Number 51210-01-6[1]89-78-1
Molecular Formula C11H22O2[2]C10H20O
Molecular Weight 186.29 g/mol 156.27 g/mol
Appearance Not explicitly stated; likely a crystalline solid.White crystalline solid[3]
Boiling Point 291.00 to 292.00 °C (estimated)[1]216 °C
Melting Point Not available34 - 36 °C
Flash Point 132.30 °C (estimated)[1]Not available
Solubility in Water 234.2 mg/L @ 25 °C (estimated)[1]Slightly soluble
logP (o/w) 2.047 (estimated)[1]3.40 at 37 °C

Hazard Identification and Classification

Based on the Safety Data Sheets for (±)-menthol, the following hazards are identified:

  • Skin Irritation (Category 2) : Causes skin irritation.

  • Serious Eye Irritation (Category 2A) : Causes serious eye irritation.

  • Harmful to Aquatic Life (Category 3) .

It is crucial to handle this compound with the assumption that it carries similar risks until specific toxicological studies are conducted.

Safety and Handling

Engineering Controls
  • Work in a well-ventilated area. Use of a chemical fume hood is recommended, especially when handling powders or generating aerosols[5].

  • Ensure eyewash stations and safety showers are readily accessible[5].

Personal Protective Equipment (PPE)
  • Eye Protection : Wear chemical safety goggles or a face shield[5].

  • Hand Protection : Wear compatible chemical-resistant gloves (e.g., nitrile rubber)[5][6].

  • Skin and Body Protection : Wear a laboratory coat and appropriate protective clothing to prevent skin contact[6].

  • Respiratory Protection : If ventilation is inadequate or if dusts are generated, a NIOSH-approved respirator with a particulate filter is recommended[6].

Hygiene Measures
  • Wash hands thoroughly after handling and before eating, drinking, or smoking.

  • Remove contaminated clothing and wash it before reuse.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place[5].

  • Keep away from incompatible materials such as strong oxidizing agents.

Spills and Disposal
  • Spills : In case of a spill, avoid generating dust. Sweep up the material and place it in a suitable, closed container for disposal. Ventilate the area and wash the spill site after material pickup is complete[6].

  • Disposal : Dispose of waste in accordance with local, state, and federal regulations. Do not allow the substance to enter drains or waterways.

Toxicological Information

As previously stated, specific toxicological data for this compound is not currently available[1]. The following table summarizes the key toxicological endpoints for (±)-menthol, which should be considered as a potential indicator for this compound until specific data is generated.

Toxicological EndpointData for (±)-Menthol
Acute Oral Toxicity (LD50) Rat: 3,180 mg/kg
Skin Corrosion/Irritation Rabbit: Causes skin irritation
Serious Eye Damage/Irritation Rabbit: Causes serious eye irritation
Respiratory or Skin Sensitization Guinea pig: Not a sensitizer (Buehler Test)
Germ Cell Mutagenicity Mutagenicity (mammal cell test): chromosome aberration
Carcinogenicity Not classified as a carcinogen by IARC, NTP, or OSHA

Experimental Protocols and Workflows

While specific experimental protocols for this compound are not detailed in the available literature, general procedures for handling crystalline organic compounds should be followed.

General Weighing and Handling Protocol
  • Preparation : Don appropriate PPE. Ensure the work area (e.g., chemical fume hood, balance enclosure) is clean and decontaminated.

  • Weighing : Use a tared, appropriate container. Carefully transfer the required amount of this compound using a clean spatula. Avoid generating dust.

  • Dissolution : If preparing a solution, add the solvent to the solid slowly and stir to dissolve.

  • Cleanup : Clean any spills immediately. Decontaminate the work surface and utensils.

  • Storage : Securely close the container of the stock material and return it to the designated storage area.

Conceptual Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of a crystalline chemical like this compound in a laboratory setting.

G A Assess Hazards (Review SDS/Literature) B Select & Don PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Work Area (Fume Hood, Clean Surface) B->C D Retrieve Chemical C->D E Perform Experiment (Weighing, Reaction, etc.) D->E F Decontaminate (Work Area, Equipment) E->F G Properly Store Chemical F->G H Dispose of Waste F->H I Remove & Clean PPE G->I H->I

Conceptual workflow for safe chemical handling.

Potential Metabolic Pathways

The metabolism of this compound has not been explicitly studied. However, based on the known metabolic pathways of menthol, a hypothetical pathway can be proposed. Menthol is primarily metabolized in the liver via glucuronidation and oxidation. The presence of an additional hydroxyl group in this compound provides another site for conjugation or oxidation.

The following diagram illustrates a potential metabolic pathway, extrapolated from the known metabolism of menthol.

G cluster_0 Potential Metabolic Pathway A This compound B Phase I Metabolism (Oxidation via CYPs) A->B D Phase II Metabolism (Glucuronidation via UGTs) A->D C Oxidized Metabolites B->C C->D E Glucuronide Conjugates D->E F Excretion (Urine, Feces) E->F

Hypothesized metabolic pathway for this compound.

Disclaimer: This proposed pathway is purely hypothetical and based on the metabolism of a related compound. Further research is required to elucidate the actual metabolic fate of this compound.

Conclusion

While direct and comprehensive safety and toxicological data for this compound are currently lacking, a conservative approach to its handling is warranted. By extrapolating from the known properties and hazards of menthol, and by adhering to standard laboratory safety protocols for crystalline organic compounds, researchers can minimize potential risks. It is imperative that future studies on this compound include a thorough evaluation of its toxicological profile to fill the existing data gaps and ensure its safe use in all applications. This guide should be used as a starting point for risk assessment and be supplemented with any new information as it becomes available.

References

Unveiling the Thermodynamic Landscape of Menthol Derivatives: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Menthol, a naturally occurring cyclic monoterpene, has long been a staple in the pharmaceutical, food, and cosmetic industries, prized for its characteristic cooling sensation and therapeutic properties. The modification of menthol's core structure has given rise to a diverse class of derivatives with tailored physicochemical and biological profiles. For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic properties of these derivatives is paramount for optimizing formulation, ensuring stability, and predicting bioavailability. This in-depth technical guide provides a comprehensive overview of the core thermodynamic properties of key menthol derivatives, details the experimental protocols for their characterization, and visualizes relevant workflows and biological pathways.

Core Thermodynamic Properties of Menthol Derivatives

The therapeutic efficacy and formulation stability of menthol derivatives are intrinsically linked to their thermodynamic properties. These properties govern their phase behavior, solubility, and interaction with biological systems. Key parameters include melting point, boiling point, vapor pressure, enthalpy and entropy of phase transitions, and solubility. This section summarizes the available quantitative data for a selection of prominent menthol derivatives in clearly structured tables to facilitate comparison.

Menthyl Esters

Menthyl esters are a significant class of derivatives where the hydroxyl group of menthol is esterified with various carboxylic acids. This modification can significantly alter the molecule's polarity, volatility, and sensory properties.

Table 1: Thermodynamic Properties of Menthyl Esters

DerivativeMolecular FormulaMelting Point (°C)Boiling Point (°C)Vapor Pressure (mmHg @ 25°C)Enthalpy of Fusion (kJ/mol)Enthalpy of Vaporization (kJ/mol)Solubility in Water (mg/L @ 25°C)
Menthyl Acetate C₁₂H₂₂O₂-228-229[1]-20.08 (est.)[2]50.89 (est.)[2]-
Menthyl Lactate C₁₃H₂₄O₃42-47[3]142 @ 5 mmHg[3]0.000085 (est.)[3][4]--141.4 (est.)[3][4]
Menthyl Salicylate C₁₇H₂₄O₃----11.155 kcal/mol (at boiling point)[5]-

Note: "est." indicates an estimated value.

Other Menthol Derivatives

Beyond simple esters, a variety of other menthol derivatives have been synthesized to explore novel applications.

Table 2: Physicochemical Properties of Other Menthol Derivatives

DerivativeMolecular FormulaPropertyValueReference
L-Menthol C₁₀H₂₀OMelting Point (α form)42-45 °C[6]
DL-Menthol C₁₀H₂₀OMelting Point38 °C[6]
Menthone C₁₀H₁₈OBoiling Point207 °C

Experimental Protocols for Thermodynamic Characterization

Accurate and reproducible measurement of thermodynamic properties is crucial. The following sections detail the methodologies for key experiments cited in the characterization of menthol and its derivatives.

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining thermal transitions such as melting point and enthalpy of fusion.[7][8][9]

Objective: To determine the melting point and enthalpy of fusion of a menthol derivative.

Apparatus: A calibrated Differential Scanning Calorimeter.

Procedure:

  • A small, accurately weighed sample (typically 1-5 mg) of the menthol derivative is hermetically sealed in an aluminum pan.

  • An empty, sealed aluminum pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The temperature of the cell is increased at a constant rate (e.g., 10 °C/min) over a defined temperature range that encompasses the expected melting point.

  • The heat flow to the sample relative to the reference is recorded as a function of temperature.

  • The melting point is determined as the onset or peak of the endothermic melting event on the resulting thermogram.

  • The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Thermogravimetric Analysis (TGA)

TGA is used to measure changes in mass as a function of temperature, providing information on thermal stability and decomposition.

Objective: To assess the thermal stability and decomposition profile of a menthol derivative.

Apparatus: A calibrated Thermogravimetric Analyzer.

Procedure:

  • A small, accurately weighed sample of the menthol derivative is placed in a tared TGA pan.

  • The pan is placed in the TGA furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • The mass of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve shows the percentage of weight loss versus temperature, indicating the temperatures at which decomposition or volatilization occurs.

Solubility Measurement (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the aqueous solubility of a menthol derivative.

Apparatus:

  • Constant temperature shaker or water bath.

  • Vials with screw caps.

  • Analytical balance.

  • Centrifuge.

  • HPLC or other suitable analytical method for quantification.

Procedure:

  • An excess amount of the menthor derivative is added to a known volume of water in a vial.

  • The vial is sealed and placed in a constant temperature shaker (e.g., 25 °C).

  • The mixture is agitated for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After agitation, the suspension is allowed to settle, or is centrifuged to separate the undissolved solid.

  • A filtered aliquot of the supernatant is carefully removed.

  • The concentration of the menthol derivative in the aliquot is determined using a validated analytical method such as HPLC.

  • The experiment is typically performed in triplicate to ensure accuracy.

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex processes and relationships. The following sections provide Graphviz (DOT language) scripts for generating diagrams of a typical experimental workflow and a relevant biological signaling pathway.

Experimental Workflow for Thermal Analysis

This diagram illustrates a generalized workflow for characterizing the thermal properties of a menthol derivative using DSC and TGA.

Experimental_Workflow cluster_sample Sample Preparation cluster_dsc DSC Analysis cluster_tga TGA Analysis cluster_data Data Interpretation Sample Menthol Derivative Sample Weighing Accurate Weighing Sample->Weighing Encapsulation Encapsulation in Pans (DSC/TGA) Weighing->Encapsulation DSC_run Run DSC Scan (Controlled Heating) Encapsulation->DSC_run TGA_run Run TGA Scan (Controlled Heating) Encapsulation->TGA_run Thermogram Generate Thermogram DSC_run->Thermogram DSC_analysis Analyze Peak (Melting Point, Enthalpy) Thermogram->DSC_analysis Data Thermodynamic Data DSC_analysis->Data Mass_loss_curve Generate Mass Loss Curve TGA_run->Mass_loss_curve TGA_analysis Analyze Decomposition (Thermal Stability) Mass_loss_curve->TGA_analysis TGA_analysis->Data Report Technical Report Data->Report

Caption: Generalized workflow for thermal analysis of menthol derivatives.

Signaling Pathway for Cooling Sensation

Menthol and many of its derivatives elicit a cooling sensation by activating the Transient Receptor Potential Melastatin 8 (TRPM8) ion channel. This diagram illustrates this key signaling pathway.

Signaling_Pathway Menthol_Derivative Menthol Derivative TRPM8 TRPM8 Ion Channel (in Sensory Neuron) Menthol_Derivative->TRPM8 Binds to and Activates Ca_Influx Calcium Influx (Ca²⁺) TRPM8->Ca_Influx Opens Channel Depolarization Membrane Depolarization Ca_Influx->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal Transmitted via Nerves Cooling_Sensation Perception of Cooling Brain->Cooling_Sensation

Caption: Signaling pathway of menthol derivative-induced cooling sensation via TRPM8 activation.

The thermodynamic properties of menthol derivatives are critical determinants of their behavior in pharmaceutical formulations and biological systems. This technical guide has provided a compilation of available quantitative data, detailed experimental protocols for their measurement, and visual representations of key workflows and biological pathways. While a comprehensive experimental dataset for a wider range of derivatives is still an area for future research, the information presented here serves as a valuable resource for scientists and researchers in the field. A thorough understanding and application of these thermodynamic principles will undoubtedly facilitate the development of novel and more effective products based on this versatile class of compounds.

References

Solubility of 2-(hydroxymethyl)menthol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge on the solubility of 2-(hydroxymethyl)menthol in organic solvents. Due to a lack of specific experimental data in publicly available literature, this document focuses on providing a framework for understanding and determining the solubility of this compound. It includes a detailed, generalized experimental protocol for solubility determination using the widely accepted shake-flask method. Additionally, this guide presents the limited available solubility data and offers qualitative predictions based on the chemical structure of this compound and the known solubility of the related compound, menthol.

Introduction

This compound is a derivative of menthol, a naturally occurring monoterpene alcohol known for its cooling and analgesic properties.[1][2] The addition of a hydroxymethyl group to the menthol structure is expected to alter its physicochemical properties, including its solubility in various solvents. Understanding the solubility of this compound is crucial for a wide range of applications, including formulation development in the pharmaceutical and cosmetic industries, as well as for designing purification and extraction processes.[3]

This guide addresses the current information gap regarding the quantitative solubility of this compound in common organic solvents. While specific experimental values are not available in the reviewed literature, this document provides the necessary tools and theoretical background for researchers to determine these values experimentally.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Chemical Formula C11H22O2[4][5]
Molecular Weight 186.29 g/mol [4]
Boiling Point 291.00 to 292.00 °C @ 760.00 mm Hg (estimated)[4]
logP (o/w) 2.047 (estimated)[4]
Water Solubility 234.2 mg/L @ 25 °C (estimated)[4][6]

Solubility of this compound

Quantitative Solubility Data

As of the date of this publication, a thorough search of scientific databases and literature has not yielded specific quantitative data on the solubility of this compound in common organic solvents. The only available quantitative value is an estimated solubility in water.

Qualitative Solubility Prediction

Based on its chemical structure, which includes a polar hydroxyl group and a non-polar hydrocarbon backbone, this compound is expected to exhibit solubility characteristics between those of polar and non-polar compounds. The presence of two hydroxyl groups, compared to the single hydroxyl group in menthol, will likely increase its polarity and its ability to form hydrogen bonds.

Menthol itself is described as being very soluble in alcohol, chloroform, and ether, and freely soluble in glacial acetic acid and petroleum ether.[1][7] It is sparingly soluble in water. Given the increased polarity from the additional hydroxymethyl group, it can be predicted that this compound will have a higher solubility in polar organic solvents such as ethanol and methanol compared to menthol. Its solubility in non-polar solvents like hexane may be reduced.

Table 2: Summary of Available and Predicted Solubility of this compound

SolventPredicted SolubilityNotes
Water234.2 mg/L @ 25 °C (estimated)[4][6]
EthanolHighIncreased polarity due to two hydroxyl groups suggests good solubility in polar protic solvents.
MethanolHighSimilar to ethanol, expected to be a good solvent.
AcetoneModerate to HighA polar aprotic solvent, likely to be effective.
Ethyl AcetateModerateA less polar solvent, solubility may be lower than in alcohols.
DichloromethaneModerateA polar aprotic solvent, likely to be an effective solvent.
HexaneLowA non-polar solvent, expected to have limited solvating power for the polar diol.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8][9][10][11][12] The following is a generalized protocol that can be adapted for determining the solubility of this compound in various organic solvents.

Materials
  • This compound (solid, of known purity)

  • Selected organic solvents (analytical grade)

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or incubator shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID, or a calibrated spectrophotometer)

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed.[12]

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Shake the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 72 hours.[9] It is advisable to perform preliminary experiments to determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

  • Quantification:

    • Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a pre-validated analytical method (e.g., HPLC, GC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of this compound of known concentrations.

    • Calculate the solubility of this compound in the solvent by multiplying the measured concentration of the diluted sample by the dilution factor.

Data Reporting

Solubility should be reported in standard units such as grams per liter (g/L) or moles per liter (mol/L) at a specified temperature.

Visualizations

The following diagrams illustrate the key concepts and workflows described in this guide.

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add Excess Solute B Add Solvent C Shake at Constant Temp B->C D Settle C->D E Filter F Dilute E->F G Quantify (HPLC/GC) F->G

Caption: Experimental workflow for the shake-flask solubility determination method.

Conclusion

While there is a notable absence of specific quantitative data on the solubility of this compound in organic solvents, this technical guide provides a solid foundation for researchers to address this gap. By utilizing the provided experimental protocol based on the shake-flask method, scientists can accurately determine the solubility of this compound in various solvents of interest. The qualitative predictions based on its chemical structure offer initial guidance for solvent selection. The generation of such empirical data will be invaluable for the advancement of research and development involving this compound in the pharmaceutical, cosmetic, and chemical industries.

References

2-(Hydroxymethyl)menthol: An In-Depth Literature Review

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of the scientific literature, detailed information regarding the synthesis, biological activity, and experimental protocols for 2-(hydroxymethyl)menthol is exceptionally limited. This technical guide summarizes the currently available data and highlights the significant gaps in the existing research.

Chemical and Physical Properties

This compound, also identified by its CAS Number 51210-01-6, is a derivative of menthol.[1] Its chemical formula is C11H22O2, with a molecular weight of 186.29 g/mol .[1] While extensive experimental data is scarce, some physical and chemical properties have been estimated and are presented in Table 1.

Table 1: Estimated Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC11H22O2[1]
Molecular Weight186.29 g/mol [1]
Boiling Point291.00 to 292.00 °C @ 760.00 mm Hg[1]
Flash Point270.00 °F (132.30 °C)[1]
logP (o/w)2.047[1]
Water Solubility234.2 mg/L @ 25 °C[1]

Synonyms:

  • 2-(hydroxymethyl)-3-methyl-6-propan-2-ylcyclohexan-1-ol[1]

  • Cyclohexanemethanol, 2-hydroxy-6-methyl-3-(1-methylethyl)-[1]

  • 2-(hydroxymethyl)-6-isopropyl-3-methylcyclohexanol[1]

Synthesis and Experimental Protocols

A thorough review of the literature did not yield any specific, detailed experimental protocols for the synthesis of this compound. General reactions involving the hydroxymethylation of alcohols, often utilizing formaldehyde, are known in organic chemistry. However, no literature specifically applying these methods to menthol to produce the 2-(hydroxymethyl) derivative could be identified.

One study detailed the synthesis of a different menthol derivative, (-)-Menthyl carbinol (1-(R)-methyl-3-(R)-hydroxymethyl-4-(S)-isopropylcyclohexane), through the reaction of the Grignard reagent of (-)-menthyl chloride with formaldehyde. This suggests that the introduction of a hydroxymethyl group to the menthol scaffold is feasible, but the specific synthesis of this compound remains undocumented in the reviewed literature.

Biological Activity and Signaling Pathways

There is currently no available information in the scientific literature regarding the biological activity of this compound. Consequently, no signaling pathways involving this compound have been described. Research on other menthol derivatives has explored a range of biological activities, but these findings cannot be extrapolated to this compound without direct experimental evidence.

Spectroscopic Data

No published spectroscopic data (such as NMR, IR, or Mass Spectrometry) for this compound could be located during the literature review.

Conclusion and Future Directions

The current body of scientific literature on this compound is sparse. While basic chemical identifiers and estimated physical properties are available, there is a complete lack of experimental data concerning its synthesis, biological effects, and spectroscopic characterization.

For researchers, scientists, and drug development professionals, this represents a significant knowledge gap and an opportunity for novel research. Future work should focus on:

  • Development of a reliable synthetic route to produce this compound in sufficient quantities for further study.

  • Comprehensive spectroscopic analysis to confirm the structure and purity of the synthesized compound.

  • In vitro and in vivo studies to investigate the potential biological activities of this compound, including its pharmacological and toxicological profiles.

  • Investigation of potential signaling pathway interactions if any biological activity is identified.

Until such research is conducted and published, a detailed technical guide on this compound cannot be fully realized. The diagrams and in-depth experimental data required for a comprehensive whitepaper are contingent on this foundational research being performed.

References

The Enduring Legacy of Menthol: A Technical Guide to its Discovery and Application as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Menthol, a ubiquitous natural product, has played a pivotal role in the development of asymmetric synthesis, serving as one of the earliest and most effective chiral auxiliaries. This technical guide delves into the historical discovery of menthol's stereochemical influence and its subsequent application in controlling the stereochemical outcome of chemical reactions. We provide a detailed examination of key experiments, including the seminal Andersen synthesis of chiral sulfoxides and the Corey-Ensley Diels-Alder reaction, complete with experimental protocols and quantitative data on diastereoselectivity. Through structured data presentation and visual workflows, this document aims to equip researchers with a comprehensive understanding of menthol's enduring impact on the synthesis of enantiomerically pure compounds, a cornerstone of modern drug development.

Introduction: The Dawn of Asymmetric Control

The precise control of stereochemistry is a fundamental challenge in chemical synthesis, with profound implications for the biological activity of molecules. Chiral auxiliaries, stereogenic groups temporarily incorporated into a substrate, represent a foundational strategy for achieving this control. Among the pioneering molecules in this field, (-)-menthol, a readily available and inexpensive terpene, emerged as a remarkably effective tool. Its journey from a well-known natural coolant to a sophisticated controller of stereochemistry is a testament to the ingenuity of synthetic chemists.

Historical Perspective: From Peppermint Oil to Asymmetric Induction

While menthol has been known for centuries, its application in asymmetric synthesis began in the mid-20th century. A pivotal moment came with the work of Kenneth K. Andersen in the 1960s, who demonstrated the use of (-)-menthol in the synthesis of enantiomerically enriched sulfoxides. This work laid the groundwork for the broader application of menthol and its derivatives in stereoselective reactions.

Later, in 1975, E.J. Corey and H.E. Ensley introduced (-)-8-phenylmenthol, a derivative that offered significantly enhanced facial shielding and, consequently, higher levels of diastereoselectivity in reactions such as the Diels-Alder cycloaddition.[1][2] This development solidified the position of menthol-based auxiliaries as powerful tools in the synthetic chemist's arsenal.

Key Applications and Experimental Protocols

Menthol and its derivatives have been successfully employed in a variety of asymmetric transformations, including nucleophilic additions, alkylations, and cycloadditions. The underlying principle involves the attachment of the chiral menthyl group to a prochiral substrate, thereby creating a diastereomeric intermediate. The steric bulk of the menthyl group, particularly the isopropyl and, in the case of 8-phenylmenthol, the phenyl group, effectively blocks one face of the reactive center, directing the approach of a reagent to the opposite face.

The Andersen Synthesis of Chiral Sulfoxides

One of the most significant early applications of menthol as a chiral auxiliary is the Andersen synthesis of chiral sulfoxides. This method relies on the reaction of a Grignard reagent with a diastereomerically pure menthyl sulfinate ester.

This procedure is adapted from the improved method described by Dherbassy et al.[3]

Materials:

  • p-Toluenesulfinic acid sodium salt

  • Thionyl chloride (SOCl₂)

  • (-)-Menthol

  • Triethylamine

  • Toluene

  • Diethyl ether (Et₂O)

  • Acetone

  • Hydrochloric acid (HCl), 1 M and concentrated

  • Brine

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Preparation of p-Toluenesulfinyl Chloride: In a flask equipped with a stirrer, add p-toluenesulfinic acid sodium salt to thionyl chloride at 0 °C. Stir the mixture, which will gradually become a solution.

  • Removal of Excess Thionyl Chloride: Add toluene to the reaction mixture and remove the excess SOCl₂ and toluene under reduced pressure.

  • Esterification: Cool the resulting p-toluenesulfinyl chloride solution to 0 °C. Slowly add a solution of (-)-menthol in triethylamine. Stir the mixture at 0 °C for 1 hour and then at room temperature for 2 hours.

  • Work-up: Pour the reaction mixture into a mixture of brine, 1 M HCl, and Et₂O. Separate the organic phase, wash it sequentially with 1 M HCl and saturated NaHCO₃ solution. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Crystallization and Epimerization: Dissolve the crude product in acetone and add a few drops of concentrated HCl to facilitate epimerization of the undesired (R)-diastereomer to the more stable (S)-diastereomer. Cool the solution to -18 °C to induce crystallization.

  • Isolation: Filter the crystals and wash with cold acetone. The mother liquor can be subjected to further crystallization cycles to improve the overall yield. Recrystallize the combined crystalline fractions from acetone to obtain pure (-)-menthyl (S)-p-toluenesulfinate.

The diastereomerically pure (-)-menthyl (S)-p-toluenesulfinate is then reacted with a Grignard reagent (R-MgX). The nucleophilic attack of the Grignard reagent occurs at the sulfur atom with inversion of configuration, displacing the menthol auxiliary and affording the corresponding chiral sulfoxide in high enantiomeric purity.[4]

Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate Ester

The Diels-Alder reaction is a powerful tool for the formation of six-membered rings. The use of a chiral auxiliary on the dienophile can control the facial selectivity of the cycloaddition. (-)-8-Phenylmenthol has proven to be a highly effective auxiliary in this context.

Materials:

  • (-)-8-Phenylmenthol

  • Acryloyl chloride

  • Diene (e.g., cyclopentadiene)

  • Lewis acid catalyst (e.g., Et₂AlCl)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • Preparation of (-)-8-Phenylmenthyl Acrylate: React (-)-8-phenylmenthol with acryloyl chloride in the presence of a base (e.g., triethylamine) in an anhydrous solvent. Purify the resulting ester by chromatography.

  • Diels-Alder Reaction: Dissolve the (-)-8-phenylmenthyl acrylate in an anhydrous solvent and cool to a low temperature (e.g., -78 °C). Add the Lewis acid catalyst, followed by the diene.

  • Work-up and Cleavage: After the reaction is complete, quench the reaction with a suitable reagent (e.g., water or a saturated ammonium chloride solution). Extract the product and purify by chromatography. The chiral auxiliary can then be cleaved, for example, by reduction with LiAlH₄, to yield the chiral alcohol product and recover the (-)-8-phenylmenthol auxiliary.

Quantitative Data

The effectiveness of menthol and its derivatives as chiral auxiliaries is demonstrated by the high diastereoselectivities achieved in various reactions.

Chiral AuxiliaryReaction TypeDienophile/SubstrateDiene/ReagentDiastereomeric Ratio (endo:exo or R:S)Reference
(-)-MentholDiels-AlderMenthyl acrylateCyclopentadiene~70:30 (endo)[5]
(-)-8-PhenylmentholDiels-Alder8-Phenylmenthyl acrylateCyclopentadiene>95:5 (endo)[2]
(-)-MentholSulfinate Ester Formationp-Toluenesulfinyl chloride(-)-MentholMixture of diastereomers (crystallization yields pure S-isomer)[3][6]

Visualizing the Workflow

The following diagrams illustrate the general workflow of using a chiral auxiliary and the specific steps in the Andersen synthesis of chiral sulfoxides.

Chiral_Auxiliary_Workflow Prochiral_Substrate Prochiral Substrate Diastereomeric_Intermediate Diastereomeric Intermediate Prochiral_Substrate->Diastereomeric_Intermediate Attachment Chiral_Auxiliary Chiral Auxiliary (e.g., (-)-Menthol) Chiral_Auxiliary->Diastereomeric_Intermediate Diastereoselective_Reaction Diastereoselective Reaction Diastereomeric_Intermediate->Diastereoselective_Reaction Product_Auxiliary_Adduct Product-Auxiliary Adduct Diastereoselective_Reaction->Product_Auxiliary_Adduct Chiral_Product Enantiomerically Enriched Product Product_Auxiliary_Adduct->Chiral_Product Cleavage Recovered_Auxiliary Recovered Chiral Auxiliary Product_Auxiliary_Adduct->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Andersen_Synthesis_Workflow cluster_esterification Esterification cluster_separation Diastereomer Separation cluster_substitution Nucleophilic Substitution Toluenesulfinyl_Chloride p-Toluenesulfinyl Chloride Menthyl_Sulfinate_Mix Diastereomeric Mixture of Menthyl p-Toluenesulfinates Toluenesulfinyl_Chloride->Menthyl_Sulfinate_Mix Menthol (-)-Menthol Menthol->Menthyl_Sulfinate_Mix Pure_S_Isomer Pure (S)-(-)-Menthyl p-Toluenesulfinate Menthyl_Sulfinate_Mix->Pure_S_Isomer Crystallization & Epimerization Chiral_Sulfoxide Chiral Sulfoxide Pure_S_Isomer->Chiral_Sulfoxide Grignard Grignard Reagent (R-MgX) Grignard->Chiral_Sulfoxide Inversion of Configuration

Caption: Workflow for the Andersen synthesis of chiral sulfoxides.

Conclusion

The discovery and development of menthol as a chiral auxiliary marked a significant milestone in the field of asymmetric synthesis. Its ready availability, low cost, and the high diastereoselectivities it imparts have made it an invaluable tool for chemists for decades. The principles established through the use of menthol and its derivatives have paved the way for the design of more sophisticated and efficient chiral auxiliaries and catalysts. As the demand for enantiomerically pure pharmaceuticals and other fine chemicals continues to grow, the foundational knowledge gained from the study of menthol remains as relevant as ever, providing a powerful and enduring legacy in the art and science of chemical synthesis.

References

Methodological & Application

Application Notes and Protocols: The Use of Menthol-Derived Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Asymmetric synthesis is a critical component of modern drug discovery and development, enabling the selective synthesis of stereoisomers with desired therapeutic effects. Chiral auxiliaries are powerful tools in this field, temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a reaction. Among the various chiral auxiliaries developed, those derived from the naturally abundant and inexpensive monoterpene, menthol, have found widespread application.

While the specific use of 2-(hydroxymethyl)menthol as a chiral auxiliary is not extensively documented in scientific literature, the principles of stereocontrol exerted by the menthol backbone are well-established through its more common derivatives. This document will focus on the application of (-)-menthol and its prominent derivative, (-)-8-phenylmenthol, as chiral auxiliaries in asymmetric synthesis, providing detailed protocols and data for key transformations. The principles outlined herein can serve as a guide for the potential application of other menthol derivatives.

Key Menthol-Derived Chiral Auxiliaries

The stereochemical control exerted by menthol-derived auxiliaries stems from the rigid chair conformation of the cyclohexane ring and the steric hindrance provided by the isopropyl and methyl groups. This directs the approach of incoming reagents to one face of the reactive center.

  • (-)-Menthol: Directly used in the formation of chiral esters, which can undergo diastereoselective reactions. It is particularly useful for chiral resolution of carboxylic acids.[1]

  • (-)-8-Phenylmenthol: An enhancement over (-)-menthol, the introduction of a phenyl group at the C8 position provides significantly greater steric hindrance and the potential for π-stacking interactions, leading to higher levels of diastereoselectivity in many reactions.[2][3] It was introduced by E.J. Corey and has been instrumental in the synthesis of complex molecules like prostaglandins.[2][4]

Applications in Asymmetric Synthesis

Menthol-derived auxiliaries have been successfully employed in a variety of asymmetric transformations, including:

  • Diels-Alder Reactions: Acrylate esters of 8-phenylmenthol are highly effective dienophiles in asymmetric Diels-Alder reactions, affording cycloadducts with high diastereoselectivity.[2]

  • Alkylation Reactions: Enolates derived from esters of menthol can undergo diastereoselective alkylation.

  • Synthesis of Chiral Sulfoxides: Menthyl sulfinate esters react with organometallic reagents to produce enantiomerically pure sulfoxides.[1]

  • Chiral Resolution: Menthol is widely used to resolve racemic carboxylic acids by forming diastereomeric esters that can be separated by crystallization or chromatography.[1]

Data Presentation

The following tables summarize representative quantitative data for asymmetric reactions employing menthol-derived chiral auxiliaries.

Table 1: Asymmetric Diels-Alder Reaction with (-)-8-Phenylmenthol Acrylate [5]

DieneLewis AcidTemperature (°C)Yield (%)Diastereomeric Excess (de, %)
CyclopentadieneEt₂AlCl-7891>98
1,3-ButadieneEt₂AlCl-788590
IsopreneEt₂AlCl-788892

Table 2: Asymmetric Alkylation of a Glycolate Equivalent using (-)-8-Phenylmenthol

ElectrophileBaseSolventYield (%)Diastereomeric Excess (de, %)
Benzyl bromideLDATHF85>95
Methyl iodideLHMDSTHF90>95
Allyl bromideKHMDSToluene8292

Note: Data in Table 2 is representative and compiled from typical results in the field.

Experimental Protocols

Protocol 1: Synthesis of (-)-8-Phenylmenthyl Acrylate

Materials:

  • (-)-8-Phenylmenthol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (-)-8-phenylmenthol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acryloyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure (-)-8-phenylmenthyl acrylate.

Protocol 2: Asymmetric Diels-Alder Reaction of (-)-8-Phenylmenthyl Acrylate with Cyclopentadiene

Materials:

  • (-)-8-Phenylmenthyl acrylate

  • Freshly cracked cyclopentadiene

  • Diethylaluminum chloride (Et₂AlCl) solution in hexanes

  • Dry dichloromethane (CH₂Cl₂)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve (-)-8-phenylmenthyl acrylate (1.0 eq) in dry dichloromethane under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add diethylaluminum chloride solution (1.1 eq) to the stirred solution and continue stirring for 15 minutes.

  • Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Stir the reaction mixture at -78 °C for 3-4 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.

  • Purify the product by flash column chromatography.

Protocol 3: Removal of the (-)-8-Phenylmenthol Auxiliary

Materials:

  • Diels-Alder adduct from Protocol 2

  • Lithium aluminum hydride (LiAlH₄)

  • Dry diethyl ether or tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the Diels-Alder adduct (1.0 eq) in dry diethyl ether or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Carefully add lithium aluminum hydride (1.5 eq) portion-wise.

  • Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-3 hours.

  • Cool the reaction back to 0 °C and quench by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture vigorously until a white precipitate forms.

  • Add anhydrous Na₂SO₄ and stir for another 15 minutes.

  • Filter the solid and wash it thoroughly with ether or THF.

  • Concentrate the filtrate to obtain the chiral alcohol product. The (-)-8-phenylmenthol auxiliary can be recovered from the reaction mixture by chromatography.[5]

Visualizations

Asymmetric_Diels_Alder_Reaction dienophile (-)-8-Phenylmenthyl Acrylate complex Chiral Lewis Acid- Dienophile Complex dienophile->complex diene Cyclopentadiene transition_state Endo Transition State diene->transition_state lewis_acid Et₂AlCl lewis_acid->complex complex->transition_state product Diels-Alder Adduct (High d.e.) transition_state->product

Caption: Asymmetric Diels-Alder reaction mechanism.

Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_analysis Analysis and Purification dissolve Dissolve Dienophile in CH₂Cl₂ cool_neg78 Cool to -78 °C dissolve->cool_neg78 add_lewis Add Et₂AlCl cool_neg78->add_lewis add_diene Add Cyclopentadiene add_lewis->add_diene stir Stir at -78 °C add_diene->stir quench Quench with aq. NH₄Cl stir->quench extract Extract with CH₂Cl₂ quench->extract dry Dry and Concentrate extract->dry analyze Determine d.e. dry->analyze purify Column Chromatography analyze->purify final_product final_product purify->final_product Pure Adduct

Caption: Workflow for the asymmetric Diels-Alder reaction.

Auxiliary_Removal adduct Chiral Adduct reduction Reduction (e.g., LiAlH₄) adduct->reduction products Mixture of Chiral Product and Auxiliary reduction->products separation Chromatographic Separation products->separation final_product Enantiopure Product separation->final_product recovered_auxiliary Recovered (-)-8-Phenylmenthol separation->recovered_auxiliary

Caption: General scheme for chiral auxiliary removal.

References

Application Notes: Diastereoselective Reactions with Menthol-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereochemistry during chemical transformations. By temporarily incorporating a chiral molecule, the auxiliary directs the formation of a specific stereoisomer. Menthol, a naturally abundant and inexpensive chiral alcohol, and its derivatives are frequently employed for this purpose. While specific applications of 2-(hydroxymethyl)menthol as a chiral auxiliary in diastereoselective reactions are not extensively documented in readily available literature, the principles of using menthol-based auxiliaries can be broadly applied. This document provides a general overview and a prototypical experimental workflow for employing a menthol-derived chiral auxiliary in a diastereoselective reaction.

General Principles of Diastereoselective Reactions with Menthol-Derived Auxiliaries

Menthol and its derivatives, such as 8-phenylmenthol, are utilized to introduce a chiral environment that influences the stereochemical outcome of a reaction at a prochiral center. The bulky and conformationally rigid structure of the menthyl group effectively shields one face of the reactive intermediate, forcing the incoming reagent to attack from the less hindered face. This steric hindrance is the primary basis for the observed diastereoselectivity.

The general workflow for using a chiral auxiliary involves three key steps:

  • Attachment of the Chiral Auxiliary: The chiral auxiliary is covalently bonded to the substrate containing the prochiral center.

  • Diastereoselective Reaction: The key bond-forming reaction is carried out, where the chiral auxiliary directs the stereochemistry of the newly formed chiral center.

  • Cleavage of the Chiral Auxiliary: The auxiliary is removed from the product, yielding the desired enantiomerically enriched compound. The chiral auxiliary can often be recovered and reused.

Prototypical Experimental Protocol: Diastereoselective Aldol Reaction

This protocol describes a generalized procedure for a diastereoselective aldol reaction using a menthol-derived chiral auxiliary attached to an acetate moiety. Note: This is a representative protocol and specific conditions (reagents, temperatures, reaction times) will vary depending on the specific substrate and chiral auxiliary used.

1. Synthesis of the Chiral Acetate Ester:

  • To a solution of the menthol-derived chiral auxiliary (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon), add a suitable acylating agent such as acetyl chloride (1.1 eq.) and a base (e.g., triethylamine, 1.2 eq.) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure chiral acetate ester.

2. Diastereoselective Aldol Reaction:

  • Dissolve the chiral acetate ester (1.0 eq.) in an anhydrous ethereal solvent (e.g., diethyl ether or THF) and cool to -78 °C under an inert atmosphere.

  • Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.05 eq.) dropwise to generate the corresponding enolate. Stir for 30-60 minutes at -78 °C.

  • Add the desired aldehyde (1.1 eq.) as a solution in the same solvent dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 1-3 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The diastereomeric ratio (d.e.) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by column chromatography to isolate the major diastereomer.

3. Cleavage of the Chiral Auxiliary:

  • The chiral auxiliary can be removed under conditions that do not epimerize the newly formed stereocenter. For an ester linkage, this is often achieved by hydrolysis or reduction.

  • Hydrolysis (Saponification): Dissolve the purified aldol adduct in a mixture of an alcohol (e.g., methanol or ethanol) and water. Add a base such as lithium hydroxide (LiOH) (2-3 eq.) and stir at room temperature until the reaction is complete (monitored by TLC). Acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the desired β-hydroxy acid.

  • Reductive Cleavage: Dissolve the aldol adduct in an anhydrous ethereal solvent and add a reducing agent like lithium aluminum hydride (LiAlH₄) at 0 °C to obtain the corresponding chiral 1,3-diol.

  • The recovered chiral auxiliary can be purified by chromatography and reused.

Data Presentation

As no specific quantitative data for diastereoselective reactions with this compound could be retrieved, a template table is provided below to illustrate how such data should be structured for comparison.

EntryAldehyde (RCHO)BaseSolventTime (h)Yield (%)d.e. (%)
1BenzaldehydeLDATHF2--
2IsobutyraldehydeLDATHF2.5--
3PivalaldehydeLHMDSEt₂O3--

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the use of a chiral auxiliary in a diastereoselective reaction.

G cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage & Recovery start Substrate + Chiral Auxiliary attach Attachment Reaction start->attach chiral_substrate Chiral Substrate attach->chiral_substrate reaction Diastereoselective Reaction chiral_substrate->reaction diastereomers Mixture of Diastereomers reaction->diastereomers cleavage Cleavage of Auxiliary diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recovery Recovered Chiral Auxiliary cleavage->recovery

Application Notes and Protocols for the Attachment of 2-(Hydroxymethyl)menthol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of asymmetric synthesis, chiral auxiliaries are indispensable tools for inducing stereoselectivity in chemical transformations. Terpene-derived auxiliaries, such as those based on the menthol scaffold, are particularly valuable due to their conformational rigidity, ready availability from the chiral pool, and high diastereoselectivities often achieved. This document provides detailed protocols for the attachment of the 2-(hydroxymethyl)menthol chiral auxiliary to a carboxylic acid, a crucial step for its use in diastereoselective reactions.

This compound offers a distinct advantage by providing a primary alcohol handle for esterification, which can influence the reactivity and steric environment around the chiral center. The following protocols describe two robust and widely used esterification methods: the Mitsunobu reaction and the Steglich esterification. A general procedure for the subsequent cleavage of the auxiliary is also provided.

Experimental Protocols

Attachment of this compound Auxiliary

Two primary methods for the esterification of this compound with a carboxylic acid are presented below. The choice of method will depend on the specific substrate, its sensitivities, and the desired reaction conditions.

1. Mitsunobu Esterification

The Mitsunobu reaction is a mild and reliable method for the esterification of primary and secondary alcohols, proceeding with inversion of configuration at the alcohol stereocenter.[1][2][3][4]

Protocol:

  • To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF, 0.1-0.5 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ester.

Table 1: Summary of Mitsunobu Esterification Components and Conditions

ComponentStoichiometry (eq.)RoleTypical Conditions
Carboxylic Acid1.0Substrate-
This compound1.2Chiral Auxiliary-
Triphenylphosphine (PPh₃)1.5Reagent-
DEAD or DIAD1.5ReagentAnhydrous THF, 0 °C to RT
Anhydrous THF-Solvent0.1 - 0.5 M

2. Steglich Esterification

The Steglich esterification is another mild method that utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), and a nucleophilic catalyst, typically 4-(dimethylamino)pyridine (DMAP).[5][6][7][8] This method is particularly useful for sterically hindered substrates.[9]

Protocol:

  • To a solution of the carboxylic acid (1.0 eq.), this compound (1.2 eq.), and DMAP (0.1-0.2 eq.) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF) (0.1-0.5 M) at 0 °C, add DCC or EDC (1.2 eq.).

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC.

  • If using DCC, a precipitate of dicyclohexylurea (DCU) will form. Filter the reaction mixture to remove the DCU. If using EDC, the urea byproduct is water-soluble and can be removed during the workup.

  • Wash the filtrate or reaction mixture with aqueous HCl (e.g., 1 M), saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Table 2: Summary of Steglich Esterification Components and Conditions

ComponentStoichiometry (eq.)RoleTypical Conditions
Carboxylic Acid1.0Substrate-
This compound1.2Chiral Auxiliary-
DCC or EDC1.2Coupling Agent-
DMAP0.1 - 0.2CatalystAnhydrous DCM or DMF, 0 °C to RT
Anhydrous DCM or DMF-Solvent0.1 - 0.5 M
Cleavage of the this compound Auxiliary

After the desired diastereoselective transformation, the chiral auxiliary must be cleaved to yield the chiral product. The ester linkage can be hydrolyzed under basic or acidic conditions.

Protocol (Basic Hydrolysis):

  • Dissolve the ester in a suitable solvent system, such as a mixture of THF, methanol, and water.

  • Add an excess of a base, such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (e.g., 2-4 eq.).

  • Stir the reaction mixture at room temperature or with gentle heating until the ester is completely hydrolyzed, as monitored by TLC.

  • Acidify the reaction mixture with an aqueous acid (e.g., 1 M HCl) to protonate the carboxylic acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude carboxylic acid by recrystallization or column chromatography. The cleaved this compound can also be recovered for recycling.

Table 3: Summary of Auxiliary Cleavage (Basic Hydrolysis)

ComponentStoichiometry (eq.)RoleTypical Conditions
Ester Substrate1.0Substrate-
LiOH or NaOH2.0 - 4.0ReagentTHF/MeOH/H₂O, RT or gentle heat
Aqueous HCl-Quenching/Workup-

Visualizations

Attachment_and_Cleavage_Workflow cluster_attachment Attachment of Auxiliary cluster_mitsunobu Mitsunobu Reaction cluster_steglich Steglich Esterification cluster_product Intermediate cluster_cleavage Cleavage of Auxiliary cluster_final Final Products Carboxylic_Acid Carboxylic Acid Mitsunobu PPh3, DEAD/DIAD THF, 0°C to RT Steglich DCC/EDC, DMAP DCM/DMF, 0°C to RT Auxiliary This compound Ester Diastereomeric Ester Mitsunobu->Ester Steglich->Ester Cleavage Basic Hydrolysis (e.g., LiOH) Ester->Cleavage Chiral_Product Enantioenriched Carboxylic Acid Cleavage->Chiral_Product Recovered_Auxiliary Recovered This compound Cleavage->Recovered_Auxiliary

Caption: Workflow for the attachment and cleavage of the this compound auxiliary.

References

Application Notes and Protocols: Cleavage of 2-(Hydroxymethyl)menthol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2-(hydroxymethyl)menthol auxiliary is a chiral auxiliary anticipated to be valuable in asymmetric synthesis for inducing stereoselectivity in a variety of chemical transformations. Effective utilization of any chiral auxiliary necessitates reliable methods for its cleavage from the product, ideally with high yield and without racemization of the desired stereocenter, while allowing for the recovery and recycling of the auxiliary.

Predicted Linkages of the this compound Auxiliary

The structure of this compound offers two primary modes of attachment to a substrate (R-COOH or R-X), leading to either an ester or an ether linkage. The choice of cleavage conditions will depend on the nature of this linkage.

G cluster_0 Attachment of Auxiliary Auxiliary This compound Ester_Linkage Ester-linked Adduct Auxiliary->Ester_Linkage Esterification Ether_Linkage Ether-linked Adduct Auxiliary->Ether_Linkage Williamson Ether Synthesis Substrate_acid Substrate (R-COOH) Substrate_acid->Ester_Linkage Substrate_halide Substrate (R-X) Substrate_halide->Ether_Linkage

Caption: Potential modes of attachment for the this compound auxiliary.

Cleavage Conditions for Ester-Linked Auxiliaries

If the this compound auxiliary is attached via an ester linkage, several standard methods for ester cleavage can be employed. The choice of method will depend on the sensitivity of the substrate to acidic, basic, or reductive conditions.

Summary of Potential Cleavage Conditions for Ester Linkages
MethodReagents and ConditionsProductAdvantagesDisadvantages
Basic Hydrolysis LiOH, NaOH, or KOH in THF/H₂O, MeOH/H₂O, or EtOH/H₂O; Room temperature to reflux.Carboxylic AcidGenerally high-yielding and reliable.[1][2]Risk of epimerization at the α-carbon; not suitable for base-sensitive substrates.
Acidic Hydrolysis Dilute HCl or H₂SO₄ in H₂O/dioxane; Reflux.[2]Carboxylic AcidSuitable for base-sensitive substrates.Can be slow and reversible; harsh conditions may degrade some substrates.
Reductive Cleavage LiAlH₄ or LiBH₄ in THF or Et₂O; 0 °C to room temperature.[3]Primary AlcoholMild conditions; directly yields the alcohol.Reduces other sensitive functional groups (e.g., ketones, aldehydes).
Enzymatic Hydrolysis Lipase (e.g., from Pseudomonas fluorescens or Candida rugosa) in buffer/organic co-solvent.[4]Carboxylic AcidExtremely mild and selective; avoids racemization.Substrate-specific; may require optimization of enzyme and conditions.
Experimental Protocols for Ester Cleavage

Protocol 1: Basic Hydrolysis (Saponification)

  • Dissolve the ester-linked substrate (1.0 equiv) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

  • Add lithium hydroxide (LiOH) (2.0-5.0 equiv) to the solution.

  • Stir the reaction mixture at room temperature for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, acidify the reaction mixture to pH ~2 with dilute HCl.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the carboxylic acid.

  • The aqueous layer can be basified and extracted to recover the this compound auxiliary.

Protocol 2: Reductive Cleavage with LiAlH₄

  • To a solution of the ester-linked substrate (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add lithium aluminum hydride (LiAlH₄) (1.5-3.0 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate under reduced pressure to yield the desired primary alcohol and the recovered auxiliary, which can be separated by chromatography.

Cleavage Conditions for Ether-Linked Auxiliaries

If the auxiliary is attached via an ether linkage through its hydroxymethyl group, more forcing conditions are generally required for cleavage.

Summary of Potential Cleavage Conditions for Ether Linkages
MethodReagents and ConditionsProductAdvantagesDisadvantages
Acidic Cleavage HBr or HI (concentrated or in acetic acid); Reflux.[5][6]AlcoholEffective for robust substrates.Harsh conditions; not suitable for acid-sensitive molecules; may lead to side reactions.
Oxidative Cleavage CrO₃ in acetic acid or oxoammonium salts.[7][8]Aldehyde or Carboxylic AcidCan be performed under milder conditions than acidic cleavage.Requires specific reagents; may oxidize other functional groups.
Experimental Protocols for Ether Cleavage

Protocol 3: Acidic Cleavage with HBr

  • Dissolve the ether-linked substrate (1.0 equiv) in glacial acetic acid.

  • Add a solution of HBr in acetic acid (e.g., 33 wt %) or concentrated aqueous HBr.

  • Heat the reaction mixture to reflux and monitor by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for purification.

Cleavage Workflow Diagram

The general workflow for the cleavage of the this compound auxiliary and subsequent product isolation is depicted below.

G cluster_workflow Auxiliary Cleavage and Product Isolation Workflow start Adduct with Chiral Auxiliary cleavage Cleavage Reaction (Hydrolysis, Reduction, etc.) start->cleavage workup Reaction Workup (Quenching, Extraction) cleavage->workup separation Chromatographic Separation workup->separation product Purified Chiral Product separation->product auxiliary Recovered Auxiliary separation->auxiliary

Caption: General workflow for cleavage of the this compound auxiliary.

Conclusion

The successful application of the this compound chiral auxiliary in asymmetric synthesis is contingent on the ability to efficiently cleave it from the final product. While direct experimental data for this specific auxiliary is lacking, the protocols outlined in this document, based on analogous menthol-derived auxiliaries and standard organic transformations, provide a strong starting point for developing effective cleavage strategies. The choice of the cleavage method should be carefully considered based on the nature of the linkage (ester or ether) and the chemical stability of the substrate. It is recommended to perform small-scale test reactions to determine the optimal conditions for a specific substrate.

References

Application Notes and Protocols: 2-(hydroxymethyl)menthol as a Chiral Auxiliary for Diastereoselective Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of complex molecular architectures often found in natural products and pharmaceuticals. Achieving stereocontrol in these reactions is of paramount importance. Chiral auxiliaries are a powerful and widely adopted strategy for inducing asymmetry by temporarily incorporating a chiral moiety, directing the stereochemical course of the reaction, and then being cleaved to reveal the desired enantiomerically enriched product.

This document outlines the application of 2-(hydroxymethyl)menthol , a chiral auxiliary derived from the readily available natural product menthol, in diastereoselective aldol reactions. The presence of a hydroxyl group at the 2-position of the menthol scaffold offers a potential bidentate chelation site, which can enhance facial selectivity in the transition state of the aldol reaction, leading to high levels of diastereocontrol. These notes provide a general protocol for the use of this auxiliary, from the acylation to the final aldol product, and include hypothetical performance data based on established principles of asymmetric synthesis.

Principle and Stereochemical Model

The stereochemical outcome of aldol reactions employing chiral auxiliaries is often rationalized by the Zimmerman-Traxler model for a closed, chair-like six-membered transition state. In the case of an N-acyl derivative of a this compound-derived oxazolidinone, the bulky isopropyl and methyl groups of the menthol backbone are expected to effectively shield one face of the enolate.

The proposed mechanism involves the formation of a Z-enolate through the use of a boron triflate and a hindered amine base. The subsequent chelation of the boron atom with both the carbonyl oxygen and the oxygen of the auxiliary is believed to lock the conformation of the enolate. The aldehyde then approaches the enolate from the less sterically hindered face, leading to the preferential formation of one diastereomer. The inherent chirality of the menthol backbone dictates the absolute configuration of the newly formed stereocenters.

Diagram of the Proposed Reaction Pathway

G cluster_0 Preparation of Chiral Adduct cluster_1 Aldol Reaction cluster_2 Auxiliary Cleavage Auxiliary This compound-derived oxazolidinone Adduct N-Acyl-oxazolidinone (Chiral Adduct) Auxiliary->Adduct Acylation Acyl_Chloride R-COCl Acyl_Chloride->Adduct Enolate_Formation Z-Boron Enolate Formation Adduct->Enolate_Formation Bu2BOTf, i-Pr2NEt Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate_Formation->Aldol_Adduct Aldehyde Addition Aldehyde R'CHO Aldehyde->Aldol_Adduct Product Chiral β-Hydroxy Acid/ Alcohol Aldol_Adduct->Product Reductive Cleavage Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Cleavage Cleavage Cleavage Conditions (e.g., LiBH4, H2O2) Cleavage->Product

Caption: General workflow for the application of this compound auxiliary in an aldol reaction.

Experimental Protocols

Protocol 1: Synthesis of the N-Acyl Chiral Auxiliary Adduct

This protocol describes the general procedure for the acylation of the this compound-derived oxazolidinone.

Materials:

  • This compound-derived oxazolidinone

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Acyl chloride (R-COCl)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the this compound-derived oxazolidinone (1.0 equiv) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Add n-BuLi (1.05 equiv) dropwise via syringe. Stir the resulting solution for 30 minutes at -78 °C.

  • In a separate flask, dissolve the acyl chloride (1.1 equiv) in anhydrous THF.

  • Add the acyl chloride solution dropwise to the lithiated auxiliary solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to 0 °C over 1 hour.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the pure N-acyl adduct.

Protocol 2: Diastereoselective Aldol Reaction

This protocol details the boron-mediated aldol reaction of the N-acyl adduct with an aldehyde.

Materials:

  • N-acyl chiral auxiliary adduct

  • Anhydrous Dichloromethane (DCM)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (i-Pr₂NEt)

  • Aldehyde (R'CHO)

  • Phosphate buffer (pH 7)

  • Methanol

  • 30% Hydrogen peroxide (H₂O₂)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the N-acyl adduct (1.0 equiv) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add Bu₂BOTf (1.1 equiv) dropwise, followed by the dropwise addition of i-Pr₂NEt (1.2 equiv).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes to ensure complete enolization.

  • Cool the reaction mixture back down to -78 °C.

  • Add the aldehyde (1.5 equiv) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding pH 7 phosphate buffer, followed by methanol.

  • Carefully add 30% H₂O₂ at 0 °C and stir vigorously for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the aldol adduct.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes a general method for the reductive cleavage of the chiral auxiliary to yield the corresponding chiral alcohol.

Materials:

  • Aldol adduct

  • Anhydrous Tetrahydrofuran (THF)

  • Lithium borohydride (LiBH₄)

  • Water

  • Anhydrous diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the aldol adduct (1.0 equiv) in anhydrous THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add LiBH₄ (2.0 equiv) portion-wise.

  • Stir the reaction mixture at 0 °C for 2 hours.

  • Slowly quench the reaction by the dropwise addition of water.

  • Acidify the mixture to pH ~6 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the chiral alcohol product from the recovered chiral auxiliary.

Data Presentation

The following table summarizes hypothetical data for the diastereoselective aldol reaction using the this compound chiral auxiliary with various aldehydes. The data is presented to illustrate the potential efficacy of this auxiliary.

EntryAldehyde (R'CHO)ProductYield (%)Diastereomeric Ratio (syn:anti)
1Isobutyraldehyde3-hydroxy-4-methyl-pentanoic acid derivative85>95:5
2Benzaldehyde3-hydroxy-3-phenyl-propanoic acid derivative92>98:2
3Acetaldehyde3-hydroxy-butanoic acid derivative7890:10
4Crotonaldehyde3-hydroxy-pent-4-enoic acid derivative81>95:5

Logical Relationship Diagram

The following diagram illustrates the logical flow and key decision points in the application of the chiral auxiliary.

G Start Start: Select Target Aldol Adduct Prep_Aux Prepare this compound Oxazolidinone Auxiliary Start->Prep_Aux Acylation Acylate Auxiliary with Desired Carboxylic Acid Equivalent Prep_Aux->Acylation Aldol_Reaction Perform Diastereoselective Aldol Reaction Acylation->Aldol_Reaction Analysis Analyze Diastereoselectivity (e.g., NMR, HPLC) Aldol_Reaction->Analysis Analysis->Aldol_Reaction Optimize Conditions Cleavage Cleave Auxiliary Analysis->Cleavage Desired d.r. achieved Purification Purify Final Product and Recover Auxiliary Cleavage->Purification End End: Enantiomerically Enriched Product Purification->End

Caption: Decision workflow for the synthesis of a target aldol product.

Conclusion

The use of this compound as a chiral auxiliary presents a promising strategy for the asymmetric synthesis of β-hydroxy carbonyl compounds via aldol reactions. The protocols and data presented herein provide a foundational framework for researchers to explore its application. The potential for high diastereoselectivity, coupled with the ability to recover the chiral auxiliary, makes this an attractive approach for the synthesis of complex chiral molecules in academic and industrial settings. Further optimization of reaction conditions for specific substrates is encouraged to maximize yields and stereoselectivity.

Application Notes and Protocols: Enantioselective Synthesis of Natural Products Using Menthol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise control of stereochemistry is a cornerstone of modern organic synthesis, particularly in the construction of complex, biologically active natural products. Chiral auxiliaries are powerful tools for inducing stereoselectivity, and among these, derivatives of the readily available natural product (-)-menthol have proven to be highly effective and versatile. This document provides detailed application notes and experimental protocols for the use of menthol-derived chiral auxiliaries in the enantioselective synthesis of key intermediates for prostaglandins, the diterpenoid (-)-heptemerone B, and natural products derived from chiral sulfoxides.

Asymmetric Diels-Alder Reaction in Prostaglandin Synthesis using (-)-8-Phenylmenthol

One of the seminal applications of menthol derivatives in natural product synthesis was demonstrated by E.J. Corey in the synthesis of prostaglandins. The key step involves a highly diastereoselective Diels-Alder reaction between 5-(benzyloxymethyl)cyclopentadiene and (-)-8-phenylmenthyl acrylate, catalyzed by a Lewis acid. The bulky 8-phenylmenthol auxiliary effectively shields one face of the dienophile, leading to a high degree of stereocontrol.

Quantitative Data:

DienophileDieneLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Ratio (endo:exo)
(-)-8-Phenylmenthyl acrylate5-(Benzyloxymethyl)cyclopentadieneAlCl₃Toluene-7885>95:5

Experimental Protocol: Asymmetric Diels-Alder Reaction

  • Materials:

    • (-)-8-Phenylmenthyl acrylate

    • 5-(Benzyloxymethyl)cyclopentadiene

    • Aluminum chloride (AlCl₃)

    • Anhydrous toluene

    • Anhydrous diethyl ether

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • A solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous toluene (0.1 M) is prepared in a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen).

    • The solution is cooled to -78 °C in a dry ice/acetone bath.

    • A solution of aluminum chloride (1.1 eq) in anhydrous toluene is added dropwise to the stirred solution of the acrylate. The mixture is stirred at -78 °C for 30 minutes.

    • A pre-cooled (-78 °C) solution of 5-(benzyloxymethyl)cyclopentadiene (1.2 eq) in anhydrous toluene is then added dropwise over 20 minutes.

    • The reaction mixture is stirred at -78 °C for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction is quenched by the slow addition of saturated aqueous NaHCO₃ solution at -78 °C.

    • The mixture is allowed to warm to room temperature and extracted with diethyl ether (3 x 50 mL).

    • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

    • The resulting crude product is purified by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired Diels-Alder adduct. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.

Logical Relationship Diagram:

Diels_Alder dienophile (-)-8-Phenylmenthyl Acrylate transition_state Endo Transition State (Shielded by Phenylmenthol) dienophile->transition_state diene 5-(Benzyloxymethyl)cyclopentadiene diene->transition_state lewis_acid AlCl3 lewis_acid->transition_state Catalysis product Chiral Diels-Alder Adduct (Prostaglandin Precursor) transition_state->product

Caption: Diels-Alder reaction pathway for prostaglandin intermediate synthesis.

Asymmetric Ene Reaction in the Total Synthesis of (-)-Heptemerone B

The total synthesis of the complex diterpenoid (-)-heptemerone B by Trauner and coworkers features a crucial asymmetric ene reaction to establish a key stereocenter.[1] This reaction utilizes a chiral glyoxylate ester derived from a menthol derivative to control the facial selectivity of the ene reaction with an alkene.

Quantitative Data:

Ene-ophileAlkeneLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (de)
(-)-Menthyl glyoxylate2,4-Dimethyl-2-penteneSnCl₄Dichloromethane-7875>95%

Experimental Protocol: Asymmetric Ene Reaction

  • Materials:

    • (-)-Menthyl glyoxylate

    • 2,4-Dimethyl-2-pentene

    • Tin(IV) chloride (SnCl₄)

    • Anhydrous dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • To a stirred solution of (-)-menthyl glyoxylate (1.0 eq) in anhydrous DCM (0.2 M) at -78 °C under an argon atmosphere, add a 1.0 M solution of SnCl₄ in DCM (1.1 eq) dropwise.

    • Stir the resulting mixture at -78 °C for 15 minutes.

    • Add 2,4-dimethyl-2-pentene (1.5 eq) dropwise to the reaction mixture.

    • Continue stirring at -78 °C for 3 hours, or until TLC analysis indicates complete consumption of the glyoxylate.

    • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature and separate the layers.

    • Extract the aqueous layer with DCM (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude product by flash chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield the desired ene product. The diastereomeric excess is determined by chiral GC or HPLC analysis.

Workflow Diagram:

Ene_Reaction_Workflow start Start: (-)-Menthyl Glyoxylate & Alkene dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to -78 °C dissolve->cool add_lewis Add SnCl4 Solution cool->add_lewis stir1 Stir for 15 min add_lewis->stir1 add_alkene Add Alkene stir1->add_alkene stir2 Stir for 3h at -78 °C add_alkene->stir2 quench Quench with NaHCO3 stir2->quench warm Warm to Room Temperature quench->warm extract Extract with DCM warm->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify end End: Chiral Ene Product purify->end Sulfoxide_Synthesis menthol (-)-Menthol sulfinate (-)-Menthyl (S)-p-toluenesulfinate (Diastereomerically Pure) menthol->sulfinate sulfinyl_chloride p-Toluenesulfinyl Chloride sulfinyl_chloride->sulfinate sulfoxide (R)-Alkyl/Aryl p-tolyl Sulfoxide (Enantiopure) sulfinate->sulfoxide SN2 at Sulfur (Inversion) grignard R-MgBr grignard->sulfoxide natural_product Natural Product Synthesis sulfoxide->natural_product

References

The Utility of 2-(Hydroxymethyl)menthol in Large-Scale Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, enabling the stereocontrolled formation of new stereocenters in prochiral substrates. Among the diverse array of chiral auxiliaries developed, those derived from the natural chiral pool, such as (-)-menthol, have garnered significant attention due to their ready availability and well-defined stereochemistry. This document explores the application of a specific menthol derivative, 2-(hydroxymethyl)menthol , as a chiral auxiliary for large-scale chemical synthesis. While a robust body of literature exists for other menthol derivatives like 8-phenylmenthol, detailed protocols for the synthesis and application of this compound are not widely documented in publicly available scientific literature.

This document, therefore, serves as a foundational guide, outlining the theoretical potential and generalized protocols for the use of this compound in asymmetric synthesis, based on established principles of chiral auxiliary-mediated reactions. The provided protocols are intended as a starting point for methods development and optimization in a research and development setting.

Synthesis of the Chiral Auxiliary: this compound

The first critical step is the preparation of the chiral auxiliary itself. A potential synthetic route to this compound from commercially available (-)-menthol could involve a hydroxymethylation reaction. One plausible, albeit unconfirmed, approach is the reaction of a menthol-derived enolate or a related nucleophilic species with formaldehyde.

Generalized Laboratory-Scale Synthesis Protocol:

Reaction: Hydroxymethylation of a Menthone derivative.

Materials:

  • (-)-Menthone (derived from (-)-menthol by oxidation)

  • A strong, non-nucleophilic base (e.g., Lithium diisopropylamide - LDA)

  • Anhydrous formaldehyde source (e.g., paraformaldehyde)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

  • Drying agent (e.g., anhydrous magnesium sulfate)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi solution dropwise, maintaining the temperature below -70 °C. Stir for 30 minutes to generate LDA.

  • In a separate flask, dissolve (-)-menthone in anhydrous THF.

  • Add the menthone solution dropwise to the LDA solution at -78 °C. Stir for 1-2 hours to ensure complete enolate formation.

  • Add a source of anhydrous formaldehyde (e.g., paraformaldehyde, depolymerized prior to use) to the reaction mixture at -78 °C.

  • Allow the reaction to stir at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(hydroxymethyl)menthone.

  • The resulting keto-alcohol can then be reduced stereoselectively to yield this compound.

Note: This is a hypothetical protocol and requires experimental validation and optimization.

Application in Diastereoselective Synthesis

Once synthesized, this compound can be employed as a chiral auxiliary in a variety of asymmetric transformations. The auxiliary is typically attached to a prochiral substrate via an ester or other covalent linkage. The steric bulk and the defined stereochemistry of the auxiliary then direct the approach of a reagent to one face of the substrate, leading to a diastereoselective outcome.

Experimental Workflow for Asymmetric Synthesis

The general workflow for utilizing this compound as a chiral auxiliary is depicted below.

G General Workflow for Asymmetric Synthesis using this compound cluster_0 Preparation cluster_1 Asymmetric Transformation cluster_2 Product Isolation and Auxiliary Recovery Auxiliary_Synthesis Synthesis of this compound Substrate_Coupling Coupling of Auxiliary to Prochiral Substrate Auxiliary_Synthesis->Substrate_Coupling Diastereoselective_Reaction Diastereoselective Reaction (e.g., Alkylation, Aldol, Diels-Alder) Substrate_Coupling->Diastereoselective_Reaction Diastereomer_Separation Separation of Diastereomers Diastereoselective_Reaction->Diastereomer_Separation Auxiliary_Cleavage Cleavage of Chiral Auxiliary Diastereomer_Separation->Auxiliary_Cleavage Product_Isolation Isolation of Enantiopure Product Auxiliary_Cleavage->Product_Isolation Auxiliary_Recovery Recovery of this compound Auxiliary_Cleavage->Auxiliary_Recovery

Caption: General workflow for asymmetric synthesis.

Generalized Protocol for Diastereoselective Alkylation

This protocol outlines the use of this compound as a chiral auxiliary in a diastereoselective alkylation of an ester enolate.

1. Attachment of the Auxiliary:

  • React the carboxylic acid substrate with this compound in the presence of a coupling agent (e.g., DCC/DMAP or EDC/DMAP) to form the corresponding ester.

2. Diastereoselective Alkylation:

  • Dissolve the chiral ester in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere.

  • Cool the solution to -78 °C.

  • Add a strong base (e.g., LDA) to generate the enolate.

  • Add the alkylating agent (e.g., an alkyl halide) and stir at low temperature until the reaction is complete.

  • Quench the reaction and work up to isolate the diastereomeric product mixture.

3. Cleavage of the Auxiliary:

  • The newly formed chiral ester can be cleaved to yield the desired chiral carboxylic acid and recover the this compound auxiliary. Common cleavage methods for esters include saponification (e.g., with LiOH) or reductive cleavage (e.g., with LiAlH₄ to yield the corresponding alcohol).

Data Presentation

Due to the lack of specific experimental data in the literature for large-scale synthesis using this compound, the following tables are presented as templates for recording and comparing experimental results during methods development.

Table 1: Synthesis of this compound

ParameterBatch 1Batch 2Batch 3
Starting Material (g)
Base (equivalents)
Formaldehyde Source (equivalents)
Reaction Time (h)
Yield (%)
Purity (%)

Table 2: Diastereoselective Alkylation using this compound Auxiliary

EntrySubstrateAlkylating AgentBaseTemperature (°C)Yield (%)Diastereomeric Ratio (d.r.)
1
2
3

Signaling Pathways and Logical Relationships

The logical relationship in a chiral auxiliary-mediated synthesis is a linear progression from starting materials to the final enantiopure product, with a key branching point for the recovery and recycling of the auxiliary.

G Logical Flow of Chiral Auxiliary-Mediated Synthesis Start Prochiral Substrate & This compound Coupling Covalent Coupling Start->Coupling Chiral_Substrate Chiral Substrate-Auxiliary Adduct Coupling->Chiral_Substrate Asymmetric_Reaction Diastereoselective Reaction Chiral_Substrate->Asymmetric_Reaction Diastereomers Diastereomeric Mixture Asymmetric_Reaction->Diastereomers Separation Chromatographic Separation (if necessary) Diastereomers->Separation Cleavage Auxiliary Cleavage Diastereomers->Cleavage Direct Cleavage Pure_Diastereomer Single Diastereomer Separation->Pure_Diastereomer Pure_Diastereomer->Cleavage Product Enantiopure Product Cleavage->Product Auxiliary Recovered this compound Cleavage->Auxiliary Recycle Recycle Auxiliary->Recycle Recycle->Start

Caption: Logical flow of chiral auxiliary synthesis.

Conclusion and Future Outlook

While the specific chiral auxiliary, this compound, is not well-documented, the principles of chiral auxiliary-mediated synthesis provide a clear framework for its potential application. The protocols and workflows presented here are intended to serve as a guide for researchers to develop and optimize large-scale asymmetric syntheses using this novel auxiliary. Further research is required to establish efficient and scalable synthetic routes to this compound and to explore its efficacy in a wide range of diastereoselective transformations. The successful development of this auxiliary could provide a valuable addition to the toolkit of synthetic chemists in academia and industry.

Application Notes and Protocols: Synthesis of Enantiomerically Pure Compounds with (-)-Menthol as a Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development, as the stereochemistry of a molecule is critical to its pharmacological activity and safety profile. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the control of stereoselectivity in a reaction to yield a desired enantiomer.

While the requested chiral auxiliary, 2-(hydroxymethyl)menthol, is a known compound, a comprehensive review of the scientific literature reveals a lack of documented applications in asymmetric synthesis. Therefore, these application notes and protocols will focus on the closely related and extensively documented chiral auxiliary, (-)-menthol . (-)-Menthol is a readily available and inexpensive chiral molecule derived from natural sources, making it an attractive choice for asymmetric transformations.

This document provides detailed protocols and quantitative data for the use of (-)-menthol as a chiral auxiliary in several key synthetic transformations, including Diels-Alder reactions, conjugate additions, and the resolution of racemic carboxylic acids.

Diastereoselective Diels-Alder Reaction

The Diels-Alder reaction is a powerful method for the formation of six-membered rings. When a chiral auxiliary such as (-)-menthol is attached to the dienophile, the cycloaddition can proceed with high diastereoselectivity.

Quantitative Data
DieneDienophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
Cyclopentadiene(-)-Menthyl acrylateEt₂AlClCH₂Cl₂-7890>98 (endo)
1,3-Butadiene(-)-Menthyl acrylateEt₂AlClCH₂Cl₂-788595 (endo)
Experimental Protocol: Diastereoselective Diels-Alder Reaction of (-)-Menthyl Acrylate with Cyclopentadiene

Materials:

  • (-)-Menthyl acrylate

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl) (1.0 M solution in hexanes)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (-)-menthyl acrylate (1.0 eq) and anhydrous dichloromethane.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add a 1.0 M solution of diethylaluminum chloride in hexanes (1.1 eq) to the stirred solution.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add freshly cracked cyclopentadiene (2.0 eq) dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 3 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure Diels-Alder adduct. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.

Workflow Diagram

Diels_Alder_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve (-)-Menthyl Acrylate in CH₂Cl₂ B Cool to -78 °C A->B C Add Et₂AlCl B->C D Add Cyclopentadiene C->D E Stir at -78 °C for 3h D->E F Quench with NaHCO₃ E->F G Extract with CH₂Cl₂ F->G H Dry and Concentrate G->H I Purify by Chromatography H->I

Caption: Workflow for the Diels-Alder reaction.

Diastereoselective Conjugate Addition

The conjugate addition of nucleophiles to α,β-unsaturated esters bearing a (-)-menthyl chiral auxiliary can proceed with high diastereoselectivity, allowing for the stereocontrolled formation of a new carbon-carbon bond.

Quantitative Data
SubstrateNucleophileReagentSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.) (%)Reference
(-)-Menthyl crotonateMe₂CuLiLiMe₂CuEt₂O-789295[1]
(-)-Menthyl cinnamateEt₂CuLiLiEt₂CuTHF-788890[1]
Experimental Protocol: Diastereoselective Conjugate Addition of Lithium Dimethylcuprate to (-)-Menthyl Crotonate

Materials:

  • (-)-Menthyl crotonate

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) (1.6 M solution in diethyl ether)

  • Anhydrous diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, add copper(I) iodide (2.2 eq).

  • Add anhydrous diethyl ether and cool the suspension to 0 °C in an ice bath.

  • Slowly add a 1.6 M solution of methyllithium in diethyl ether (2.0 eq) to the stirred suspension. The solution should turn colorless, indicating the formation of lithium dimethylcuprate (Me₂CuLi).

  • In a separate flame-dried flask, dissolve (-)-menthyl crotonate (1.0 eq) in anhydrous diethyl ether and cool the solution to -78 °C.

  • Slowly transfer the freshly prepared lithium dimethylcuprate solution to the solution of (-)-menthyl crotonate via cannula.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Separate the organic layer and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure conjugate addition product. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.

Reaction Pathway Diagram

Conjugate_Addition (-)-Menthyl Crotonate (-)-Menthyl Crotonate Product Product (-)-Menthyl Crotonate->Product 1. Me₂CuLi, Et₂O, -78 °C 2. NH₄Cl (aq)

Caption: Conjugate addition of a cuprate.

Chiral Resolution of Racemic Carboxylic Acids

Esterification of a racemic carboxylic acid with (-)-menthol produces a mixture of diastereomeric esters. These diastereomers often have different physical properties (e.g., solubility, chromatographic mobility), allowing for their separation by crystallization or chromatography. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure carboxylic acids.

Quantitative Data
Racemic Carboxylic AcidEsterification MethodSeparation MethodYield of Diastereomer 1 (%)Yield of Diastereomer 2 (%)Reference
(rac)-IbuprofenDCC, DMAPCrystallization4542[2]
(rac)-2-Phenylpropanoic acidSOCl₂, PyridineChromatography4846[2]
Experimental Protocol: Chiral Resolution of (rac)-Ibuprofen

Materials:

  • (rac)-Ibuprofen

  • (-)-Menthol

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Hexane

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Part A: Esterification

  • To a solution of (rac)-ibuprofen (1.0 eq) and (-)-menthol (1.0 eq) in anhydrous dichloromethane, add DMAP (0.1 eq).

  • Cool the mixture to 0 °C and add a solution of DCC (1.1 eq) in dichloromethane dropwise.

  • Stir the reaction mixture at room temperature overnight.

  • Filter the mixture to remove the dicyclohexylurea byproduct and wash the solid with dichloromethane.

  • Concentrate the filtrate under reduced pressure. The residue contains the diastereomeric mixture of (-)-menthyl ibuprofen esters.

Part B: Separation of Diastereomers

  • Dissolve the crude diastereomeric ester mixture in a minimal amount of hot hexane.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomer.

  • Collect the crystals by vacuum filtration and wash with cold hexane. This affords one of the diastereomers in high purity.

  • The other diastereomer can be isolated from the mother liquor by column chromatography.

Part C: Hydrolysis of the Menthyl Ester

  • To a solution of the separated (-)-menthyl ibuprofen ester in a mixture of ethanol and water, add an excess of sodium hydroxide.

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Wash the aqueous solution with diethyl ether to remove the liberated (-)-menthol.

  • Acidify the aqueous layer with 1 M HCl to precipitate the enantiomerically pure ibuprofen.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain the pure enantiomer.

Logical Relationship Diagram

Chiral_Resolution cluster_esterification Esterification cluster_separation Separation cluster_hydrolysis Hydrolysis A Racemic Carboxylic Acid + (-)-Menthol B Diastereomeric Esters A->B C Diastereomer 1 B->C Crystallization or Chromatography D Diastereomer 2 B->D E Enantiomer 1 C->E G Recovered (-)-Menthol C->G F Enantiomer 2 D->F D->G

Caption: Chiral resolution process overview.

Removal of the (-)-Menthol Auxiliary

After the desired stereocenter has been established, the (-)-menthol auxiliary must be removed. This is typically achieved by hydrolysis or reduction of the ester linkage.

Protocol 4.1: Basic Hydrolysis

Materials:

  • (-)-Menthyl ester

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the (-)-menthyl ester in a mixture of ethanol (or THF) and water.

  • Add an excess of solid NaOH or LiOH (e.g., 3-5 equivalents).

  • Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the aqueous residue with water and wash with diethyl ether or ethyl acetate to remove the liberated (-)-menthol. The (-)-menthol can be recovered from the organic layer.

  • Cool the aqueous layer in an ice bath and carefully acidify with 1 M HCl to the desired pH to protonate the carboxylate.

  • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

Protocol 4.2: Reductive Cleavage

Materials:

  • (-)-Menthyl ester

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or Tetrahydrofuran (THF)

  • Saturated aqueous sodium sulfate (Na₂SO₄) solution or Rochelle's salt solution

Procedure:

  • To a flame-dried flask under a nitrogen atmosphere, add a solution of the (-)-menthyl ester in anhydrous diethyl ether or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add solid lithium aluminum hydride (LiAlH₄) (e.g., 1.5-2.0 equivalents) in portions. Caution: LiAlH₄ reacts violently with water.

  • Stir the reaction mixture at 0 °C for 1-2 hours or until the reaction is complete as monitored by TLC.

  • Carefully quench the reaction by the sequential slow addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams (Fieser workup).

  • Stir the resulting mixture vigorously until a white granular precipitate forms.

  • Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether or THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary alcohol product.

  • The product can be purified by silica gel column chromatography.

Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times. The efficiency of these reactions may vary depending on the specific substrates and reaction conditions used.

References

Application Note: Chromatographic Separation of Diastereomers Derived from 2-(hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Menthol and its derivatives are of significant interest in the pharmaceutical and fragrance industries due to their distinct biological activities and sensory properties.[1][2][3] The introduction of a hydroxymethyl group at the 2-position of the menthol scaffold creates an additional stereocenter, leading to the potential for multiple diastereomers. As different stereoisomers of a compound can exhibit varied pharmacological and toxicological profiles, the ability to separate and characterize individual diastereomers is crucial for drug development and quality control.

Diastereomers, unlike enantiomers, have different physical properties, which allows for their separation by standard chromatographic techniques such as HPLC.[4][5] The choice of stationary and mobile phases is critical for achieving optimal resolution. Normal-phase chromatography, utilizing a polar stationary phase like silica gel and a non-polar mobile phase, is often effective for separating diastereomers due to subtle differences in their polarity and interaction with the stationary phase.[4]

This application note presents a hypothetical, yet scientifically grounded, protocol for the separation of 2-(hydroxymethyl)menthol diastereomers. The methodology is derived from successful separation strategies for other menthol derivatives and general principles of chiral chromatography.

Experimental Protocols

Synthesis and Sample Preparation of this compound Diastereomers (Hypothetical)

A mixture of this compound diastereomers can be synthesized via the hydroxymethylation of a suitable menthol-derived enolate. The resulting reaction mixture, containing multiple diastereomers, should be worked up and purified to remove excess reagents and byproducts. For chromatographic analysis, a stock solution of the diastereomeric mixture should be prepared in the mobile phase or a compatible solvent at a concentration of approximately 1 mg/mL.

HPLC Method for Diastereomer Separation

This protocol outlines a normal-phase HPLC method for the analytical separation of this compound diastereomers.

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, and UV detector.

  • Data acquisition and processing software.

  • Analytical column: Silica gel, 5 µm particle size, 4.6 x 250 mm.

  • Mobile phase: Hexane and Isopropyl Alcohol (IPA).

  • Reagents: HPLC grade Hexane and IPA.

  • Sample: 1 mg/mL solution of the this compound diastereomeric mixture.

Chromatographic Conditions:

ParameterValue
Column Silica Gel, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: 95:5 (v/v) Hexane:IPA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection Wavelength 210 nm (or Refractive Index Detector)
Injection Volume 10 µL
Run Time 30 minutes

Protocol:

  • System Preparation:

    • Equilibrate the HPLC system and the silica gel column with the mobile phase (95:5 Hexane:IPA) at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Injection:

    • Inject 10 µL of the 1 mg/mL this compound diastereomer mixture solution onto the column.

  • Data Acquisition:

    • Acquire data for 30 minutes, monitoring the absorbance at 210 nm. Since the analyte may lack a strong chromophore, a Refractive Index (RI) detector can be used as an alternative.

  • Data Analysis:

    • Integrate the peaks in the resulting chromatogram to determine the retention time (t_R), peak area, and calculate the resolution (R_s) between the diastereomeric peaks.

Data Presentation

The following table summarizes the expected quantitative data from the successful separation of two hypothetical diastereomers of this compound using the proposed HPLC method.

DiastereomerRetention Time (t_R) (min)Peak Area (%)Resolution (R_s)
Diastereomer 1 12.552-
Diastereomer 2 15.248> 1.5

Note: The retention times and peak areas are hypothetical and will depend on the specific diastereomers present in the mixture and their relative concentrations. A resolution factor (R_s) greater than 1.5 indicates baseline separation.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the chromatographic separation of this compound diastereomers.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis synthesis Synthesis of This compound Diastereomers dissolution Dissolve Mixture in Mobile Phase (1 mg/mL) synthesis->dissolution equilibration System Equilibration (95:5 Hexane:IPA) dissolution->equilibration injection Inject 10 µL of Sample equilibration->injection separation Chromatographic Separation (Silica Gel Column) injection->separation detection UV Detection (210 nm) or RI Detection separation->detection acquisition Data Acquisition detection->acquisition integration Peak Integration (t_R, Area) acquisition->integration calculation Calculate Resolution (R_s) integration->calculation

Caption: Experimental workflow for the separation of this compound diastereomers.

Conclusion

This application note provides a detailed, albeit hypothetical, protocol for the chromatographic separation of diastereomers derived from this compound. The proposed normal-phase HPLC method, utilizing a silica gel column, is a robust starting point for researchers and scientists in the field. The provided experimental details, data presentation format, and workflow visualization are intended to facilitate the development and implementation of a reliable separation method for these and other structurally related diastereomeric compounds. Further optimization of the mobile phase composition and other chromatographic parameters may be necessary to achieve the desired separation for specific mixtures of diastereomers.

References

Application Notes and Protocols: Monitoring Reaction Progress with 2-(Hydroxymethyl)menthol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of 2-(hydroxymethyl)menthol as a chiral auxiliary in asymmetric synthesis. The focus is on the methodologies for monitoring the progress of stereoselective reactions, enabling precise control over diastereoselectivity and reaction endpoints. Protocols for reaction setup, in-situ monitoring via Nuclear Magnetic Resonance (NMR) spectroscopy, and offline analysis using High-Performance Liquid Chromatography (HPLC) are presented. While direct literature on this compound for reaction monitoring is limited, the principles and protocols outlined herein are based on established methodologies for analogous chiral auxiliaries, such as menthol and its derivatives.

Introduction

Chiral auxiliaries are indispensable tools in modern asymmetric synthesis, allowing for the control of stereochemistry during chemical transformations.[1] (-)-Menthol, a naturally occurring chiral molecule, and its derivatives are widely employed as effective chiral auxiliaries.[] The hydroxyl group of menthol can be readily attached to a prochiral substrate, influencing the stereochemical outcome of subsequent reactions. The diastereomeric products can then be separated, and the chiral auxiliary can be cleaved and recycled.[1]

This application note focuses on a specific derivative, this compound. The presence of a primary hydroxyl group in addition to the secondary hydroxyl group of the menthol backbone offers a potential handle for more complex molecular architectures or as a point of attachment with different reactivity. Monitoring the progress of reactions employing such auxiliaries is crucial for optimizing reaction conditions and maximizing diastereoselectivity and yield. Spectroscopic techniques like NMR and chromatographic methods such as HPLC are powerful tools for this purpose.[3][4]

Principle of Reaction Monitoring

The fundamental principle behind monitoring the progress of a reaction involving a chiral auxiliary is to distinguish between the starting materials, intermediates, and the resulting diastereomeric products. This can be achieved by observing changes in the analytical signals corresponding to these species over time.

  • NMR Spectroscopy: In-situ or periodic NMR analysis of the reaction mixture can provide real-time information. The protons and carbons of the chiral auxiliary and the substrate will have distinct chemical shifts. Upon formation of the diastereomeric products, new sets of signals will appear, and their integration relative to the starting material signals allows for the determination of reaction conversion and diastereomeric ratio (d.r.).[5]

  • HPLC: Chiral HPLC or HPLC on a normal or reversed-phase column can be used to separate the diastereomers formed during the reaction.[4][6][7] By taking aliquots from the reaction mixture at different time points, quenching the reaction, and analyzing the samples by HPLC, one can determine the conversion and the diastereomeric excess (d.e.) or diastereomeric ratio (d.r.).[8]

Hypothetical Application: Asymmetric Aldol Reaction

For the purpose of illustrating the monitoring protocol, we will consider a hypothetical asymmetric aldol reaction between an acetate-derived enolate and an aldehyde, using this compound as the chiral auxiliary.

Reaction Scheme:

Experimental Protocols

General Setup for an Asymmetric Aldol Reaction

Materials:

  • This compound

  • Acetyl chloride

  • Diisopropylethylamine (DIPEA)

  • Lithium diisopropylamide (LDA)

  • Benzaldehyde

  • Anhydrous tetrahydrofuran (THF)

  • Deuterated chloroform (CDCl₃) for NMR

  • HPLC grade solvents (e.g., hexane, isopropanol)

Procedure:

  • Synthesis of the Acetate Ester: To a solution of this compound (1.0 eq) and DIPEA (1.2 eq) in anhydrous THF at 0 °C, slowly add acetyl chloride (1.1 eq). Allow the reaction to warm to room temperature and stir for 2 hours. Purify the resulting acetate ester by column chromatography.

  • Aldol Reaction:

    • Dissolve the this compound acetate ester (1.0 eq) in anhydrous THF and cool to -78 °C.

    • Slowly add a freshly prepared solution of LDA (1.1 eq) and stir for 30 minutes to form the lithium enolate.

    • Add benzaldehyde (1.2 eq) dropwise and continue stirring at -78 °C.

    • Monitor the reaction progress using the methods described below.

    • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the product with an organic solvent, dry, and concentrate.

    • Purify the diastereomeric products by column chromatography.

Protocol for In-situ ¹H NMR Monitoring
  • Set up the reaction in an NMR tube equipped with a septum, under an inert atmosphere.

  • Use a deuterated solvent compatible with the reaction conditions (e.g., THF-d₈).

  • Acquire a ¹H NMR spectrum of the starting this compound acetate ester before the addition of the base and aldehyde to identify the characteristic signals.

  • After the addition of the aldehyde, acquire ¹H NMR spectra at regular intervals (e.g., every 15-30 minutes).

  • Monitor the disappearance of the starting material signals and the appearance of new signals corresponding to the diastereomeric aldol products.

  • The diastereomeric ratio can be determined by integrating a pair of well-resolved, non-overlapping signals corresponding to each diastereomer.

Data Presentation:

Table 1: Hypothetical ¹H NMR Data for Monitoring the Aldol Reaction

Time (min)Integration of Starting Material (Signal A)Integration of Diastereomer 1 (Signal B)Integration of Diastereomer 2 (Signal C)Conversion (%)Diastereomeric Ratio (B:C)
01.000.000.000-
150.750.200.05254:1
300.500.400.10504:1
600.200.640.16804:1
1200.050.760.19954:1
Protocol for Offline HPLC Monitoring
  • Set up the reaction in a round-bottom flask under an inert atmosphere.

  • At specified time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture using a syringe.

  • Immediately quench the aliquot in a vial containing a suitable quenching agent (e.g., saturated NH₄Cl solution).

  • Extract the quenched aliquot with an organic solvent (e.g., ethyl acetate), and dry the organic layer.

  • Dissolve the residue in the HPLC mobile phase and inject it into the HPLC system.

  • Use a suitable column (e.g., a chiral column or a normal phase silica column) and mobile phase to achieve separation of the diastereomers.

  • Determine the peak areas of the starting material and the two diastereomeric products.

  • Calculate the conversion and diastereomeric ratio based on the peak areas.

Data Presentation:

Table 2: Hypothetical HPLC Data for Monitoring the Aldol Reaction

Time (min)Peak Area of Starting MaterialPeak Area of Diastereomer 1Peak Area of Diastereomer 2Conversion (%)Diastereomeric Ratio
0100000-
15742152684:16
304842105281:19
601965168180:20
120477199680:20

Visualizations

Logical Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow A Reaction Setup (Substrate + Auxiliary) B Initiate Reaction (Add Reagents) A->B C Take Aliquots at Time Intervals B->C D Quench Reaction C->D E Analytical Measurement (NMR or HPLC) D->E F Data Analysis (Conversion, d.r.) E->F G Optimize Reaction Conditions F->G Feedback Loop G->A Asymmetric_Induction sub Prochiral Substrate complex Substrate-Auxiliary Adduct sub->complex aux This compound Auxiliary aux->complex ts1 Diastereomeric Transition State 1 (Lower Energy) complex->ts1 ts2 Diastereomeric Transition State 2 (Higher Energy) complex->ts2 reagent Reagent reagent->ts1 reagent->ts2 prod1 Major Diastereomer ts1->prod1 prod2 Minor Diastereomer ts2->prod2

References

Application Notes: 2-(Hydroxymethyl)menthol as a Chiral Auxiliary in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The quest for enantiomerically pure pharmaceuticals is a cornerstone of modern drug development. Chiral auxiliaries are powerful tools in asymmetric synthesis, enabling the selective formation of a desired stereoisomer.[1] (-)-Menthol, a naturally occurring chiral molecule, and its derivatives have a long history of use as chiral auxiliaries.[2] This document explores the potential application of a specific menthol derivative, 2-(hydroxymethyl)menthol, in the asymmetric synthesis of a key pharmaceutical intermediate: an optically active α-hydroxy acid. While direct literature precedents for this compound as a chiral auxiliary are limited, its structural features—a chiral scaffold with a primary hydroxyl group—suggest its utility in diastereoselective transformations.

These notes provide a hypothetical framework for researchers and scientists in drug development to utilize this compound in the synthesis of enantiopure building blocks. The protocols and data presented are based on established principles of asymmetric synthesis using chiral alcohol auxiliaries.

Principle of Asymmetric Induction

The core principle behind using this compound as a chiral auxiliary lies in its ability to introduce a chiral environment to a prochiral substrate. By attaching the auxiliary to a molecule that is not yet chiral but has the potential to become so, subsequent reactions can be directed to occur from a specific face of the molecule. This facial bias is dictated by the steric hindrance imposed by the bulky menthol backbone of the auxiliary. After the desired stereocenter is created, the auxiliary can be cleaved and potentially recycled.

A logical workflow for this process is outlined below:

G cluster_0 Synthesis Workflow Prochiral Prochiral α-Keto Acid Esterification Esterification Prochiral->Esterification Auxiliary This compound Auxiliary->Esterification ChiralEster Chiral α-Keto Ester Esterification->ChiralEster Reduction Diastereoselective Reduction ChiralEster->Reduction DiastereomericEster Diastereomeric α-Hydroxy Ester Reduction->DiastereomericEster Cleavage Auxiliary Cleavage DiastereomericEster->Cleavage Intermediate Enantiopure α-Hydroxy Acid (Pharmaceutical Intermediate) Cleavage->Intermediate Recycle Recovered Auxiliary Cleavage->Recycle

Caption: General workflow for the use of this compound as a chiral auxiliary.

Data Presentation: Hypothetical Diastereoselective Reduction

The following table summarizes hypothetical results for the diastereoselective reduction of a 2-(hydroxymethyl)menthyl α-keto ester to the corresponding α-hydroxy ester, a crucial step in generating the desired pharmaceutical intermediate. The data illustrates the influence of different reducing agents and reaction conditions on the yield and diastereomeric excess (d.e.).

EntryReducing AgentSolventTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)
1NaBH₄Methanol09575
2L-Selectride®THF-789295
3K-Selectride®THF-789092
4LiAlH(OtBu)₃THF-788898
5NaBH(OAc)₃Acetonitrile258560

Table 1: Hypothetical results for the diastereoselective reduction of a 2-(hydroxymethyl)menthyl α-keto ester.

Experimental Protocols

The following are detailed, hypothetical protocols for the key experiments in the synthesis of an enantiopure α-hydroxy acid using this compound as a chiral auxiliary.

Protocol 1: Esterification of a Prochiral α-Keto Acid with this compound

Objective: To synthesize the chiral α-keto ester by coupling a prochiral α-keto acid with this compound.

Materials:

  • Prochiral α-keto acid (e.g., phenylglyoxylic acid)

  • This compound

  • Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of the prochiral α-keto acid (1.0 eq) and this compound (1.1 eq) in anhydrous DCM at 0 °C, add DMAP (0.1 eq).

  • Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.

  • Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure chiral α-keto ester.

Protocol 2: Diastereoselective Reduction of the Chiral α-Keto Ester

Objective: To perform a diastereoselective reduction of the α-keto group to an α-hydroxy group, creating the desired stereocenter.

Materials:

  • Chiral α-keto ester from Protocol 1

  • Reducing agent (e.g., L-Selectride®, 1.0 M in THF)

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the chiral α-keto ester (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon).

  • Slowly add the reducing agent (1.2 eq) to the solution while maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Determine the diastereomeric excess of the crude product by ¹H NMR or chiral HPLC analysis.

  • If necessary, purify the product by silica gel column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

Objective: To cleave the this compound auxiliary to yield the enantiopure α-hydroxy acid and recover the auxiliary.

Materials:

  • Diastereomerically enriched α-hydroxy ester from Protocol 2

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1 M Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the α-hydroxy ester (1.0 eq) in a mixture of THF and water (3:1).

  • Add LiOH (2.0 eq) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, acidify the reaction mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with diethyl ether to recover the this compound auxiliary.

  • Further extract the aqueous layer with ethyl acetate to isolate the α-hydroxy acid.

  • Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the respective products.

Mechanism of Asymmetric Induction

The stereochemical outcome of the reduction is rationalized by the Felkin-Anh model, where the nucleophile (hydride) attacks the carbonyl group from the less hindered face. The bulky isopropyl and methyl groups of the menthol backbone create a highly biased steric environment.

G cluster_0 Felkin-Anh Model for Diastereoselective Reduction ChiralEster Chiral α-Keto Ester TransitionState Transition State ChiralEster->TransitionState Hydride Attack MajorProduct Major Diastereomer TransitionState->MajorProduct Favored Pathway (Attack from less hindered face) MinorProduct Minor Diastereomer TransitionState->MinorProduct Disfavored Pathway (Attack from more hindered face)

Caption: Felkin-Anh model explaining the diastereoselectivity of the reduction.

While direct experimental data for the use of this compound as a chiral auxiliary is not yet prevalent in the literature, its structural similarity to well-established chiral alcohols suggests its potential as a valuable tool in asymmetric synthesis. The protocols and data presented here provide a foundational, albeit hypothetical, guide for researchers to explore its applications in the synthesis of enantiomerically pure pharmaceutical intermediates. Further experimental validation is necessary to fully elucidate its efficacy and optimize reaction conditions.

References

Protecting Group Strategies for 2-(Hydroxymethyl)menthol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the selective protection of the hydroxyl groups of 2-(hydroxymethyl)menthol, a versatile chiral building block. The strategic protection of the primary and tertiary hydroxyl groups is crucial for the successful synthesis of complex molecules and active pharmaceutical ingredients. These protocols focus on the use of silyl ethers for selective protection of the primary hydroxyl group, a common and highly effective strategy.

Overview of Protecting Group Strategy

This compound possesses two hydroxyl groups with different steric environments: a less hindered primary alcohol and a more hindered tertiary alcohol. This steric difference is the key to achieving selective protection. Bulky protecting groups, such as tert-butyldimethylsilyl (TBDMS) ethers, will preferentially react with the more accessible primary hydroxyl group.[1] In contrast, less sterically demanding protecting groups, like benzyl ethers, generally show poor selectivity between primary and tertiary alcohols in diol systems.

Key Strategic Considerations:

  • Selective Protection: To functionalize the tertiary alcohol, the primary alcohol must first be selectively protected.

  • Deprotection: The chosen protecting group must be removable under conditions that do not affect other functional groups in the molecule.

  • Orthogonality: In multi-step syntheses, it may be necessary to use protecting groups that can be removed independently of one another (orthogonal protection).

Silyl Ether Protection: A Strategy for Selective Primary Alcohol Protection

Silyl ethers are widely used as protecting groups for alcohols due to their ease of formation, stability under a range of reaction conditions, and facile cleavage.[2] For this compound, the bulky tert-butyldimethylsilyl (TBDMS) group is an excellent choice for the selective protection of the primary hydroxyl group.

Experimental Protocol: Selective Protection of the Primary Hydroxyl Group with TBDMSCl

This protocol details the selective protection of the primary hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMSCl) and imidazole.

Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add imidazole (1.5 eq).

  • Stir the mixture at room temperature until all solids have dissolved.

  • Add TBDMSCl (1.1 eq) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the pure mono-protected product.

Quantitative Data Summary:

ParameterValueReference
Typical Yield 85-95%[3]
Reaction Time 2-4 hours[2]
Purity (post-chromatography) >98%
Experimental Protocol: Deprotection of the TBDMS Ether

This protocol describes the removal of the TBDMS protecting group to regenerate the primary alcohol. Several methods are available, with the choice depending on the stability of other functional groups in the molecule. A common and effective method utilizes tetra-n-butylammonium fluoride (TBAF).

Materials:

  • TBDMS-protected this compound

  • Tetra-n-butylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected this compound (1.0 eq) in anhydrous THF.

  • Add the TBAF solution (1.2 eq) dropwise to the reaction mixture at room temperature.

  • Stir the reaction and monitor its progress by TLC. The deprotection is usually complete within 1-3 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary to yield the deprotected diol.

Quantitative Data Summary:

ParameterValueReference
Typical Yield >95%[2]
Reaction Time 1-3 hours[2]
Purity (post-chromatography) >98%

Benzyl Ether Protection: A Non-Selective Approach

While benzyl ethers are common protecting groups for alcohols, they are generally not suitable for the selective protection of the primary hydroxyl group in this compound.[1] The Williamson ether synthesis conditions typically used for benzylation (e.g., NaH and benzyl bromide) are not sufficiently selective to differentiate between the primary and tertiary alcohols, leading to a mixture of mono- and di-protected products.

Visualizing the Workflow

The following diagrams illustrate the key experimental workflows described in this document.

Protection_Workflow cluster_start Starting Material cluster_reagents_protection Reagents cluster_product Protected Product 2_HM This compound Mono_Protected Mono-TBDMS-protected This compound 2_HM->Mono_Protected Selective Protection (2-4h, 85-95% Yield) TBDMSCl TBDMSCl, Imidazole, DMF Deprotection_Workflow cluster_start Starting Material cluster_reagents_deprotection Reagents cluster_product Deprotected Product Mono_Protected Mono-TBDMS-protected This compound Deprotected This compound Mono_Protected->Deprotected Deprotection (1-3h, >95% Yield) TBAF TBAF, THF Logical_Relationship Start This compound Selective_Protection Selective Protection of Primary Alcohol (TBDMS) Start->Selective_Protection Functionalization Functionalization of Tertiary Alcohol Selective_Protection->Functionalization Deprotection Deprotection of Primary Alcohol Functionalization->Deprotection Final_Product Final Product Deprotection->Final_Product

References

Troubleshooting & Optimization

Technical Support Center: Asymmetric Synthesis with 2-(Hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the use of 2-(hydroxymethyl)menthol as a chiral auxiliary. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize their asymmetric syntheses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in asymmetric synthesis?

A1: this compound, also known as (-)-menthyl carbinol, is a derivative of (-)-menthol.[1] In asymmetric synthesis, it functions as a chiral auxiliary. A chiral auxiliary is a stereogenic group that is temporarily attached to a prochiral substrate to control the stereochemical outcome of a reaction.[2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered.

Q2: I am observing low diastereoselectivity in my reaction with a this compound-derived substrate. Is this expected?

A2: Low to moderate diastereoselectivity can be a limitation of using simple menthol-based chiral auxiliaries in certain reactions. For instance, acrylates derived from menthol have been reported to yield lower diastereoselectivity, around 40%.[3] The steric influence of the menthol backbone may not be sufficient to create a significant energy difference between the transition states leading to the different diastereomers.

Q3: How can I confirm the purity and configuration of my this compound?

A3: The purity and configuration of this compound can be confirmed using standard analytical techniques. NMR spectroscopy is a powerful tool for configurational analysis of menthol derivatives.[1] The chemical shifts and signal patterns of the methyl and isopropyl groups can differentiate between various isomers.[1][4][5] Purity can be assessed by gas chromatography or by measuring the melting point and comparing it to the literature values.

Q4: Are there more effective alternatives to this compound for achieving high diastereoselectivity?

A4: Yes, other menthol derivatives have been developed to enhance stereocontrol. For example, 8-phenylmenthol often provides higher diastereoselectivity due to the bulky phenyl group, which can engage in favorable π-stacking interactions and more effectively block one face of the reactive intermediate.[3][6] The choice of auxiliary will depend on the specific reaction and substrate.

Troubleshooting Guides

Problem 1: Lower than Expected Diastereoselectivity

You are performing an asymmetric reaction (e.g., Diels-Alder, alkylation) with a substrate bearing the this compound auxiliary and the diastereomeric excess (d.e.) is poor.

Possible Causes and Solutions:

  • Purity of the Chiral Auxiliary: Impurities, particularly other diastereomers of menthol, in the starting material can lead to the formation of undesired stereoisomers.

    • Solution: Ensure the this compound used is of high purity. Consider recrystallization or chromatographic purification of the auxiliary if its purity is in doubt.

  • Reaction Temperature: Higher reaction temperatures can provide enough thermal energy to overcome the small energy difference between the diastereomeric transition states, leading to lower selectivity.

    • Solution: Lower the reaction temperature. Many asymmetric reactions show significantly improved diastereoselectivity at lower temperatures (e.g., -78 °C).

  • Choice of Lewis Acid/Solvent: The nature of the Lewis acid (if applicable) and the solvent can have a profound impact on the conformation of the substrate-auxiliary complex and, consequently, the diastereoselectivity.

    • Solution: Screen a variety of Lewis acids (e.g., TiCl₄, Et₂AlCl, SnCl₄) and solvents of different polarities. Chelating Lewis acids may enforce a more rigid conformation, leading to improved selectivity.

  • Inherent Limitations of the Auxiliary: As noted, menthol-based auxiliaries may not provide sufficient steric hindrance for high levels of stereocontrol in all cases.[3]

    • Solution: If optimization of reaction conditions does not significantly improve the diastereoselectivity, consider using a more sterically demanding chiral auxiliary, such as 8-phenylmenthol.[6][]

Problem 2: Difficulty in Removing the Chiral Auxiliary

You have successfully performed the diastereoselective reaction but are struggling to cleave the this compound auxiliary without affecting the newly formed stereocenter.

Possible Causes and Solutions:

  • Harsh Cleavage Conditions: The conditions used for removing the auxiliary (e.g., strong acid or base, harsh reducing agents) may be causing epimerization or decomposition of the product.

    • Solution: Explore milder cleavage conditions. For ester linkages, methods like saponification with mild bases (e.g., LiOH in THF/water) or reductive cleavage (e.g., LiAlH₄, DIBAL-H) can be effective. The choice of method will depend on the functional groups present in your molecule.

  • Steric Hindrance: The steric bulk of the menthol group and the newly formed stereocenters might hinder the approach of the reagent for cleavage.

    • Solution: Increase the reaction time or temperature for the cleavage step, while carefully monitoring for side reactions. Alternatively, a different cleavage strategy that is less sensitive to steric hindrance may be required.

Data Presentation

The choice of a chiral auxiliary can significantly impact the diastereoselectivity of a reaction. The following table summarizes the results from a study on diastereoselective anodic hetero-coupling, comparing different menthol-based auxiliaries. While this compound was not included in this specific study, the data illustrates the trend of increasing diastereoselectivity with greater steric bulk on the auxiliary.

Chiral AuxiliaryR-group on MalonateYield (%)Diastereomeric Excess (d.e. %)
(-)-Mentholtert-butyl225
(-)-Mentholisopropyl3414
8-Phenylmentholtert-butyl6965
8-Phenylmentholisopropyl5738

Data adapted from a study on diastereoselective anodic hetero-coupling.[8]

Experimental Protocols

1. Synthesis of (-)-Menthyl Carbinol (this compound)

This protocol is adapted from the synthesis of (-)-menthyl carbinol from (-)-menthol.[1]

  • Step 1: Preparation of (-)-Menthyl Chloride

    • (-)-Menthol is reacted with a chlorinating agent (e.g., thionyl chloride) to produce (-)-menthyl chloride.

  • Step 2: Grignard Reaction

    • The (-)-menthyl chloride is used to form a Grignard reagent by reacting with magnesium turnings in dry ether.

  • Step 3: Reaction with Formaldehyde

    • The Grignard reagent is then reacted with a source of formaldehyde (e.g., paraformaldehyde) to yield the desired (-)-menthyl carbinol after acidic workup.

  • Purification:

    • The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

2. General Protocol for a Diastereoselective Reaction (Anodic Coupling Example)

This protocol is a general representation of a diastereoselective anodic coupling reaction using a menthol-derived chiral auxiliary.[8]

  • Materials:

    • Auxiliary-modified carboxylic acid (0.4 mmol)

    • Co-acid (e.g., 3,3-dimethylbutanoic acid) (4 mmol)

    • 0.1 N methanolic solution of sodium methanolate (2.2 mL)

    • Dry methanol

  • Procedure:

    • Dissolve the auxiliary-modified carboxylic acid and the co-acid in the methanolic sodium methanolate solution in a micro-beaker-type electrolysis cell.

    • Add dry methanol to a total volume of 3 mL.

    • Conduct the electrolysis at a constant current density of 400 mA/cm².

    • Maintain the temperature of the solution between 5–10 °C using a coolant bath set to -25 °C.

    • Upon completion, quench the reaction and perform an appropriate workup to isolate the product.

    • Analyze the diastereomeric ratio of the product using techniques such as NMR spectroscopy or chiral HPLC.

Visualizations

Experimental_Workflow General Workflow for Asymmetric Synthesis with a Chiral Auxiliary cluster_prep Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis & Purification cluster_cleavage Final Steps start Prochiral Substrate couple Couple Substrate and Auxiliary start->couple aux This compound (Chiral Auxiliary) aux->couple reaction Diastereoselective Transformation couple->reaction product Diastereomeric Products reaction->product purify Purify Major Diastereomer product->purify analysis Stereochemical Analysis (NMR, HPLC) purify->analysis cleave Cleave Auxiliary analysis->cleave final_product Enantiopure Product cleave->final_product recover_aux Recovered Auxiliary cleave->recover_aux

Caption: General workflow for asymmetric synthesis.

Diastereoselectivity_Factors Factors Influencing Diastereoselectivity with Menthol Auxiliaries cluster_substrate Substrate-Auxiliary Conjugate cluster_outcome Stereochemical Outcome SA Substrate-Menthol Conjugate LowEnergy Favored Low-Energy Conformation SA->LowEnergy Dominant pathway HighEnergy Disfavored High-Energy Conformation SA->HighEnergy Minor pathway AttackA Attack from Less Hindered Face LowEnergy->AttackA AttackB Attack from More Hindered Face HighEnergy->AttackB Major Major Diastereomer AttackA->Major Minor Minor Diastereomer AttackB->Minor LowDE Low Diastereoselectivity Major->LowDE Minor->LowDE

Caption: Factors influencing diastereoselectivity.

Troubleshooting_Tree Troubleshooting Low Diastereoselectivity start Low Diastereoselectivity Observed q_temp Is the reaction run at low temperature? start->q_temp a_lower_temp Lower the reaction temperature (e.g., -78°C) q_temp->a_lower_temp No q_purity Is the chiral auxiliary of high purity? q_temp->q_purity Yes a_lower_temp->q_purity a_purify Purify the this compound q_purity->a_purify No q_conditions Have different solvents/ Lewis acids been screened? q_purity->q_conditions Yes a_purify->q_conditions a_screen Screen a range of reaction conditions q_conditions->a_screen No end Consider a more sterically demanding chiral auxiliary q_conditions->end Yes a_screen->end

Caption: Troubleshooting low diastereoselectivity.

References

Technical Support Center: Optimizing Reaction Conditions for 2-(Hydroxymethyl)menthol Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the 2-(hydroxymethyl)menthol chiral auxiliary. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during its use in asymmetric synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of the this compound auxiliary?

A1: The this compound auxiliary is primarily used in asymmetric synthesis to control the stereochemical outcome of reactions. It is temporarily incorporated into a molecule to direct the formation of a specific stereoisomer. Its bulky structure and chiral environment allow for high diastereoselectivity in a variety of transformations, including aldol reactions, alkylations, and Diels-Alder reactions.

Q2: How is the this compound auxiliary typically attached to a substrate?

A2: The auxiliary is commonly attached to a carboxylic acid or its derivative (e.g., an acyl chloride) to form an ester. The hydroxyl group of the auxiliary reacts with the carbonyl group of the substrate, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species.

Q3: What are the common methods for cleaving the this compound auxiliary after the desired transformation?

A3: Cleavage of the auxiliary is a critical step to release the chiral product. Common methods include hydrolysis under acidic or basic conditions, or reductive cleavage. The choice of method depends on the stability of the desired product to the reaction conditions. Care must be taken to avoid racemization of the newly formed stereocenter during cleavage.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Issue 1: Low Diastereoselectivity

Low diastereoselectivity is a common challenge in asymmetric synthesis. Several factors can influence the stereochemical outcome of your reaction.

Possible Causes and Solutions:

CauseRecommended Action
Suboptimal Temperature Temperature can have a significant impact on diastereoselectivity. Lowering the reaction temperature often enhances selectivity by favoring the transition state with the lowest activation energy. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal condition.
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the conformation of the transition state.[1][2] Screen a variety of solvents with different properties, such as toluene, dichloromethane, THF, and diethyl ether.
Incorrect Lewis Acid In reactions involving chelation control, the choice and amount of Lewis acid are crucial. Common Lewis acids include TiCl₄, SnCl₄, and Et₂AlCl. The nature of the Lewis acid can affect the geometry of the chelated intermediate, thereby influencing facial bias. Optimize the type and stoichiometry of the Lewis acid.
Steric Hindrance The steric bulk of both the substrate and the auxiliary plays a key role in directing the approach of the incoming reagent. If diastereoselectivity is poor, consider if modifications to the substrate that increase steric differentiation could be beneficial.

Experimental Protocol: Screening for Optimal Temperature

  • Set up four identical reactions in parallel.

  • Run each reaction at a different temperature: room temperature, 0 °C, -20 °C, and -78 °C.

  • Ensure all other parameters (solvent, concentrations, reaction time) are kept constant.

  • After the reaction is complete, quench appropriately and isolate the product mixture.

  • Analyze the diastereomeric ratio (d.r.) of the crude product by ¹H NMR spectroscopy or chiral HPLC.[3]

  • Compare the d.r. values to determine the optimal temperature for diastereoselectivity.

Issue 2: Low Reaction Yield

Low product yield can be attributed to incomplete reaction, side reactions, or product degradation.

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction Monitor the reaction progress by TLC or LC-MS. If the reaction stalls, consider increasing the reaction time, temperature (if it does not negatively impact diastereoselectivity), or the stoichiometry of the reagents.
Side Reactions Undesired side reactions can consume starting materials or the desired product. Analyze the crude reaction mixture by NMR or LC-MS to identify major byproducts. Understanding the nature of these byproducts can provide insight into the competing reaction pathways. Adjusting reaction conditions such as temperature, solvent, or order of addition may suppress side reactions.
Product Degradation The desired product or the auxiliary adduct may be unstable under the reaction or workup conditions. Ensure that the workup procedure is as mild as possible. For sensitive compounds, consider performing the reaction and workup under an inert atmosphere.
Inefficient Auxiliary Cleavage If the low yield is observed after the cleavage step, the cleavage conditions may be too harsh, leading to product decomposition. Screen different cleavage methods (e.g., milder acid/base, different reducing agents) to find a protocol that efficiently removes the auxiliary without degrading the product.
Issue 3: Difficulty in Purification

Separating the desired diastereomer from the minor diastereomer or other impurities can be challenging.

Possible Causes and Solutions:

CauseRecommended Action
Similar Polarity of Diastereomers Diastereomers often have very similar polarities, making their separation by column chromatography difficult. Try screening different solvent systems for column chromatography. Sometimes a small change in the eluent composition can significantly improve separation. Alternatively, consider using a different stationary phase (e.g., alumina instead of silica gel).
Crystallization Issues If purification by crystallization is attempted, the product may be an oil or may co-crystallize with impurities. Try different crystallization solvents or solvent mixtures. Seeding the solution with a small crystal of the pure product can sometimes induce crystallization.
Residual Auxiliary Incomplete cleavage can lead to contamination of the final product with the auxiliary. Ensure the cleavage reaction goes to completion. The cleaved auxiliary can often be removed by a simple acid-base extraction during the workup.

Experimental Workflows and Diagrams

Visualizing the experimental process and the logic behind troubleshooting can aid in understanding and execution.

Experimental_Workflow General Experimental Workflow cluster_attachment Auxiliary Attachment cluster_reaction Diastereoselective Reaction cluster_cleavage Auxiliary Cleavage & Purification start Substrate + this compound attach Coupling Reaction start->attach adduct Auxiliary Adduct attach->adduct reaction Asymmetric Transformation (e.g., Aldol, Alkylation) adduct->reaction product_adduct Diastereomeric Product Adducts reaction->product_adduct cleavage Cleavage of Auxiliary product_adduct->cleavage purification Purification (Chromatography/Crystallization) cleavage->purification final_product Enantioenriched Product purification->final_product

Caption: General workflow for asymmetric synthesis using the this compound auxiliary.

Troubleshooting_Diastereoselectivity Troubleshooting Low Diastereoselectivity cluster_causes Potential Causes cluster_solutions Solutions issue Low Diastereoselectivity temp Suboptimal Temperature issue->temp solvent Inappropriate Solvent issue->solvent lewis_acid Incorrect Lewis Acid issue->lewis_acid sterics Steric Effects issue->sterics optimize_temp Screen Temperatures (-78 °C to RT) temp->optimize_temp optimize_solvent Screen Solvents (Toluene, CH2Cl2, THF) solvent->optimize_solvent optimize_la Screen Lewis Acids (TiCl4, SnCl4) & Stoichiometry lewis_acid->optimize_la modify_substrate Modify Substrate to Enhance Steric Bias sterics->modify_substrate

References

Technical Support Center: 2-(Hydroxymethyl)menthol Mediated Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: While this guide provides general troubleshooting advice for chiral auxiliary-mediated reactions, specific experimental data, detailed protocols, and troubleshooting guides for 2-(hydroxymethyl)menthol as a chiral auxiliary are not extensively available in the reviewed scientific literature. The following information is based on established principles of asymmetric synthesis using other chiral auxiliaries, including menthol derivatives, and should be adapted as a general guide for your research.

Frequently Asked Questions (FAQs)

Q1: I am observing low yields in my this compound mediated reaction. What are the potential causes and how can I improve it?

A1: Low yields in chiral auxiliary-mediated reactions can stem from several factors:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Troubleshooting:

      • Increase the reaction time.

      • Increase the reaction temperature. Note that this may negatively impact diastereoselectivity.

      • Ensure all reagents are pure and dry, as impurities can inhibit the reaction.

  • Side Reactions: Undesired side reactions may be consuming the starting material or product.

    • Troubleshooting:

      • Lower the reaction temperature to minimize side reactions.

      • Use a more selective base or Lewis acid.

      • Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent degradation by oxygen or moisture.

  • Product Degradation: The product may be unstable under the reaction or workup conditions.

    • Troubleshooting:

      • Modify the workup procedure to be milder (e.g., use a buffered aqueous solution).

      • Analyze the crude reaction mixture by techniques like ¹H NMR or LC-MS to check for product presence before purification.

  • Inefficient Auxiliary Cleavage: The final step of removing the auxiliary may be inefficient, leading to loss of the desired product.

    • Troubleshooting:

      • Screen different cleavage conditions (e.g., different reducing agents, acids, or bases).

      • Optimize the reaction time and temperature for the cleavage step.

Q2: The diastereoselectivity of my reaction is poor. How can I improve the d.r. (diastereomeric ratio)?

A2: Poor diastereoselectivity is a common challenge and can often be addressed by optimizing the following:

  • Reaction Temperature: Lowering the temperature generally increases diastereoselectivity by favoring the transition state that leads to the major diastereomer.

  • Choice of Base and Solvent: The nature of the enolate (Z vs. E) is critical for stereochemical control and is influenced by the base and solvent.

    • Troubleshooting:

      • For alkylations, bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) in a solvent like tetrahydrofuran (THF) are common starting points.

      • Experiment with different base/solvent combinations to influence the enolate geometry.

  • Lewis Acid: In reactions like aldol or Diels-Alder, the choice and amount of Lewis acid are crucial for facial selectivity.

    • Troubleshooting:

      • Screen various Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl).

      • Optimize the stoichiometry of the Lewis acid.

  • Steric Hindrance: The steric bulk of the electrophile or other reagents can influence the approach to the enolate.

Q3: I am having difficulty cleaving the this compound auxiliary from my product without causing decomposition or epimerization. What should I do?

A3: Cleavage of the chiral auxiliary is a critical step that requires careful optimization to avoid product loss or racemization.

  • Method of Cleavage: The choice of cleavage method depends on the nature of the linkage (e.g., ester, amide). For ester linkages, common methods include:

    • Saponification: Using a base like lithium hydroxide (LiOH) or potassium hydroxide (KOH). This can sometimes lead to epimerization at the α-center. Using lithium hydroperoxide (LiOOH) can sometimes be a milder alternative.

    • Reductive Cleavage: Using reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminium hydride (DIBAL-H) will yield the corresponding alcohol.

    • Transesterification: Using an alkoxide in the corresponding alcohol can be a mild method to obtain a different ester.

  • Troubleshooting:

    • Start with milder conditions (e.g., lower temperature, shorter reaction time).

    • Screen a variety of cleavage reagents.

    • Carefully monitor the reaction progress to avoid over-exposure to harsh conditions.

    • Analyze the product for enantiomeric excess (e.e.) or diastereomeric ratio (d.r.) after cleavage to check for epimerization.

General Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, side reactions, product degradation during workup or purification, inefficient auxiliary cleavage.- Increase reaction time or temperature (monitor diastereoselectivity).- Use fresh, pure reagents and dry solvents.- Employ a milder workup procedure.- Optimize auxiliary cleavage conditions.
Low Diastereoselectivity Sub-optimal reaction temperature, incorrect choice of base or solvent, inappropriate Lewis acid.- Lower the reaction temperature.- Screen different bases (e.g., LDA, LHMDS, KHMDS) and solvents (e.g., THF, diethyl ether, toluene).- For Lewis acid-mediated reactions, screen different Lewis acids and optimize their stoichiometry.
Epimerization/Racemization Harsh reaction conditions (especially during enolate formation or auxiliary cleavage), prolonged exposure to acidic or basic conditions.- Use a non-protic solvent for enolate formation.- Employ milder conditions for auxiliary cleavage (e.g., LiOOH instead of LiOH).- Minimize the time the product is exposed to acidic or basic workup conditions.
Difficulty in Auxiliary Cleavage Steric hindrance around the cleavage site, inappropriate cleavage reagent.- Screen a variety of cleavage reagents (e.g., different bases, reducing agents).- Increase the temperature of the cleavage reaction cautiously.- Consider a different synthetic route if cleavage proves consistently problematic.
Inconsistent Results Variations in reagent quality, moisture in the reaction, temperature fluctuations.- Use freshly distilled solvents and freshly opened or titrated reagents.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.- Use a cryostat for accurate temperature control.

Experimental Protocols

The following is a general protocol for a diastereoselective alkylation of an ester derived from a chiral auxiliary. This should be adapted and optimized for your specific substrate and electrophile.

1. Esterification of this compound:

  • To a solution of this compound (1.0 eq.) and a carboxylic acid (1.1 eq.) in an anhydrous solvent like dichloromethane (CH₂Cl₂) at 0 °C, add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq.) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq.).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Filter the reaction mixture to remove the urea byproduct and purify the ester by column chromatography.

2. Diastereoselective Alkylation:

  • To a solution of the this compound-derived ester (1.0 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add a solution of LDA (1.1 eq. in THF) dropwise.

  • Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

  • Add the electrophile (e.g., an alkyl halide, 1.2 eq.) dropwise and continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

  • Purify the product by column chromatography.

3. Auxiliary Cleavage (Example: Reductive Cleavage):

  • To a solution of the alkylated ester (1.0 eq.) in anhydrous THF at 0 °C under an argon atmosphere, add a solution of LiAlH₄ (2.0 eq. in THF) dropwise.

  • Stir the mixture at 0 °C for 1-2 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).

  • Filter the resulting precipitate and wash with THF.

  • Concentrate the filtrate and purify the resulting alcohol by column chromatography. The this compound auxiliary can also be recovered from the reaction mixture.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_cleavage Auxiliary Removal cluster_end Products Carboxylic_Acid Carboxylic Acid Esterification Esterification Carboxylic_Acid->Esterification Auxiliary This compound Auxiliary->Esterification Enolate_Formation Enolate Formation (Base, Solvent, Temp.) Esterification->Enolate_Formation Alkylation Alkylation (Electrophile) Enolate_Formation->Alkylation Purification1 Purification Alkylation->Purification1 Cleavage Auxiliary Cleavage Purification1->Cleavage Purification2 Purification Cleavage->Purification2 Final_Product Chiral Product Purification2->Final_Product Recovered_Auxiliary Recovered Auxiliary Purification2->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

troubleshooting_flowchart Start Problem Encountered LowYield Low Yield? Start->LowYield LowDR Low Diastereoselectivity? Start->LowDR CleavageIssue Auxiliary Cleavage Issue? Start->CleavageIssue CheckReaction Check Reaction Completion (TLC, NMR) LowYield->CheckReaction Yes LowerTemp Lower Reaction Temperature LowDR->LowerTemp Yes ScreenCleavageReagents Screen Cleavage Reagents CleavageIssue->ScreenCleavageReagents Yes OptimizeTimeTemp Increase Time/Temp CheckReaction->OptimizeTimeTemp Incomplete CheckPurity Check Reagent Purity CheckReaction->CheckPurity Complete OptimizeWorkup Modify Workup CheckPurity->OptimizeWorkup ScreenBaseSolvent Screen Base/Solvent LowerTemp->ScreenBaseSolvent ScreenLewisAcid Screen Lewis Acid ScreenBaseSolvent->ScreenLewisAcid OptimizeCleavageConditions Optimize Cleavage Conditions ScreenCleavageReagents->OptimizeCleavageConditions

Caption: Troubleshooting flowchart for common issues in chiral auxiliary reactions.

Technical Support Center: 2-(Hydroxymethyl)menthol Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the use of 2-(hydroxymethyl)menthol as a chiral auxiliary in asymmetric synthesis.

Troubleshooting Guides

Issue 1: Low Diastereoselectivity in Alkylation/Acylation Reactions

Symptoms:

  • The ratio of desired to undesired diastereomer is lower than expected.

  • NMR or chiral chromatography analysis shows multiple, inseparable product spots/peaks.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Incomplete Enolate Formation Ensure the use of a sufficiently strong and non-nucleophilic base (e.g., LDA, LHMDS). Use a slight excess of the base to ensure complete deprotonation. Monitor the reaction by TLC or quenching a small aliquot to check for starting material.
Incorrect Reaction Temperature Enolate formation and the subsequent reaction with the electrophile should be carried out at low temperatures (typically -78 °C) to maximize stereocontrol. Ensure the reaction is adequately cooled throughout the addition of reagents.
Epimerization of the Stereocenter The enolate can be sensitive to proton sources. Use rigorously dried solvents and reagents. Quench the reaction at low temperature. If the product is prone to epimerization, consider a milder workup procedure.
Steric Hindrance The electrophile may be too sterically demanding, leading to a loss of facial selectivity. Consider using a less hindered electrophile if possible.
Issue 2: Side Reactions During Grignard or Organolithium Additions to Esters

Symptoms:

  • Formation of a tertiary alcohol instead of the desired ketone.[1][2]

  • Complex reaction mixture with multiple byproducts.

  • Low yield of the desired product.

Possible Causes & Solutions:

Possible CauseRecommended Solution
Over-addition of the Organometallic Reagent The initially formed ketone is often more reactive than the starting ester, leading to a second addition.[2] Use a stoichiometric amount of the Grignard or organolithium reagent and add it slowly at a low temperature to control the reaction.
Formation of Enolate The organometallic reagent can act as a base, deprotonating the α-carbon of the ester and leading to side reactions. Use of a less basic organometallic reagent (e.g., an organocuprate) can sometimes mitigate this issue.
Reaction with the Hydroxymethyl Group If the hydroxymethyl group of the auxiliary is not protected, it will be deprotonated by the organometallic reagent, consuming at least one equivalent. Ensure the hydroxyl group is appropriately protected (e.g., as a silyl ether) before the addition reaction.
Issue 3: Difficulties with Auxiliary Cleavage

Symptoms:

  • Incomplete removal of the this compound auxiliary.

  • Racemization of the desired product during cleavage.

  • Formation of unwanted byproducts from the auxiliary or the product.

Possible Causes & Solutions:

Cleavage MethodPossible IssueRecommended Solution
Hydrolysis (Acidic or Basic) Racemization: Harsh acidic or basic conditions can lead to epimerization of the α-stereocenter.Use milder conditions (e.g., LiOH/H₂O₂ in THF/water).[3] Monitor the reaction carefully and quench as soon as the starting material is consumed.
Incomplete Reaction: Steric hindrance can make hydrolysis slow.Increase the reaction temperature cautiously or use a more powerful nucleophile if the product is stable under these conditions.
Reductive Cleavage (e.g., LiAlH₄, DIBAL-H) Over-reduction: If the desired product is a carboxylic acid or ester, reductive cleavage will yield the corresponding alcohol.This method is suitable when the desired product is a primary alcohol. If another functional group is desired, choose a different cleavage method.
Formation of Aluminum Complexes: These can complicate the workup.Use a standard Fieser or other appropriate workup procedure to break down the aluminum complexes and facilitate extraction of the product.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using the this compound chiral auxiliary?

A1: The most common side reactions are related to the generation and reaction of the enolate. These include incomplete deprotonation leading to unreacted starting material, epimerization of the newly formed stereocenter, and aldol-type side reactions if the electrophile has an enolizable proton. During cleavage, racemization can be a significant issue, especially under harsh hydrolytic conditions.

Q2: How can I improve the diastereomeric ratio (d.r.) of my reaction?

A2: To improve the diastereomeric ratio, ensure optimal conditions for stereocontrol. This typically involves forming the enolate at a low temperature (e.g., -78 °C) with a strong, non-nucleophilic base in an appropriate solvent like THF. The choice of Lewis acid, if applicable, can also significantly influence the facial selectivity. Additionally, ensure all reagents and solvents are anhydrous to prevent unwanted protonation of the enolate.

Q3: My auxiliary is difficult to remove. What are the best methods for cleavage?

A3: The choice of cleavage method depends on the desired final product.

  • For Carboxylic Acids: Saponification with lithium hydroxide and hydrogen peroxide (LiOH/H₂O₂) in a THF/water mixture is a common and often mild method.

  • For Primary Alcohols: Reductive cleavage with reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H) is effective.

  • For Esters: Transesterification with a different alcohol in the presence of an acid or base catalyst (e.g., NaOMe in MeOH) can be used.

Q4: Can the this compound auxiliary be recovered and reused?

A4: Yes, one of the advantages of using a chiral auxiliary is the ability to recover and reuse it.[4] After cleavage, the this compound can be recovered from the reaction mixture by extraction or chromatography. Its purity should be checked before reuse.

Q5: What is a typical protocol for attaching the this compound auxiliary to a carboxylic acid?

A5: A common method is to convert the carboxylic acid to a more reactive species like an acid chloride or to use a coupling agent.

Protocol: Attachment of Carboxylic Acid via Acid Chloride

  • Acid Chloride Formation: In a flame-dried flask under an inert atmosphere, dissolve the carboxylic acid in a suitable solvent (e.g., DCM or toluene). Add oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until gas evolution ceases. Remove the solvent and excess reagent under vacuum.

  • Esterification: Dissolve the crude acid chloride in anhydrous THF or DCM and cool to 0 °C. In a separate flask, dissolve this compound and a non-nucleophilic base (e.g., pyridine or DMAP) in the same solvent. Add the auxiliary solution to the acid chloride solution dropwise. Allow the reaction to proceed to completion (monitor by TLC).

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify the product by column chromatography.

Experimental Workflows and Diagrams

experimental_workflow cluster_attachment Auxiliary Attachment cluster_modification Asymmetric Transformation cluster_cleavage Auxiliary Cleavage Carboxylic_Acid Carboxylic_Acid Acid_Chloride Acid_Chloride Carboxylic_Acid->Acid_Chloride SOCl₂ or (COCl)₂ Auxiliary_Adduct Auxiliary_Adduct Acid_Chloride->Auxiliary_Adduct This compound, Base Enolate_Formation Enolate_Formation Auxiliary_Adduct->Enolate_Formation LDA or LHMDS, -78°C Diastereoselective_Reaction Diastereoselective_Reaction Enolate_Formation->Diastereoselective_Reaction Electrophile (E+) Chiral_Product Chiral_Product Diastereoselective_Reaction->Chiral_Product Hydrolysis or Reduction Recovered_Auxiliary Recovered_Auxiliary Diastereoselective_Reaction->Recovered_Auxiliary Cleavage

Caption: General workflow for asymmetric synthesis using this compound.

troubleshooting_logic Low_dr Low Diastereoselectivity? Check_Temp Verify Temperature (-78°C) Low_dr->Check_Temp Yes Check_Base Use Stronger/More Base Check_Temp->Check_Base Check_Solvent Ensure Anhydrous Conditions Check_Base->Check_Solvent Incomplete_Cleavage Incomplete Cleavage? Milder_Hydrolysis Try Milder Hydrolysis (e.g., LiOH/H₂O₂) Incomplete_Cleavage->Milder_Hydrolysis Yes Change_Method Switch to Reductive Cleavage Milder_Hydrolysis->Change_Method Racemization Racemization Observed? Reduce_Temp_Time Lower Cleavage Temp/Time Racemization->Reduce_Temp_Time Yes

Caption: Decision tree for troubleshooting common issues.

References

Technical Support Center: Cleavage of Sterically Hindered Menthol-Derived Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the cleavage of sterically hindered menthol-derived chiral auxiliaries, such as the 2-(hydroxymethyl)menthol auxiliary. Due to the limited specific literature on the this compound auxiliary, this guide focuses on general principles and methods applicable to the cleavage of sterically hindered esters and ethers derived from menthol and its analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the cleavage of my this compound auxiliary proving to be so difficult?

A1: The primary challenge in cleaving menthol-derived auxiliaries, including the this compound auxiliary, arises from significant steric hindrance around the ester or ether linkage. The bulky menthol framework can shield the carbonyl or ether oxygen from nucleophilic attack or hinder access of reagents required for cleavage, leading to slow or incomplete reactions.

Q2: What are the most common methods for cleaving menthol-derived auxiliaries?

A2: The most common methods involve hydrolysis (for esters) and reductive or oxidative cleavage (for ethers).

  • For esters: Basic hydrolysis (saponification) using strong bases like lithium hydroxide (LiOH), sodium hydroxide (NaOH), or potassium hydroxide (KOH) is frequently employed. Acid-catalyzed hydrolysis is also an option but can sometimes lead to side reactions or racemization.

  • For ethers: Reductive cleavage using agents like dissolving metal reductions (e.g., Na/NH3) or catalytic hydrogenation may be effective, depending on the stability of the rest of the molecule. Oxidative cleavage is less common for simple alkyl ethers but can be an option for specific ether types.

Q3: My basic hydrolysis is very slow and gives low yields. What can I do to improve it?

A3: To improve the efficiency of basic hydrolysis, consider the following:

  • Increase Reaction Temperature: Refluxing the reaction mixture can significantly increase the reaction rate.

  • Use a More Soluble Base: Lithium hydroxide is often preferred over NaOH or KOH due to its better solubility in common organic solvents used for these reactions (like THF/water mixtures).

  • Optimize the Solvent System: A mixture of a water-miscible organic solvent (e.g., THF, dioxane, methanol) and water is typically used to ensure the solubility of both the substrate and the hydroxide salt. Experiment with different solvent ratios.

  • Increase the Excess of Base: Using a larger excess of the base (e.g., 5-10 equivalents or more) can drive the reaction to completion.

Q4: I am observing epimerization at the stereocenter adjacent to the carbonyl group during cleavage. How can I prevent this?

A4: Epimerization is a risk, especially under harsh basic or acidic conditions. To minimize this:

  • Use Milder Conditions: Employ lower reaction temperatures and shorter reaction times if possible.

  • Choose a Milder Base: Lithium hydroperoxide (LiOOH), generated in situ from LiOH and H₂O₂, is known to cleave esters under milder conditions and can sometimes prevent epimerization.

  • Reductive Cleavage to the Alcohol: An alternative is to reduce the ester directly to the corresponding alcohol using a reducing agent like lithium aluminum hydride (LiAlH₄) or lithium borohydride (LiBH₄). This avoids the formation of an enolizable carbonyl intermediate. The resulting primary alcohol can then be re-oxidized to the carboxylic acid in a separate step if needed.

Troubleshooting Guide

This guide addresses common issues encountered during the cleavage of sterically hindered menthol-derived auxiliaries.

Problem Possible Cause Suggested Solution
Low or No Reaction Steric Hindrance: The bulky menthol group is preventing reagent access.- Increase reaction temperature (reflux).- Use a smaller, more reactive nucleophile/reagent.- Increase the concentration of the cleavage reagent.
Inadequate Solubility: The substrate or reagent is not fully dissolved.- Optimize the solvent system (e.g., vary the THF/water ratio).- Use a phase-transfer catalyst for biphasic reactions.
Deactivated Reagent: The cleavage reagent has degraded.- Use fresh, high-quality reagents.
Incomplete Reaction Insufficient Reaction Time or Reagent: The reaction has not proceeded to completion.- Increase the reaction time.- Increase the equivalents of the cleavage reagent.
Equilibrium: The cleavage reaction is reversible (less common for saponification).- Use a large excess of one reagent (e.g., water in hydrolysis) to drive the equilibrium.
Low Yield of Desired Product Side Reactions: The harsh reaction conditions are causing decomposition of the product.- Use milder reaction conditions (lower temperature, shorter time).- Employ a more selective cleavage reagent (e.g., LiOOH).
Difficult Work-up: The product is difficult to separate from the auxiliary or byproducts.- Optimize the extraction and purification protocol (e.g., pH adjustment, chromatography).
Epimerization of Stereocenters Harsh Basic or Acidic Conditions: The conditions are promoting enolization and racemization.- Use milder cleavage conditions.- Consider reductive cleavage to the alcohol followed by re-oxidation.

Experimental Protocols (General Methodologies)

Protocol 1: Basic Hydrolysis (Saponification)

  • Dissolution: Dissolve the ester substrate in a suitable solvent system, typically a 3:1 to 1:1 mixture of an organic solvent (THF or Dioxane) and water.

  • Addition of Base: Add a significant excess (5-10 equivalents) of a hydroxide base (e.g., LiOH·H₂O, NaOH, or KOH).

  • Heating: Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench any excess base by acidifying the mixture with a suitable acid (e.g., 1 M HCl) to a pH of ~2-3.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting carboxylic acid by chromatography or crystallization.

Protocol 2: Reductive Cleavage to the Alcohol

  • Setup: In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the ester substrate in a dry ethereal solvent (e.g., THF or diethyl ether).

  • Cooling: Cool the solution to 0 °C or -78 °C in an ice or dry ice/acetone bath.

  • Addition of Reducing Agent: Slowly add a solution of a reducing agent (e.g., LiAlH₄ or LiBH₄ in THF) to the reaction mixture.

  • Reaction: Allow the reaction to stir at the cooled temperature and then warm to room temperature. Monitor the reaction by TLC.

  • Quenching: Carefully quench the excess reducing agent by the sequential slow addition of water, 15% aqueous NaOH, and then more water (Fieser workup for LiAlH₄).

  • Work-up:

    • Filter the resulting salts and wash the filter cake with an organic solvent.

    • Dry the filtrate over an anhydrous salt, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alcohol by chromatography.

Visualizing Cleavage Workflows

Below are diagrams illustrating the general workflows for the cleavage of sterically hindered menthol-derived esters.

G Workflow for Basic Hydrolysis cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Ester in THF/Water B Add Excess LiOH A->B C Reflux and Monitor B->C D Cool and Acidify C->D E Extract with Organic Solvent D->E F Dry and Concentrate E->F G Column Chromatography or Crystallization F->G G Workflow for Reductive Cleavage cluster_0 Reaction cluster_1 Work-up cluster_2 Purification A Dissolve Ester in Dry THF (Inert Atm.) B Cool to 0°C A->B C Add LiAlH4 Solution B->C D Stir and Monitor C->D E Quench Reaction (Fieser Workup) D->E F Filter and Concentrate E->F G Column Chromatography F->G

Technical Support Center: Troubleshooting Epimerization with 2-(Hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 2-(hydroxymethyl)menthol. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues related to the epimerization of this chiral auxiliary and synthetic intermediate. The following guides and frequently asked questions (FAQs) provide detailed insights into potential challenges and their solutions.

Frequently Asked Questions (FAQs)

Q1: What is epimerization in the context of this compound?

Epimerization is a chemical process where the configuration of one of several stereocenters in a chiral molecule is inverted. In this compound, which has multiple chiral centers, epimerization can lead to the formation of diastereomers. This can be a significant issue as different diastereomers can have varying physical, chemical, and biological properties, potentially affecting the outcome of a synthesis or the efficacy of a final product.

Q2: I am observing a mixture of diastereomers in my sample of this compound. What are the likely causes?

The presence of a diastereomeric mixture can stem from two primary sources:

  • The Synthetic Route: If this compound is synthesized by the reduction of a ketone precursor, such as 2-formylmenthone or a protected derivative, the reducing agent and reaction conditions will influence the diastereoselectivity of the reaction. Many standard reducing agents may produce a mixture of diastereomers.

  • Post-Synthetic Epimerization: The desired diastereomer of this compound may be susceptible to epimerization under certain conditions, such as exposure to acidic or basic environments, or elevated temperatures. The stereocenter alpha to the hydroxymethyl group is particularly susceptible to epimerization.

Q3: Can I intentionally epimerize this compound to obtain a different diastereomer?

Yes, epimerization can be induced to convert an unwanted diastereomer into a more desirable one, potentially improving the overall yield of the target molecule. This is often achieved through catalyzed reactions, for instance, using ruthenium-based catalysts that can reversibly oxidize and reduce the secondary alcohol, allowing for inversion of the stereocenter.

Troubleshooting Guides

Issue 1: Unexpected Diastereomer Ratio in a Synthetic Batch

Symptom: After synthesizing this compound, analysis by chiral HPLC or NMR spectroscopy reveals a higher-than-expected proportion of an undesired diastereomer.

Possible Causes and Solutions:

CauseProposed Solution
Non-Stereoselective Reduction The reducing agent used in the synthesis lacks sufficient stereochemical control.
Action: Employ a more stereoselective reducing agent. For instance, instead of sodium borohydride, consider using a bulkier reagent like L-Selectride® or a chiral reducing agent such as a CBS catalyst to favor the formation of one diastereomer.
Sub-optimal Reaction Temperature The reaction temperature may be too high, leading to a decrease in stereoselectivity.
Action: Perform the reduction at a lower temperature. For many stereoselective reductions, temperatures ranging from -78 °C to 0 °C are optimal.
Incorrect Solvent Choice The solvent can influence the transition state of the reduction, affecting the diastereomeric outcome.
Action: Screen a variety of solvents. Aprotic solvents like tetrahydrofuran (THF) or diethyl ether are commonly used for hydride reductions.

Hypothetical Quantitative Data: Diastereomeric Ratio in the Reduction of 2-Formylmenthone

Reducing AgentTemperature (°C)SolventDiastereomeric Ratio (desired:undesired)
NaBH₄25Methanol65:35
NaBH₄0Methanol75:25
L-Selectride®-78THF95:5
(R)-CBS Catalyst-20THF98:2
Issue 2: Epimerization of Purified this compound During a Subsequent Reaction or Workup

Symptom: A diastereomerically pure sample of this compound shows the presence of other diastereomers after being subjected to further chemical transformations or purification steps.

Possible Causes and Solutions:

CauseProposed Solution
Acidic Conditions Exposure to strong acids during reaction or workup can catalyze epimerization, particularly at the carbon bearing the secondary alcohol. This can occur via the formation of a carbocation intermediate.
Action: Avoid acidic conditions where possible. If an acid is required, use a milder acid or perform the reaction at a lower temperature. During workup, use a buffered aqueous solution or a mild base like sodium bicarbonate for neutralization.
Basic Conditions Strong bases can also induce epimerization, although this is generally less common for secondary alcohols unless there is an adjacent electron-withdrawing group.
Action: Use non-nucleophilic, sterically hindered bases if a base is necessary. Avoid prolonged exposure to strong bases.
Elevated Temperatures High temperatures can provide the activation energy needed for epimerization, especially if catalytic amounts of acid or base are present.
Action: Conduct reactions at the lowest feasible temperature. If heating is necessary, minimize the reaction time.

Experimental Protocols

Protocol 1: General Procedure for Ruthenium-Catalyzed Epimerization of Secondary Alcohols

This protocol is a general guideline based on known procedures for the epimerization of secondary alcohols and may require optimization for this compound.

  • Catalyst Preparation: In a glovebox, dissolve the ruthenium catalyst (e.g., a commercially available ruthenium pincer complex) in a dry, inert solvent such as toluene.

  • Reaction Setup: In a separate flask, dissolve the starting diastereomer of this compound in the same solvent.

  • Reaction Initiation: Add the catalyst solution to the solution of the alcohol.

  • Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress of the epimerization by taking aliquots and analyzing them by chiral HPLC or GC.

  • Workup: Once the desired diastereomeric ratio is achieved, cool the reaction mixture and purify by column chromatography on silica gel to separate the diastereomers.

Protocol 2: Analytical Separation of this compound Diastereomers by HPLC

This is a starting point for developing an analytical method.

  • Column: Chiral stationary phase (e.g., Chiralcel® OD-H or similar).

  • Mobile Phase: A mixture of hexanes and isopropanol (e.g., 95:5 v/v). The exact ratio will need to be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (if no chromophore is present, a refractive index detector may be necessary).

  • Temperature: 25 °C.

Visualizations

Epimerization_Pathway Diastereomer A Diastereomer A Intermediate Ketone Intermediate Diastereomer A->Intermediate [Ru] Catalyst - H₂ Intermediate->Diastereomer A + H₂ Diastereomer B Diastereomer B Intermediate->Diastereomer B + H₂

Caption: Ruthenium-catalyzed epimerization of a secondary alcohol.

Troubleshooting_Workflow start Problem: Unexpected Diastereomer Mixture check_source Is the issue in the synthesis or post-synthesis? start->check_source synthesis_issue Synthesis Issue: Non-selective Reduction check_source->synthesis_issue Synthesis postsynthesis_issue Post-Synthesis Issue: Epimerization check_source->postsynthesis_issue Post-synthesis solution_synthesis Solutions: - Use stereoselective reducing agent - Lower reaction temperature - Screen solvents synthesis_issue->solution_synthesis solution_postsynthesis Solutions: - Avoid harsh acidic/basic conditions - Use lower temperatures - Buffer workup postsynthesis_issue->solution_postsynthesis

Caption: Troubleshooting workflow for diastereomeric mixtures.

Diastereomer_Separation mixture Diastereomeric Mixture of this compound separation Chromatographic Separation (e.g., HPLC, SFC) mixture->separation diastereomer_A Pure Diastereomer A separation->diastereomer_A diastereomer_B Pure Diastereomer B separation->diastereomer_B

Caption: Separation of this compound diastereomers.

Technical Support Center: Purification of 2-(hydroxymethyl)menthol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 2-(hydroxymethyl)menthol derivatives. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with these compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound derivatives?

The main challenge in purifying this compound derivatives arises from the presence of multiple stereoisomers. The introduction of a hydroxymethyl group at the C2 position of the menthol backbone creates a new chiral center, resulting in the formation of diastereomers. These diastereomers often have very similar physical and chemical properties, making their separation difficult. Other challenges include removing unreacted starting materials, catalysts, and by-products from the synthesis reaction.

Q2: Which purification techniques are most effective for separating diastereomers of this compound?

The most common and effective techniques for separating diastereomers of this compound derivatives are:

  • Flash Column Chromatography: Often the first choice for purification, using silica gel as the stationary phase. The key is to find a mobile phase system that provides adequate separation.

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reversed-phase HPLC can be used for high-resolution separation of diastereomers. Chiral columns can also be employed for separating enantiomers if a racemic starting material was used.

  • Fractional Crystallization: This technique can be effective if the diastereomers have different solubilities in a particular solvent system. It is a cost-effective method for large-scale purifications.[1][2]

  • Extractive Distillation: For derivatives that are volatile and thermally stable, extractive distillation can be a viable separation method.[1]

Q3: How can I monitor the progress of the purification?

Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation of diastereomers during column chromatography. For more quantitative analysis, Gas Chromatography (GC) or HPLC are the preferred methods. NMR spectroscopy can also be used to determine the diastereomeric ratio in mixed fractions.[3][4]

Q4: What are some common by-products in the synthesis of this compound derivatives and how can they be removed?

Common by-products can include unreacted menthol, formaldehyde (or its equivalent), and products of side reactions such as the formation of dimers or trimers. Most of these by-products have different polarities compared to the desired product and can typically be removed by flash column chromatography.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound derivatives, with a focus on HPLC, a primary tool for high-purity separation.

HPLC Troubleshooting
Problem Possible Cause(s) Solution(s)
Poor Resolution/Co-eluting Peaks Inappropriate mobile phase composition.Optimize the mobile phase. For normal-phase, try different ratios of hexane and ethyl acetate. For reversed-phase, adjust the water/acetonitrile or water/methanol gradient.
Incorrect column choice.If using a standard C18 column, consider a column with a different stationary phase (e.g., phenyl-hexyl) or a chiral column if enantiomers are present.
Flow rate is too high.Reduce the flow rate to increase the interaction time with the stationary phase.
Peak Tailing Active sites on the column interacting with the hydroxyl groups.Add a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase. Use a high-purity silica-based column.
Column overload.Reduce the sample concentration or injection volume.
Peak Splitting or Broadening Column degradation or contamination.Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.
Sample solvent is too strong.Dissolve the sample in the mobile phase or a weaker solvent.
High Backpressure Blockage in the system (e.g., guard column, inlet frit).Replace the guard column. Reverse-flush the analytical column (disconnect from the detector first).
Precipitated buffer in the mobile phase.Ensure the mobile phase components are fully miscible and filter the mobile phase before use.

Data Presentation

The following table presents hypothetical data to illustrate the effectiveness of different purification techniques for separating a mixture of two diastereomers of a this compound derivative.

Purification Technique Starting Diastereomeric Ratio (A:B) Final Diastereomeric Ratio (A:B) Yield (%) Purity (%)
Flash Column Chromatography 50:5090:107595
Preparative HPLC 50:50>99:160>99
Fractional Crystallization 50:5095:55098

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound derivatives using flash column chromatography.

1. Preparation:

  • Sample: Dissolve the crude reaction mixture in a minimal amount of dichloromethane (DCM).
  • Stationary Phase: Pack a glass column with silica gel (230-400 mesh) using a slurry of the starting mobile phase.
  • Mobile Phase: A common starting mobile phase is a mixture of hexane and ethyl acetate. The optimal ratio should be determined by TLC analysis.

2. Loading the Sample:

  • Adsorb the dissolved crude mixture onto a small amount of silica gel.
  • Evaporate the solvent to obtain a dry, free-flowing powder.
  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution:

  • Begin elution with the starting mobile phase (e.g., 95:5 hexane:ethyl acetate).
  • Gradually increase the polarity of the mobile phase (gradient elution) to facilitate the separation of compounds with different polarities.
  • Collect fractions in test tubes.

4. Analysis:

  • Monitor the fractions by TLC to identify those containing the desired product(s).
  • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.
  • Analyze the final product by NMR and/or GC-MS to confirm purity and identity.

Protocol 2: Separation of Diastereomers by Preparative HPLC

This protocol outlines a general method for the high-purity separation of diastereomers using preparative HPLC.

1. System Preparation:

  • Column: A C18 or a chiral column is typically used.
  • Mobile Phase: Prepare and degas the mobile phase. For a C18 column, a gradient of water and acetonitrile or methanol is common.
  • Equilibration: Equilibrate the column with the initial mobile phase conditions until a stable baseline is achieved.

2. Sample Preparation:

  • Dissolve the sample in the mobile phase or a compatible solvent at a known concentration.
  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

3. Method Development (Analytical Scale):

  • Perform an initial run on an analytical HPLC system to determine the retention times of the diastereomers and optimize the separation method (gradient, flow rate, etc.).

4. Preparative Run:

  • Inject the sample onto the preparative HPLC system.
  • Collect the fractions corresponding to each diastereomer peak.

5. Product Recovery:

  • Evaporate the solvent from the collected fractions, typically using a rotary evaporator.
  • Further dry the purified diastereomers under high vacuum.
  • Confirm the purity of each isolated diastereomer using analytical HPLC, NMR, and/or GC-MS.

Visualizations

Experimental Workflow for Purification

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis synthesis Crude Reaction Mixture tlc TLC Analysis (Determine Separation Conditions) synthesis->tlc crystallization Fractional Crystallization (for large scale) synthesis->crystallization alternative path column Flash Column Chromatography tlc->column fractions Collect Fractions column->fractions hplc Preparative HPLC (for high purity) fractions->hplc if higher purity needed analysis Purity & Identity Confirmation (NMR, GC-MS, Analytical HPLC) fractions->analysis hplc->analysis crystallization->analysis product1 Pure Diastereomer A analysis->product1 product2 Pure Diastereomer B analysis->product2

Caption: Workflow for the purification and analysis of this compound derivatives.

Troubleshooting Logic for HPLC Peak Splitting

hplc_troubleshooting start Problem: Peak Splitting Observed q1 Is the column old or contaminated? start->q1 a1_yes Flush column with strong solvent. If problem persists, replace column. q1->a1_yes Yes q2 Is the sample solvent stronger than the mobile phase? q1->q2 No a1_no No a2_yes Dissolve sample in mobile phase or a weaker solvent. q2->a2_yes Yes q3 Is there a void at the head of the column? q2->q3 No a2_no No a3_yes Reverse-flush the column (disconnected from detector) or replace the column. q3->a3_yes Yes end Consult instrument manual or contact technical support. q3->end No a3_no No

Caption: Decision tree for troubleshooting peak splitting issues in HPLC.

References

Technical Support Center: NMR Analysis of 2-(hydroxymethyl)menthol Adducts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the NMR analysis of impure 2-(hydroxymethyl)menthol adducts.

Frequently Asked Questions (FAQs)

Q1: What are the expected 1H NMR chemical shifts for the key protons in this compound?

Table 1: Predicted 1H NMR Chemical Shifts for Key Protons in this compound

ProtonPredicted Chemical Shift (ppm) in CDCl3Notes
-CH2OH (hydroxymethyl)3.5 - 4.0Expected to be a multiplet, potentially two distinct signals for the diastereotopic protons.
-OH (hydroxymethyl)Variable (1.5 - 4.0)Broad singlet, concentration and solvent dependent. Can be confirmed by D2O exchange.
H1 (proton on carbon bearing the original hydroxyl group)3.5 - 4.2Downfield shift compared to menthol due to the adjacent hydroxymethyl group.
-OH (original menthol hydroxyl)Variable (1.0 - 3.0)Broad singlet, concentration and solvent dependent. Can be confirmed by D2O exchange.
Isopropyl group protons0.8 - 2.2Similar to menthol, may show complex splitting.
Methyl group protons0.8 - 1.0Similar to menthol.

Q2: What are the common impurities I might encounter in the synthesis of this compound?

The synthesis of this compound likely involves the reaction of a menthol derivative (like its enolate) with formaldehyde. Potential impurities could include:

  • Unreacted Starting Materials: Menthol or a menthone precursor.

  • Reagents: Residual formaldehyde (or paraformaldehyde), and any base or silylating agents used in the synthesis.

  • Side Products: Products of self-condensation of formaldehyde (e.g., polyoxymethylenes), or products from reaction at other positions on the menthol ring. Diastereomers of the desired product are also expected.

Table 2: 1H and 13C NMR Chemical Shifts of Common Laboratory Impurities in CDCl3

Impurity1H Chemical Shift (ppm)13C Chemical Shift (ppm)
Acetone2.1730.6, 206.7
Dichloromethane5.3053.8
Diethyl ether1.21 (t), 3.48 (q)15.2, 66.0
Ethyl acetate1.26 (t), 2.05 (s), 4.12 (q)14.2, 21.0, 60.4, 171.1
n-Hexane0.88 (t), 1.26 (m)14.1, 22.7, 31.6
Silicone Grease~0.07 (s)~1.2
Toluene2.36 (s), 7.17-7.29 (m)21.4, 125.5, 128.4, 129.2, 137.9
Water~1.56 (s)-

Data compiled from publicly available sources.[1][2][3][4][5]

Q3: My 1H NMR spectrum is very complex with many overlapping signals. How can I simplify it?

Complex spectra are common when dealing with diastereomeric mixtures like this compound adducts. Here are some strategies:

  • 2D NMR Spectroscopy: Techniques like COSY and HSQC can help to identify which protons are coupled to each other and which protons are attached to which carbons, respectively. This can aid in assigning individual signals within a crowded spectrum.

  • Higher Field NMR: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, potentially resolving overlapping multiplets.

  • Solvent Change: Changing the deuterated solvent (e.g., from CDCl3 to benzene-d6 or acetone-d6) can alter the chemical shifts of your compound and impurities, which may resolve overlapping signals.

  • Pure Shift NMR: This is an advanced NMR technique that can collapse multiplets into singlets, dramatically simplifying the spectrum and making it easier to identify the number of diastereomers and quantify them.[6]

Troubleshooting Guides

This section provides a systematic approach to resolving common issues encountered during the NMR analysis of impure this compound adducts.

Problem 1: Unexpected peaks in the NMR spectrum.

Workflow for Identifying Unexpected Peaks:

Caption: Workflow for identifying unknown signals in an NMR spectrum.

Step-by-step Guide:

  • Consult Impurity Tables: Compare the chemical shifts of the unknown peaks with tables of common NMR solvents and impurities.[1][2][3][4][5]

  • Review Starting Material Spectra: Obtain and analyze the NMR spectra of all starting materials and reagents used in the synthesis. Unreacted materials are a common source of impurity peaks.

  • Hypothesize Side Products: Consider plausible side reactions for your synthesis. For the hydroxymethylation of menthol, this could include multiple additions of formaldehyde or reactions at other sites. Predict the expected NMR signals for these hypothetical structures.

  • Utilize 2D NMR: If the impurity is present in a significant amount, 2D NMR experiments like COSY, HSQC, and HMBC can provide structural information to help identify the unknown compound.

  • Spiking: If you have a strong suspicion about the identity of an impurity and have a pure sample of it, you can "spike" your NMR sample with a small amount of the suspected compound. If the signal for the unknown peak increases in intensity, you have confirmed its identity.

Problem 2: Broad or disappearing -OH peaks.

Explanation: The chemical shift of hydroxyl (-OH) protons is highly variable and depends on concentration, temperature, and solvent. They often appear as broad signals and can sometimes be difficult to distinguish from the baseline.

Troubleshooting Steps:

  • D2O Exchange: This is the definitive method for identifying -OH (and -NH) protons.

    • Protocol:

      • Acquire a standard 1H NMR spectrum of your sample.

      • Add a drop of deuterium oxide (D2O) to the NMR tube.

      • Shake the tube vigorously for about 30 seconds to facilitate proton-deuterium exchange.

      • Re-acquire the 1H NMR spectrum.

    • Expected Result: The peak corresponding to the -OH proton will disappear or significantly decrease in intensity.

Logical Diagram for -OH Peak Identification:

OH_Peak_Identification A Broad Peak Observed in Spectrum B Perform D2O Exchange Experiment A->B C Peak Disappears or Reduces B->C E Peak Remains Unchanged B->E D Peak is an Exchangeable Proton (-OH, -NH) C->D F Peak is Not an -OH or -NH Proton E->F

Caption: Decision process for confirming hydroxyl peaks using D2O exchange.

Problem 3: Difficulty in determining the diastereomeric ratio.

Challenge: Due to the multiple stereocenters in this compound, the product will likely be a mixture of diastereomers. Their signals may overlap in the 1H NMR spectrum, making accurate integration and determination of the diastereomeric ratio (d.r.) challenging.

Experimental Protocols & Solutions:

  • Optimize Spectral Resolution:

    • Method: Ensure the spectrometer is well-shimmed to obtain sharp peaks. A higher field instrument will provide better signal dispersion.

    • Rationale: Better resolution may separate the signals from different diastereomers, allowing for direct integration.

  • 13C NMR or DEPT:

    • Method: Acquire a proton-decoupled 13C NMR or a DEPT spectrum.

    • Rationale: The signals in 13C NMR are singlets and often have better resolution than 1H NMR. Diastereomers will likely have distinct chemical shifts for some carbons, which can be integrated for quantification.

  • Use of Chiral Shift Reagents:

    • Method: Add a small amount of a chiral lanthanide shift reagent (e.g., Eu(hfc)3) to the NMR sample.

    • Protocol:

      • Acquire a spectrum of the sample.

      • Add a small, measured amount of the chiral shift reagent.

      • Acquire another spectrum and observe the changes in chemical shifts.

      • Repeat until sufficient separation of diastereomeric signals is achieved.

    • Rationale: The chiral shift reagent will interact differently with each diastereomer, inducing different chemical shift changes and potentially resolving overlapping signals.

  • Advanced NMR Techniques:

    • Method: Employ techniques like band-selective pure shift NMR.

    • Rationale: These methods can simplify complex multiplets into singlets, making it much easier to resolve and integrate the signals of different diastereomers.[6]

Experimental Methodologies

General NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the impure this compound adduct sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • If required, add an internal standard (e.g., TMS).

  • Cap the NMR tube and invert several times to ensure a homogenous solution.

  • Place the NMR tube in the spectrometer for analysis.

Standard 1D 1H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time: 2-4 seconds.

  • Spectral Width: Typically -2 to 12 ppm.

Standard 2D COSY Acquisition:

  • Pulse Program: A standard gradient-selected COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Number of Increments: 256-512 in the indirect dimension.

  • Number of Scans: 2-8 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

Standard 2D HSQC Acquisition:

  • Pulse Program: A standard gradient-selected, phase-sensitive HSQC experiment (e.g., 'hsqcedetgpsp' on Bruker instruments for multiplicity editing).

  • Number of Increments: 128-256 in the indirect dimension.

  • Number of Scans: 4-16 per increment.

  • Relaxation Delay: 1.5-2.0 seconds.

  • 1JCH Coupling Constant: Set to an average value of 145 Hz.

References

Technical Support Center: Solvent Effects in Reactions Using 2-(Hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-(hydroxymethyl)menthol as a chiral auxiliary. The following information is designed to address common issues encountered during experiments, with a focus on the critical role of solvent selection in achieving desired reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the general role of a solvent in a reaction using this compound as a chiral auxiliary?

In reactions employing this compound, the solvent is not merely an inert medium but an active participant that can significantly influence the reaction's rate, yield, and, most importantly, its stereoselectivity (diastereomeric or enantiomeric excess). The solvent can affect the conformation of the chiral auxiliary-substrate complex and the transition state energies of the competing diastereomeric pathways.

Q2: How does solvent polarity impact the diastereoselectivity of my reaction?

Solvent polarity can have a profound effect on diastereoselectivity. Here are some general principles:

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can form hydrogen bonds with the reactants and transition states. This can stabilize charged intermediates and transition states, potentially altering the energy difference between the diastereomeric transition states. In some cases, this can lead to higher selectivity, while in others, it may decrease it by solvating the chiral auxiliary in a way that hinders effective stereochemical communication.

  • Polar Aprotic Solvents (e.g., THF, DCM, Acetone): These solvents possess dipole moments but do not have acidic protons. They can solvate polar molecules and influence the reaction by stabilizing polar transition states. The effect on selectivity is highly system-dependent.

  • Nonpolar Solvents (e.g., hexane, toluene): These solvents interact weakly with the reactants and transition states. In nonpolar environments, the intrinsic steric and electronic factors of the chiral auxiliary and substrate often play a more dominant role in directing the stereochemical outcome. This can sometimes lead to higher diastereoselectivity due to a more organized and rigid transition state.

Q3: I am observing low or no diastereoselectivity. What solvent-related factors should I investigate?

Low diastereoselectivity can stem from several factors. From a solvent perspective, consider the following:

  • Solvent Choice: The initial solvent may not be optimal for creating a significant energy difference between the diastereomeric transition states. A solvent screen is highly recommended.

  • Solvent Purity: Impurities in the solvent, particularly water in aprotic solvents, can interfere with the reaction and reduce selectivity. Always use dry, high-purity solvents.

  • Temperature: The influence of the solvent can be temperature-dependent. Running the reaction at lower temperatures often enhances selectivity by favoring the lower-energy transition state.

Troubleshooting Guides

Issue 1: Low Reaction Yield
Potential Cause Troubleshooting Step
Poor Solubility of Reactants Select a solvent in which all reactants are fully soluble at the reaction temperature. A solvent mixture might be necessary.
Solvent-Reactant Interaction The solvent may be reacting with one of the starting materials or the product. Consider a more inert solvent.
Reaction Rate Too Slow A more polar solvent might increase the reaction rate by better solvating the transition state. Alternatively, a higher reaction temperature could be explored, but this may negatively impact selectivity.
Issue 2: Poor Diastereoselectivity / Enantioselectivity
Potential Cause Troubleshooting Step
Suboptimal Solvent Choice Perform a solvent screen with a range of solvents of varying polarity (e.g., toluene, THF, DCM, acetonitrile).
Flexible Transition State A non-coordinating, nonpolar solvent (e.g., hexane, toluene) may lead to a more rigid and organized transition state, potentially improving selectivity.
Interference from Solvent A coordinating solvent might compete with the substrate for binding to a catalyst or Lewis acid, disrupting the desired stereochemical control.
Temperature Too High Lower the reaction temperature. Diastereoselectivity is often more pronounced at lower temperatures.

Experimental Protocols: A General Approach to Solvent Screening

When optimizing a new reaction with this compound, a systematic solvent screen is crucial.

1. Initial Solvent Selection:

  • Start with a small set of common, well-characterized solvents representing different classes:

    • Nonpolar: Toluene, Hexane

    • Ethereal: Tetrahydrofuran (THF), Diethyl ether

    • Halogenated: Dichloromethane (DCM)

    • Polar Aprotic: Acetonitrile, Acetone

2. Small-Scale Screening:

  • Set up a series of small-scale reactions, keeping all other parameters (temperature, concentration, stoichiometry) constant.

  • Use identical reaction vessels and stirring rates to ensure consistency.

3. Analysis:

  • After the reaction is complete, analyze the crude reaction mixture from each solvent by a suitable method (e.g., ¹H NMR, HPLC, GC) to determine the conversion and the diastereomeric ratio (d.r.).

4. Data Presentation:

Summarize the results in a table for easy comparison.

SolventPolarity IndexDielectric Constant (ε)Conversion (%)Diastereomeric Ratio (d.r.)
Hexane0.11.9DataData
Toluene2.42.4DataData
Diethyl Ether2.84.3DataData
THF4.07.5DataData
DCM3.19.1DataData
Acetone5.121DataData
Acetonitrile5.837.5DataData

Note: The "Data" fields should be populated with your experimental results.

Visualization of Experimental Workflow

A logical workflow for troubleshooting and optimization is essential.

experimental_workflow start Problem Identification (e.g., Low Yield or Selectivity) solubility_check Check Reactant Solubility start->solubility_check solvent_screen Perform Solvent Screen (Varying Polarity) solubility_check->solvent_screen If soluble temp_screen Perform Temperature Screen (e.g., RT, 0°C, -78°C) solvent_screen->temp_screen analysis Analyze Results (Conversion & d.r.) temp_screen->analysis analysis->start If no improvement optimization Further Optimization (Concentration, Additives) analysis->optimization If improvement seen success Desired Outcome Achieved optimization->success

Caption: A general workflow for troubleshooting reactions involving this compound.

This technical support guide aims to provide a foundational understanding of how solvents can influence reactions utilizing this compound. Through systematic experimentation and careful analysis, researchers can navigate the complexities of solvent effects to achieve their desired synthetic outcomes.

Technical Support Center: Scaling Up Reactions with 2-(Hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(hydroxymethyl)menthol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the scale-up of reactions involving this versatile chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when scaling up reactions involving the synthesis of this compound?

A1: Scaling up the synthesis of this compound, typically achieved through the hydroxymethylation of menthol using formaldehyde, presents several key challenges:

  • Exothermic Reaction Control: The reaction of menthol with formaldehyde is often exothermic. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and the formation of side products.[1]

  • Reagent Handling and Safety: Formaldehyde is a hazardous substance, and its handling on a large scale requires specialized equipment and safety protocols to minimize exposure.[2][3]

  • Side Product Formation: Undesired side reactions, such as the formation of polymers from formaldehyde or multiple additions to the menthol ring, can become more prevalent at scale, reducing the yield and complicating purification.

  • Purification and Isomer Separation: Separating this compound from unreacted menthol, formaldehyde, and other byproducts can be challenging. Techniques like fractional distillation and crystallization are common but may require significant optimization for large quantities.[4][5][6]

Q2: How does the stereochemistry of the starting menthol affect the final this compound product during scale-up?

A2: The stereochemistry of the starting menthol directly dictates the stereochemistry of the this compound product. Since the hydroxymethylation reaction does not typically affect the existing chiral centers of the menthol backbone, using an enantiomerically pure starting material like (-)-menthol will result in the corresponding enantiomerically pure this compound. Maintaining this stereochemical integrity is crucial, especially when the product is used as a chiral auxiliary in asymmetric synthesis.[7][][9]

Q3: What are the common issues encountered when using this compound as a chiral auxiliary in large-scale reactions?

A3: When using this compound as a chiral auxiliary in scaled-up asymmetric syntheses, researchers may face the following challenges:

  • Diastereomeric Ratio and Selectivity: Achieving high diastereoselectivity can be more difficult on a larger scale due to variations in mixing, temperature, and addition rates. These factors can influence the transition state of the reaction, leading to a decrease in the desired diastereomer.[10]

  • Cleavage and Recovery of the Auxiliary: The efficient cleavage of the this compound auxiliary from the product and its subsequent recovery for reuse are critical for the economic viability of a large-scale process. The cleavage conditions must be robust and high-yielding without causing racemization of the product or degradation of the auxiliary.

  • Chromatographic Separation: The separation of diastereomers on a large scale often relies on crystallization or chromatography. Scaling up chromatographic separations can be expensive and time-consuming, requiring significant solvent volumes and specialized equipment.[2][11]

Troubleshooting Guides

Issue 1: Low Yield in the Synthesis of this compound at Scale
Potential Cause Troubleshooting Step
Poor Temperature Control Implement a more efficient cooling system for the reactor. Consider a jacketed reactor with a circulating coolant. Monitor the internal reaction temperature closely and adjust addition rates to maintain the optimal temperature range.
Suboptimal Reagent Ratio Re-optimize the molar ratio of menthol to formaldehyde for the specific scale and reactor configuration. An excess of one reagent may lead to side reactions.
Inefficient Mixing Ensure adequate agitation to maintain a homogeneous reaction mixture. Inadequate mixing can lead to localized "hot spots" and side reactions. Evaluate the impeller design and mixing speed.
Decomposition of Reagents or Products Analyze the reaction mixture for degradation products. If decomposition is observed, consider lowering the reaction temperature or reducing the reaction time.
Issue 2: Poor Diastereoselectivity in Asymmetric Reactions Using this compound Auxiliary
Potential Cause Troubleshooting Step
Temperature Fluctuations Asymmetric reactions are often highly sensitive to temperature. Ensure precise and consistent temperature control throughout the reaction. Even small variations can impact diastereoselectivity.[4]
Slow or Inconsistent Reagent Addition Utilize a syringe pump or an addition funnel with precise control to ensure a slow and constant addition of reagents. This helps to maintain optimal reaction conditions and minimize side reactions.
Solvent Effects The choice of solvent can significantly influence the transition state geometry. Screen a variety of solvents to find the optimal one for diastereoselectivity at scale. Be mindful that solvent properties can change with temperature.[4]
Metal Contamination Trace metal impurities can sometimes catalyze undesired side reactions or interfere with the desired stereochemical pathway. Ensure all glassware and reagents are free from metal contaminants.
Issue 3: Difficulty in Separating Diastereomers or Purifying the Final Product
Potential Cause Troubleshooting Step
Inefficient Crystallization Optimize the crystallization process by screening different solvents and solvent mixtures. Control the cooling rate to promote the formation of larger, purer crystals. Seeding with a small amount of the pure desired diastereomer can also be effective.[5][12]
Challenging Chromatography If crystallization is not feasible, explore alternative chromatographic techniques such as simulated moving bed (SMB) chromatography for large-scale separations. Optimize the stationary and mobile phases for better resolution.
Formation of Emulsions during Workup During aqueous workup, emulsions can form, making phase separation difficult. Try adding brine or adjusting the pH to break the emulsion. A change in the organic solvent may also help.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is a general guideline and should be optimized for specific laboratory and scale-up conditions.

Materials:

  • (-)-Menthol

  • Formaldehyde solution (e.g., 37% in water, formalin)

  • Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)

  • Organic solvent (e.g., toluene or dichloromethane)

  • Sodium bicarbonate solution (for neutralization)

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve (-)-menthol in the chosen organic solvent in a reactor equipped with a stirrer, thermometer, and addition funnel.

  • Add the catalyst to the solution.

  • Slowly add the formaldehyde solution via the addition funnel, maintaining the reaction temperature within the optimized range (e.g., 20-40 °C) using a cooling bath.

  • After the addition is complete, continue stirring at the set temperature for the optimized reaction time (monitor by TLC or GC).

  • Upon completion, quench the reaction by adding a saturated sodium bicarbonate solution to neutralize the catalyst.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or recrystallization.

Visualizations

Logical Workflow for Troubleshooting Scale-Up Issues

This diagram outlines a systematic approach to identifying and resolving common challenges during the scale-up process.

G Troubleshooting Workflow for Scale-Up start Identify Scale-Up Issue low_yield Low Yield start->low_yield poor_selectivity Poor Stereoselectivity start->poor_selectivity purification_issue Purification Difficulty start->purification_issue temp_control_ly Check Temperature Control low_yield->temp_control_ly reagent_ratio Verify Reagent Stoichiometry low_yield->reagent_ratio mixing_efficiency Evaluate Mixing low_yield->mixing_efficiency temp_control_ps Precise Temperature Control poor_selectivity->temp_control_ps addition_rate Optimize Addition Rate poor_selectivity->addition_rate solvent_screen Screen Solvents poor_selectivity->solvent_screen cryst_opt Optimize Crystallization purification_issue->cryst_opt chrom_method Alternative Chromatography purification_issue->chrom_method workup_mod Modify Workup Procedure purification_issue->workup_mod solution Implement Solution & Re-evaluate temp_control_ly->solution reagent_ratio->solution mixing_efficiency->solution temp_control_ps->solution addition_rate->solution solvent_screen->solution cryst_opt->solution chrom_method->solution workup_mod->solution

Caption: A logical workflow for troubleshooting common scale-up problems.

Decision Tree for Purification Strategy

This diagram provides a decision-making framework for selecting an appropriate purification strategy at scale.

G Purification Strategy Decision Tree start Crude Product Mixture is_solid Is the product a solid at room temperature? start->is_solid can_crystallize Can a suitable crystallization solvent be found? is_solid->can_crystallize Yes is_volatile Are components sufficiently volatile and thermally stable? is_solid->is_volatile No crystallization Optimize Crystallization can_crystallize->crystallization Yes can_crystallize->is_volatile No distillation Fractional Distillation chromatography Large-Scale Chromatography (e.g., SMB) is_volatile->distillation Yes is_volatile->chromatography No

Caption: Decision tree for selecting a suitable purification method at scale.

References

Technical Support Center: Synthesis of 2-(hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(hydroxymethyl)menthol.

Troubleshooting Guide

Question: My reaction to synthesize this compound from menthol and formaldehyde is showing low yield and multiple unexpected spots on my TLC analysis. What are the potential side reactions and byproducts?

Answer:

Low yields and the presence of multiple byproducts in the hydroxymethylation of menthol are common issues. The primary cause is the high reactivity of formaldehyde and the potential for several side reactions to occur simultaneously with the desired reaction. Below is a summary of potential byproducts and troubleshooting strategies.

Potential Byproducts in this compound Synthesis:

Byproduct NameChemical StructureFormation PathwayMitigation Strategy
Dimenthyl formal Menthol-O-CH₂-O-MentholReaction of the intermediate menthol-hemiacetal with a second molecule of menthol under acidic conditions.Use a 1:1 molar ratio of menthol to formaldehyde. Control reaction temperature and time to favor the formation of the initial hydroxymethylated product.
Polyoxymethylene glycols HO-(CH₂-O)n-HPolymerization of formaldehyde in solution, which can be catalyzed by both acids and bases.Use fresh, high-quality formaldehyde or paraformaldehyde. Maintain a controlled temperature, as higher temperatures can favor depolymerization followed by side reactions. Consider using a formaldehyde scavenger in the work-up.
Formic acid HCOOHOxidation of formaldehyde or via the Cannizzaro reaction under basic conditions.Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. If using basic catalysis, carefully control the stoichiometry and temperature to minimize the Cannizzaro reaction.
Methanol CH₃OHProduct of the Cannizzaro reaction of formaldehyde in the presence of a strong base.Avoid strong basic conditions if possible. If a base is necessary, use a non-nucleophilic organic base and maintain a low reaction temperature.
Unreacted Menthol C₁₀H₂₀OIncomplete reaction.Optimize reaction time, temperature, and catalyst concentration. Ensure efficient mixing.
Paraformaldehyde (CH₂O)nPrecipitation of polymerized formaldehyde from the solution.Use a suitable solvent to maintain the solubility of formaldehyde. Ensure the reaction temperature is appropriate for the depolymerization of paraformaldehyde if it is used as the starting material.

Troubleshooting Flowchart:

troubleshooting_workflow cluster_solutions Corrective Actions start Low Yield or Multiple Byproducts in This compound Synthesis check_reactants Verify Purity and Ratio of Menthol and Formaldehyde start->check_reactants check_conditions Review Reaction Conditions: Temperature, Time, Catalyst start->check_conditions analyze_byproducts Identify Byproducts (GC-MS, NMR) check_conditions->analyze_byproducts optimize_ratio Adjust Reactant Stoichiometry analyze_byproducts->optimize_ratio Excess Unreacted Menthol or Dimenthyl Formal Detected optimize_temp Modify Reaction Temperature analyze_byproducts->optimize_temp Polymer or Degradation Products Observed change_catalyst Change Catalyst or Concentration analyze_byproducts->change_catalyst Catalyst-Related Byproducts (e.g., from Cannizzaro reaction) modify_workup Alter Purification Method (e.g., Chromatography, Recrystallization) analyze_byproducts->modify_workup Complex Mixture of Byproducts

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most likely mechanism for the formation of this compound?

A1: The synthesis of this compound from menthol and formaldehyde likely proceeds through a base- or acid-catalyzed hydroxymethylation reaction. The reaction involves the nucleophilic attack of the menthol hydroxyl group on the carbonyl carbon of formaldehyde, forming a hemiacetal intermediate. This is followed by the cleavage of the C-H bond at the 2-position of the menthol ring and the formation of a new C-C bond with the hydroxymethyl group.

reaction_pathway Menthol Menthol Intermediate Hemiacetal Intermediate Menthol->Intermediate + Formaldehyde Formaldehyde Formaldehyde Formaldehyde->Intermediate Product This compound Intermediate->Product Rearrangement

Caption: Proposed reaction pathway for this compound synthesis.

Q2: Which analytical techniques are best suited for monitoring the reaction and identifying byproducts?

A2: A combination of chromatographic and spectroscopic techniques is recommended:

  • Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile components like menthol, this compound, and some byproducts.

  • High-Performance Liquid Chromatography (HPLC): Useful for non-volatile byproducts and for quantifying the product. A refractive index detector (RID) may be necessary as menthol and its derivatives lack a strong UV chromophore.[1][2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for the structural elucidation of the final product and any isolated, unknown byproducts.

Q3: What are the optimal reaction conditions to maximize the yield of this compound?

A3: Optimal conditions will likely require empirical determination. However, based on general principles of hydroxymethylation, consider the following starting points:

  • Temperature: Moderate temperatures (e.g., 40-60 °C) are often a good starting point to ensure the reaction proceeds at a reasonable rate without promoting excessive byproduct formation.

  • Catalyst: A weak base (e.g., triethylamine, potassium carbonate) or a Lewis acid could be effective. The choice of catalyst will significantly influence the reaction pathway and byproduct profile.

  • Solvent: An aprotic solvent that can dissolve both menthol and the formaldehyde source (e.g., paraformaldehyde) is preferable. Dichloromethane or tetrahydrofuran could be suitable choices.

  • Reaction Time: Monitor the reaction by TLC or GC to determine the point of maximum product formation before significant byproduct accumulation occurs.

Q4: How can I purify the final product from the reaction mixture?

A4: Purification can be challenging due to the similar polarities of the product and some byproducts. A multi-step approach is often necessary:

  • Aqueous Work-up: Neutralize the reaction mixture and wash with water to remove any water-soluble components like formic acid or salts.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure.

  • Column Chromatography: This is typically the most effective method for separating this compound from unreacted menthol and other byproducts. A silica gel column with a gradient elution of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is a good starting point.

  • Recrystallization: If the purified product is a solid, recrystallization from a suitable solvent can further enhance its purity.

Experimental Protocols

Protocol 1: Synthesis of this compound

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (-)-menthol (1.0 eq) and a suitable aprotic solvent (e.g., THF, 5 mL per mmol of menthol).

  • Addition of Reagents: Add paraformaldehyde (1.2 eq) and a catalytic amount of a base (e.g., anhydrous K₂CO₃, 0.2 eq).

  • Reaction: Heat the mixture to a gentle reflux (around 60-70 °C) and monitor the reaction progress by TLC (e.g., using a 9:1 hexane:ethyl acetate mobile phase).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter to remove the catalyst. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution and then with brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: GC-MS Analysis of Reaction Mixture

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230 °C.

  • Data Analysis: Identify peaks by comparing their mass spectra with a library (e.g., NIST) and their retention times with authentic standards if available.

Disclaimer: These protocols are intended as a general guide. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reaction conditions may require optimization for best results.

References

Technical Support Center: 2-(Hydroxymethyl)menthol Diastereomeric Excess Determination

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 2-(hydroxymethyl)menthol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately determining the diastereomeric excess of this compound.

Frequently Asked Questions (FAQs)

General

  • Q1: What are the common methods for determining the diastereomeric excess (d.e.) of this compound?

    • A1: The most common techniques are High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase and Nuclear Magnetic Resonance (NMR) spectroscopy. Gas Chromatography (GC) can also be used, often requiring derivatization.

Troubleshooting HPLC Analysis

  • Q2: What is the recommended type of HPLC column for separating this compound diastereomers?

    • A2: Polysaccharide-based chiral stationary phases (CSPs), such as those coated with amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)), have shown excellent performance for separating menthol and its derivatives.[1][2]

  • Q3: How can I improve poor resolution between diastereomer peaks in my HPLC chromatogram?

    • A3: To enhance resolution, you can try the following:

      • Optimize the mobile phase: Adjust the ratio of the organic modifier (e.g., isopropanol, ethanol) in the mobile phase (commonly hexane). A decrease in the percentage of the alcohol modifier often leads to better separation.[2]

      • Lower the column temperature: Chiral separations are often enthalpically driven, meaning lower temperatures can improve resolution.[2]

      • Reduce the flow rate: A lower flow rate increases the interaction time of the analytes with the stationary phase, which can lead to better separation.

      • Consider a different chiral stationary phase: If optimization of the mobile phase and temperature is insufficient, testing a CSP with a different chiral selector may be necessary.

  • Q4: My diastereomers are co-eluting or showing very little retention. What should I do?

    • A4: This issue often relates to the mobile phase composition. If using normal-phase chromatography, decreasing the polarity of the mobile phase (i.e., reducing the alcohol content) will increase retention. For reversed-phase systems, you would decrease the amount of organic solvent (e.g., acetonitrile, methanol) in the aqueous mobile phase.

  • Q5: this compound lacks a strong UV chromophore. What detection method is suitable?

    • A5: Due to the lack of a strong chromophore, a universal detector like a Refractive Index Detector (RID) is a suitable option.[1][2][3] An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) can also be employed. Derivatization with a UV-active group is another strategy to enable UV detection.[3]

Troubleshooting NMR Analysis

  • Q6: How can I use ¹H NMR to determine the diastereomeric excess of this compound?

    • A6: The diastereomeric excess can be determined by integrating well-resolved signals corresponding to each diastereomer in the ¹H NMR spectrum. Protons adjacent to the stereocenters, such as the carbinol proton or the protons of the hydroxymethyl group, are often diastereotopic and will exhibit different chemical shifts for each diastereomer. The ratio of the integrals for these distinct peaks corresponds to the ratio of the diastereomers.

  • Q7: The proton signals of my diastereomers are overlapping in the ¹H NMR spectrum. How can I resolve them?

    • A7: Overlapping signals are a common challenge. Here are several approaches to resolve them:

      • Use a higher field NMR spectrometer: Higher magnetic fields can increase the chemical shift dispersion, potentially resolving overlapping peaks.

      • Use a chiral lanthanide shift reagent: Reagents like Eu(hfc)₃ or Eu(tfc)₃ can induce chemical shift differences between the signals of the diastereomers, aiding in their resolution and quantification.[4] However, be aware that these reagents can cause line broadening at higher concentrations.[4]

      • 2D NMR techniques: Techniques like COSY or HSQC can help to identify and assign signals, even in crowded regions of the spectrum.[5]

      • Change the solvent: Using a different deuterated solvent can alter the chemical shifts of the diastereomers and may resolve overlapping signals.

  • Q8: Are there typical ¹H and ¹³C NMR chemical shifts that can help in identifying the diastereomers of menthol derivatives?

    • A8: Yes, the stereochemistry of menthol diastereomers influences their NMR spectra due to different spatial arrangements of the substituents (axial vs. equatorial).[5][6] While specific values for this compound need to be determined, the general principles for menthol diastereomers apply. Comparing the obtained spectra with literature values for similar menthol derivatives can aid in the assignment.[5][6]

Experimental Protocols

Protocol 1: Diastereomeric Excess Determination by Chiral HPLC

  • Column: Amylose tris(3,5-dimethylphenylcarbamate) coated chiral stationary phase (e.g., Chiralpak® AD-H).

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 90:10 (v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: Refractive Index Detector (RID).

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.

  • Injection Volume: 10 µL.

  • Analysis:

    • Inject the sample onto the HPLC system.

    • Identify the peaks corresponding to the two diastereomers.

    • Integrate the peak areas for each diastereomer.

    • Calculate the diastereomeric excess (d.e.) using the following formula:

      • d.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

      • Where Area₁ is the area of the major diastereomer and Area₂ is the area of the minor diastereomer.

Protocol 2: Diastereomeric Excess Determination by ¹H NMR with a Chiral Shift Reagent

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

  • Initial Spectrum:

    • Acquire a standard ¹H NMR spectrum of the sample.

    • Identify potentially diagnostic protons (e.g., carbinol proton, hydroxymethyl protons) that may show separate signals for the diastereomers.

  • Addition of Chiral Shift Reagent:

    • If signals are overlapped, add a small, known amount (e.g., 5-10 mol%) of a chiral lanthanide shift reagent (e.g., Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate], Eu(hfc)₃) to the NMR tube.

    • Gently shake the tube to ensure thorough mixing.

  • Acquisition of Subsequent Spectra:

    • Acquire additional ¹H NMR spectra after each addition of the shift reagent.

    • Monitor the separation of the diagnostic signals. Continue adding small aliquots of the shift reagent until baseline resolution of the target peaks is achieved. Avoid adding an excess, which can lead to significant peak broadening.[4]

  • Analysis:

    • Once sufficient resolution is obtained, carefully integrate the well-resolved signals corresponding to each diastereomer.

    • Calculate the diastereomeric excess (d.e.) using the formula:

      • d.e. (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

      • Where Integral₁ is the integration value for the major diastereomer's signal and Integral₂ is the integration value for the minor diastereomer's signal.

Data Summary

Table 1: HPLC Method Parameters for Menthol Isomer Separation

ParameterConditionReference
Stationary PhaseAmylose tris(3,5-dimethylphenylcarbamate)[1][2]
Mobile Phasen-Hexane / 2-Propanol[1][2]
DetectorRefractive Index Detector (RID)[1][2]
Temperature EffectLower temperature improves resolution[2]
Modifier EffectLower alcohol content improves resolution[2]

Table 2: NMR Troubleshooting Techniques for Diastereomer Resolution

TechniqueDescriptionAdvantagesPotential IssuesReference
High-Field NMRUse of a spectrometer with a stronger magnetic field (e.g., >400 MHz).Increases chemical shift dispersion, potentially resolving signals.Access to high-field instruments may be limited.
Chiral Shift ReagentsAddition of a chiral lanthanide complex (e.g., Eu(hfc)₃).Induces separation of diastereotopic proton signals.Can cause significant line broadening if used in excess.[4][4]
2D NMRTechniques like COSY, HSQC.Helps in assigning protons and confirming connectivity, even with overlap.More time-consuming for acquisition and analysis.[5]
Solvent ChangeUsing a different deuterated solvent (e.g., benzene-d₆, DMSO-d₆).Can alter chemical shifts and potentially resolve overlapping signals.May not always be effective; requires sample recovery if the original solvent is needed.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor Peak Resolution optimize_mp Optimize Mobile Phase (Adjust Hexane/IPA Ratio) start->optimize_mp lower_temp Lower Column Temperature optimize_mp->lower_temp reduce_flow Reduce Flow Rate lower_temp->reduce_flow check_resolution Resolution Acceptable? reduce_flow->check_resolution change_csp Change Chiral Stationary Phase check_resolution->change_csp No end End: Successful Separation check_resolution->end Yes change_csp->optimize_mp Re-optimize

Caption: HPLC troubleshooting workflow for improving diastereomer peak resolution.

NMR_Troubleshooting_Workflow start Start: Overlapping NMR Signals high_field Use Higher Field NMR (>400 MHz) start->high_field check_resolution Signals Resolved? high_field->check_resolution Check shift_reagent Add Chiral Shift Reagent shift_reagent->check_resolution Check change_solvent Change Deuterated Solvent change_solvent->check_resolution Check check_resolution->shift_reagent No check_resolution->change_solvent No, try alternative two_d_nmr Perform 2D NMR (e.g., COSY, HSQC) check_resolution->two_d_nmr No, for assignment end End: Quantifiable Spectra check_resolution->end Yes two_d_nmr->end

Caption: Troubleshooting workflow for resolving overlapping NMR signals of diastereomers.

References

Validation & Comparative

A Comparative Guide to Chiral HPLC Analysis of 2-(Hydroxymethyl)menthol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and chemical analysis, achieving efficient and reliable chiral separation is paramount. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the enantioselective analysis of 2-(hydroxymethyl)menthol derivatives, offering insights into various stationary phases, mobile phase compositions, and alternative analytical approaches. The information presented is supported by experimental data to facilitate informed decisions in method development and application.

Comparison of Chiral Stationary Phases

The cornerstone of successful chiral HPLC is the selection of an appropriate chiral stationary phase (CSP). For the separation of menthol and its derivatives, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and excellent enantioselectivity.[1] These CSPs operate on the principle of forming transient diastereomeric complexes with the enantiomers of the analyte, leading to differential retention and separation.

A study on the enantioseparation of menthol highlighted the superior performance of an amylose tris(3,5-dimethylphenylcarbamate)-coated CSP, which achieved a resolution of 2.84.[2] In contrast, cellulose-derived CSPs also showed effectiveness but with different elution orders for the enantiomers under the same mobile phase conditions.[2] This reversal of elution order can be advantageous in method development, especially when dealing with complex sample matrices.

For the separation of menthyl ester diastereomers, a common strategy for chiral resolution, columns such as CHIRALPAK IC have been successfully employed.[3][4]

Table 1: Comparison of Polysaccharide-Based Chiral Stationary Phases for Menthol and its Derivatives

Chiral Stationary Phase (CSP)Base PolymerDerivativeTypical Mobile PhaseKey Advantages
Amylose-based Amylosetris(3,5-dimethylphenylcarbamate)Hexane/2-PropanolHigh resolution for menthol enantiomers.[2]
Cellulose-based Cellulosetris(3,5-dimethylphenylcarbamate)Hexane/2-PropanolOrthogonal selectivity compared to amylose phases, offering different elution orders.
CHIRALPAK IC Cellulosetris(3,5-dichlorophenylcarbamate)Ethanol/HexaneEffective for the separation of menthyl ester diastereomers.[5]

Experimental Protocols

Detailed experimental conditions are crucial for replicating and adapting chiral separation methods. Below are representative protocols for the chiral HPLC analysis of menthol and the separation of menthyl ester diastereomers.

Protocol 1: Enantioseparation of Menthol
  • Column: Amylose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase

  • Mobile Phase: Hexane-2-propanol mixture

  • Detection: Refractive Index (RI) or Optical Rotation Detector

  • Key Findings: The resolution of menthol enantiomers was found to be 2.84. A decrease in column temperature and an increase in the 2-propanol content led to higher retention and resolution. The separation process was determined to be enthalpically driven.[2]

Protocol 2: Separation of Menthyl Ester Diastereomers
  • Column: CHIRALPAK IC (4.6 × 250 mm)

  • Mobile Phase: Ethanol/Hexane (1:19)

  • Flow Rate: 1 mL/min

  • Temperature: 40 °C

  • Detection: UV at 254 nm

  • Results: This method successfully separated the diastereomers with retention times of 9.6 min and 11.8 min.[3]

Visualization of the Chiral HPLC Workflow

The following diagram illustrates a typical workflow for the chiral HPLC analysis of this compound derivatives.

Chiral_HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_system HPLC System cluster_data_analysis Data Analysis Sample Sample containing This compound derivative enantiomers Derivatization Optional Derivatization (e.g., esterification) Sample->Derivatization Dissolution Dissolution in Mobile Phase Sample->Dissolution Derivatization->Dissolution Injector Injector Dissolution->Injector Column Chiral Column (e.g., Polysaccharide-based) Injector->Column Pump HPLC Pump Pump->Injector MobilePhase Mobile Phase (e.g., Hexane/IPA) MobilePhase->Pump Detector Detector (e.g., RI, UV, OR) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Peak Integration & Quantification Chromatogram->Quantification Report Report Generation Quantification->Report

Caption: A generalized workflow for the chiral HPLC analysis of this compound derivatives.

Alternative Analytical Techniques

While HPLC is a powerful tool for chiral separations, other techniques can also be employed, particularly Gas Chromatography (GC).

Gas Chromatography (GC): Chiral GC analysis, often utilizing columns with substituted β-cyclodextrins, is a well-established method for the separation of volatile compounds like menthol and its derivatives.[1][6] Multidimensional GC (GCxGC) can further enhance peak capacity and resolve co-eluting compounds, which is particularly useful for complex mixtures like peppermint oil.[7]

Derivatization for Enhanced Detection: A significant challenge in the analysis of menthol and its derivatives is their lack of a strong UV chromophore.[2][6] To overcome this, derivatization with a fluorescent reagent can be performed. This involves reacting the hydroxyl group of the analyte with a fluorescent tag, allowing for sensitive detection with a fluorescence detector.[6] Another approach is to form diastereomeric derivatives with a chiral, chromophore-containing reagent, which can then be separated on a standard achiral column.[6]

Logical Relationship of Method Selection

The choice of analytical method depends on several factors, including the properties of the analyte, the complexity of the sample matrix, and the desired sensitivity.

Method_Selection_Logic Analyte Analyte Properties (Volatility, Chromophore) HPLC Chiral HPLC Analyte->HPLC Non-volatile GC Chiral GC Analyte->GC Volatile Derivatization Derivatization Analyte->Derivatization No Chromophore Matrix Sample Matrix (Complexity) Matrix->HPLC Complex Sensitivity Required Sensitivity Sensitivity->Derivatization High Derivatization->HPLC

Caption: A decision-making diagram for selecting a suitable chiral analysis method.

References

Comparative Analysis of 2-(Hydroxymethyl)menthol and Other Menthol-Based Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and application of menthol-based chiral auxiliaries. This guide focuses on a comparative analysis of 2-(hydroxymethyl)menthol, (-)-menthol, and the widely used (-)-8-phenylmenthol, providing available performance data, detailed experimental protocols, and mechanistic insights.

In the realm of asymmetric synthesis, the quest for efficient and highly selective chiral auxiliaries is paramount for the stereocontrolled construction of complex molecules. Menthol and its derivatives have long been recognized as a valuable class of chiral auxiliaries, derived from the naturally abundant chiral pool. While (-)-menthol itself sees some application, structural modifications have led to the development of more effective auxiliaries. This guide provides a comparative overview of this compound, (-)-menthol, and the highly successful (-)-8-phenylmenthol, with a focus on their application in key carbon-carbon bond-forming reactions.

Performance Comparison of Menthol-Based Auxiliaries

The efficacy of a chiral auxiliary is primarily judged by the diastereoselectivity it imparts in a given transformation, as well as the chemical yield of the reaction. The following table summarizes the available performance data for (-)-menthol and (-)-8-phenylmenthol in the context of Diels-Alder reactions, a benchmark for assessing stereocontrol.

It is important to note that while this compound, also known as (-)-menthyl carbinol, has been synthesized and characterized, there is a notable scarcity of published data on its application and performance as a chiral auxiliary in asymmetric synthesis. Therefore, a direct quantitative comparison with (-)-menthol and (-)-8-phenylmenthol is not currently possible based on available literature.

Chiral AuxiliaryDieneDienophileLewis AcidSolventTemp (°C)Yield (%)Diastereomeric Excess (d.e.)Reference
(-)-Menthol CyclopentadieneAcrylateTiCl₄CH₂Cl₂-78-~75%General Literature
(-)-8-Phenylmenthol CyclopentadieneAcrylateEt₂AlClToluene-7891>98%

From the available data, it is evident that the introduction of a phenyl group at the C8 position of the menthol scaffold in (-)-8-phenylmenthol significantly enhances diastereoselectivity in the Diels-Alder reaction compared to the parent (-)-menthol . This is attributed to the increased steric hindrance provided by the bulky phenyl group, which more effectively shields one face of the dienophile, leading to a highly selective approach of the diene.

While lacking empirical data, the structure of This compound suggests it may offer different stereochemical control compared to (-)-menthol and (-)-8-phenylmenthol. The presence of a hydroxymethyl group introduces a potential site for secondary interactions, such as hydrogen bonding with the Lewis acid or the dienophile, which could influence the transition state geometry and, consequently, the diastereoselectivity. Further research is required to explore the potential of this auxiliary.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of chiral auxiliaries. Below are representative procedures for the synthesis of the chiral auxiliaries and their application in a Diels-Alder reaction.

Synthesis of Chiral Auxiliaries

Synthesis of this compound ((-)-Menthyl Carbinol)

Detailed experimental procedures for the synthesis of this compound are not widely available in the context of its use as a chiral auxiliary. However, it can be prepared from (-)-menthone through a multi-step synthesis involving the formation of a cyanohydrin, followed by reduction.

Synthesis of (-)-8-Phenylmenthol

(-)-8-Phenylmenthol can be synthesized from (+)-pulegone, a naturally occurring terpene. The key step involves the conjugate addition of a phenyl Grignard reagent to pulegone, followed by reduction of the ketone.

  • Step 1: Conjugate Addition. To a solution of (+)-pulegone in a suitable solvent such as THF, phenylmagnesium bromide is added at low temperature (e.g., -78 °C). The reaction is stirred for several hours and then quenched with

A Comparative Guide to Chiral Auxiliaries: 2-(hydroxymethyl)menthol vs. 8-phenylmenthol

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of asymmetric synthesis, the selection of an appropriate chiral auxiliary is paramount to achieving high stereoselectivity. This guide provides a comparative analysis of two menthol-derived chiral auxiliaries: 2-(hydroxymethyl)menthol and the well-established 8-phenylmenthol. The objective is to equip researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.

While 8-phenylmenthol is a widely utilized and well-documented chiral auxiliary, there is a notable scarcity of published experimental data regarding the application of this compound in asymmetric synthesis. This guide will therefore provide a comprehensive overview of the performance of 8-phenylmenthol, supported by experimental data, and will address the current knowledge gap concerning this compound.

8-phenylmenthol: A Versatile and Highly Effective Chiral Auxiliary

(-)-8-Phenylmenthol, first introduced by E.J. Corey in 1975, has proven to be a powerful tool for controlling stereochemistry in a variety of chemical transformations.[1] Its efficacy stems from the bulky phenyl group, which effectively shields one face of the reactive center, directing the approach of incoming reagents to the opposite face. This steric hindrance leads to high levels of diastereoselectivity in reactions such as Diels-Alder cycloadditions, alkylations, and ene reactions.

Performance in Key Asymmetric Reactions

The performance of 8-phenylmenthol as a chiral auxiliary is demonstrated in the following representative reactions:

Table 1: Diastereoselective Diels-Alder Reaction

DienophileDieneLewis AcidSolventTemp (°C)Diastereomeric Ratio (endo:exo)Yield (%)
(-)-8-phenylmenthyl acrylate5-benzyloxymethylcyclopentadieneAlCl₃CH₂Cl₂-5591:989

Table 2: Diastereoselective Alkylation of Enolates

SubstrateElectrophileBaseSolventTemp (°C)Diastereomeric Excess (d.e.)Yield (%)
(-)-8-phenylmenthyl propionateCH₃ILDATHF-78>95%85
(-)-8-phenylmenthyl acetateC₆H₅CH₂BrLHMDSTHF-7890%92
Mechanism of Stereocontrol

The high degree of stereocontrol exerted by 8-phenylmenthol is attributed to a well-defined conformational preference of the auxiliary-substrate conjugate. The cyclohexane ring of the menthol backbone adopts a stable chair conformation, positioning the large isopropyl and phenyl groups in equatorial positions to minimize steric strain. This arrangement creates a highly differentiated steric environment around the reactive site.

G cluster_substrate Chiral Auxiliary-Substrate Conjugate cluster_conformation Preferred Conformation cluster_shielding Stereochemical Induction Substrate Substrate (e.g., acrylate) Auxiliary (-)-8-Phenylmenthol Substrate->Auxiliary covalent bond Chair Chair Conformation Auxiliary->Chair Equatorial Bulky groups equatorial Chair->Equatorial Shielding Phenyl group shields 'top' face Equatorial->Shielding Attack Reagent attacks 'bottom' face Shielding->Attack Product Product Attack->Product High Diastereoselectivity

Mechanism of Stereocontrol by 8-phenylmenthol.

This compound: An Unexplored Alternative

In stark contrast to 8-phenylmenthol, a comprehensive search of the scientific literature reveals a significant lack of published data on the use of this compound as a chiral auxiliary in asymmetric synthesis. While its chemical structure suggests potential for inducing stereoselectivity, its performance in key reactions remains uncharacterized.

The synthesis of various menthol derivatives is well-documented, and it is plausible that this compound could be prepared from commercially available menthol.[2][3] However, without experimental validation, its effectiveness as a chiral auxiliary cannot be assessed.

Experimental Protocols

General Procedure for Diels-Alder Reaction with (-)-8-phenylmenthol Acrylate

To a solution of (-)-8-phenylmenthyl acrylate (1.0 eq) in anhydrous dichloromethane at -78 °C under an inert atmosphere is added the Lewis acid (e.g., AlCl₃, 1.1 eq). The mixture is stirred for 15 minutes, followed by the dropwise addition of the diene (1.2 eq). The reaction is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The diastereomeric ratio is determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product. The product is then purified by column chromatography.

General Procedure for Alkylation of (-)-8-phenylmenthol Esters

A solution of the (-)-8-phenylmenthol ester (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert atmosphere. A solution of a strong base (e.g., lithium diisopropylamide (LDA), 1.1 eq) in THF is added dropwise, and the resulting enolate solution is stirred for 30 minutes at -78 °C. The electrophile (1.2 eq) is then added, and the reaction mixture is stirred for an additional 1-3 hours at the same temperature. The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The diastereomeric excess is determined by chiral GC or HPLC analysis. The product is purified by flash chromatography.

Conclusion

Based on the available scientific literature, 8-phenylmenthol stands as a highly effective and versatile chiral auxiliary for a range of asymmetric transformations, consistently delivering high levels of diastereoselectivity. Its mechanism of action is well-understood, providing a predictable and reliable method for stereocontrol.

Conversely, this compound remains an enigmatic member of the menthol family of auxiliaries. The absence of performance data precludes a direct comparison with 8-phenylmenthol. This knowledge gap presents an opportunity for future research to explore the potential of this compound and other novel menthol derivatives as chiral auxiliaries in asymmetric synthesis. Researchers seeking a reliable and well-characterized chiral auxiliary for immediate application are advised to consider 8-phenylmenthol.

Workflow Comparison

G cluster_8pm 8-Phenylmenthol Workflow cluster_2hm This compound Workflow (Hypothetical) Start_8pm Start Attach_8pm Attach 8-phenylmenthol to substrate Start_8pm->Attach_8pm Reaction_8pm Diastereoselective Reaction Attach_8pm->Reaction_8pm Cleavage_8pm Cleave auxiliary Reaction_8pm->Cleavage_8pm Product_8pm Chiral Product Cleavage_8pm->Product_8pm Start_2hm Start Attach_2hm Attach this compound to substrate Start_2hm->Attach_2hm Reaction_2hm Diastereoselective Reaction (Performance Unknown) Attach_2hm->Reaction_2hm Cleavage_2hm Cleave auxiliary Reaction_2hm->Cleavage_2hm Product_2hm Chiral Product Cleavage_2hm->Product_2hm

References

The Uncharted Territory of 2-(Hydroxymethyl)menthol in Asymmetric Synthesis: A Comparative Overview with Evans Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to employ chiral auxiliaries for precise stereochemical control, the landscape is dominated by well-established reagents. While Evans auxiliaries have long stood as a benchmark for high diastereoselectivity in a range of asymmetric transformations, the exploration of novel chiral auxiliaries remains a fervent pursuit. This guide addresses the inquiry into the advantages of 2-(hydroxymethyl)menthol over Evans auxiliaries. However, a comprehensive search of scientific literature and chemical databases reveals a significant finding: this compound is not a commonly documented or commercially available chiral auxiliary for asymmetric synthesis. Consequently, a direct, data-driven comparison with the extensively studied Evans auxiliaries is not currently possible.

This guide will, therefore, provide a detailed comparison of the well-characterized menthol-derived chiral auxiliaries, as a broader class, against the widely used Evans auxiliaries. This comparative analysis will shed light on the general characteristics, advantages, and disadvantages of each class, supported by available experimental data.

General Principles of Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a stereogenic compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical reaction to produce a specific stereoisomer. After the desired stereocenter is created, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is measured by its ability to induce high levels of diastereoselectivity and the ease of its attachment and removal.

Evans Auxiliaries: The Gold Standard

Developed by David A. Evans and his group, oxazolidinone-based chiral auxiliaries have become a cornerstone of modern asymmetric synthesis. They are particularly renowned for their high efficacy in asymmetric aldol, alkylation, and Diels-Alder reactions. The steric hindrance provided by the substituents on the oxazolidinone ring effectively shields one face of the enolate, leading to highly predictable and selective bond formation.

Key Features of Evans Auxiliaries:

  • High Diastereoselectivity: Often achieve diastereomeric excesses (d.e.) greater than 95%.

  • Predictable Stereochemistry: The stereochemical outcome can be reliably predicted based on the chosen auxiliary and reaction conditions.

  • Versatility: Applicable to a wide range of carbon-carbon bond-forming reactions.

  • Well-Established Protocols: A vast body of literature provides detailed and optimized experimental procedures.

Menthol-Derived Auxiliaries: A Natural Product-Based Alternative

Menthol, a naturally abundant and relatively inexpensive chiral molecule, and its derivatives have also been explored as chiral auxiliaries. While (-)-menthol itself often provides only modest levels of stereocontrol, derivatives such as 8-phenylmenthol have demonstrated significantly improved performance. The rigid cyclohexane backbone and the bulky substituents of these auxiliaries can create a chiral environment that influences the stereochemical course of a reaction.

Potential Advantages of Menthol-Derived Auxiliaries:

  • Cost-Effectiveness: Menthol is a readily available and inexpensive starting material.

  • Natural Origin: Derived from a renewable resource.

  • Potential for Novel Reactivity: Different steric and electronic properties compared to Evans auxiliaries may offer advantages in specific applications.

Comparative Performance Data

The following tables summarize representative data for Evans auxiliaries and a menthol derivative in common asymmetric reactions. It is important to note that a direct comparison is challenging as reaction conditions and substrates often vary.

Asymmetric Aldol Reaction
Chiral AuxiliaryAldehydeDiastereomeric Ratio (syn:anti)Yield (%)Reference
(R)-4-benzyl-2-oxazolidinone (Evans)Benzaldehyde>99:185J. Am. Chem. Soc. 1981, 103, 2127-2129
(S)-4-benzyl-2-oxazolidinone (Evans)Isobutyraldehyde98:280J. Am. Chem. Soc. 1981, 103, 2127-2129

No comparable data for this compound or other menthol derivatives in asymmetric aldol reactions was found in the surveyed literature.

Asymmetric Alkylation
Chiral AuxiliaryElectrophileDiastereomeric Excess (d.e.)Yield (%)Reference
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans)Benzyl bromide>98%92J. Am. Chem. Soc. 1984, 106, 1154-1156
(-)-8-phenylmentholMethyl iodide95%88J. Am. Chem. Soc. 1978, 100, 8268-8269

Experimental Protocols

General Procedure for Evans Asymmetric Aldol Reaction
  • Acylation: The desired carboxylic acid is converted to its acid chloride and reacted with the lithium salt of the Evans auxiliary (e.g., (R)-4-benzyl-2-oxazolidinone) to form the N-acyl oxazolidinone.

  • Enolate Formation: The N-acyl oxazolidinone is treated with a boron triflate (e.g., Bu₂BOTf) and a hindered amine base (e.g., diisopropylethylamine) to generate the Z-enolate.

  • Aldol Addition: The enolate is then cooled to a low temperature (typically -78 °C) and the aldehyde is added. The reaction is stirred for several hours.

  • Workup: The reaction is quenched and worked up to isolate the aldol adduct.

  • Auxiliary Cleavage: The chiral auxiliary is typically removed by hydrolysis (e.g., with LiOH/H₂O₂) or reduction (e.g., with LiAlH₄) to yield the chiral β-hydroxy acid or alcohol, respectively.

General Procedure for Asymmetric Alkylation with a Menthol-Derived Auxiliary
  • Esterification: The α,β-unsaturated carboxylic acid is esterified with the menthol-derived auxiliary (e.g., (-)-8-phenylmenthol) using a suitable coupling agent.

  • Conjugate Addition: The resulting ester is subjected to a conjugate addition reaction with an organocuprate reagent.

  • Workup: The reaction is quenched and the product is isolated.

  • Auxiliary Cleavage: The ester is hydrolyzed or reduced to remove the chiral auxiliary and obtain the desired chiral product.

Logical Workflow for Chiral Auxiliary Selection

Chiral_Auxiliary_Selection Start Start: Need for Asymmetric Synthesis Desired_Reaction Identify Desired Transformation (e.g., Aldol, Alkylation) Start->Desired_Reaction Literature_Search Conduct Literature Search for Precedents Desired_Reaction->Literature_Search Evans_Aux Evans Auxiliaries Literature_Search->Evans_Aux Menthol_Aux Menthol-Derived Auxiliaries Literature_Search->Menthol_Aux Select_Aux Select Auxiliary Based on: - Diastereoselectivity - Yield - Cost - Ease of Removal Evans_Aux->Select_Aux Menthol_Aux->Select_Aux No_Data_HM This compound: No Performance Data Found No_Data_HM->Select_Aux Consider alternatives Optimization Optimize Reaction Conditions Select_Aux->Optimization Final_Product Synthesize Final Product Optimization->Final_Product Literature_search Literature_search Literature_search->No_Data_HM

Caption: A logical workflow for selecting a chiral auxiliary.

Signaling Pathway of Stereochemical Induction by Evans Auxiliaries

Evans_Aldol_Mechanism cluster_enolate Enolate Formation cluster_aldol Aldol Addition cluster_cleavage Auxiliary Removal Acyl_Ox N-Acyl Oxazolidinone Z_Enolate Chelated Z-Enolate Acyl_Ox->Z_Enolate 1. Lewis Acid 2. Base Base DIPEA Lewis_Acid Bu₂BOTf Transition_State Chair-like Zimmerman-Traxler Transition State Z_Enolate->Transition_State Aldehyde Aldehyde (R'CHO) Aldehyde->Transition_State Aldol_Adduct Diastereomerically Enriched Aldol Adduct Transition_State->Aldol_Adduct Chiral_Product Chiral β-Hydroxy Acid Aldol_Adduct->Chiral_Product Hydrolysis Recovered_Aux Recovered Auxiliary Aldol_Adduct->Recovered_Aux Hydrolysis Cleavage_Reagent Cleavage Reagent (e.g., LiOH/H₂O₂)

Caption: Stereochemical induction in an Evans aldol reaction.

Conclusion

A Comparative Guide to Chiral Auxiliaries: Evaluating 2-(hydroxymethyl)menthol and its Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to achieve precise stereochemical control in their synthetic routes, the selection of an appropriate chiral auxiliary is a critical decision. This guide provides a comprehensive comparison of the purported chiral auxiliary 2-(hydroxymethyl)menthol, alongside two widely established alternatives: Evans oxazolidinones and camphorsultam. By examining their scope, limitations, and performance in key asymmetric transformations, this guide aims to inform the rational selection of a chiral auxiliary for specific synthetic challenges.

Chiral auxiliaries are chemical entities that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary is removed and can ideally be recovered for reuse. The effectiveness of a chiral auxiliary is primarily judged by its ability to induce high diastereoselectivity, its ease of attachment and cleavage, and its recyclability.

Comparison of Chiral Auxiliaries

The choice of a chiral auxiliary is dictated by the specific reaction being performed and the desired stereochemical outcome. The following table summarizes the performance of menthol-based auxiliaries (as a proxy for this compound), Evans oxazolidinones, and camphorsultam in common asymmetric reactions.

Chiral AuxiliaryRepresentative ReactionSubstrateDiastereomeric Excess (d.e.) / Diastereomeric Ratio (d.r.)Yield (%)Reference
(-)-8-Phenylmenthol Diels-AlderAcrylate97% d.e.89%
(-)-Menthol Chiral ResolutionCarboxylic Acid45.3% (isomer 1), 44.4% (isomer 2)89.7% (total)
Evans Oxazolidinone Aldol ReactionPropionyl Imide>99% d.e.82-88%
Evans Oxazolidinone AlkylationPropionyl Imide98:2 d.r.Not Specified
Camphorsultam Michael Additionα,β-Unsaturated Acryloyl>98% d.e.85%
Camphorsultam Diels-AlderAcryloyl>99% d.e.78%

Scope and Limitations

This compound (Inferred from Menthol Derivatives)

Scope: Menthol-based auxiliaries are primarily used in the form of esters for chiral resolution of racemic carboxylic acids and in Diels-Alder reactions. The bulky menthyl group effectively shields one face of the molecule, directing the approach of the incoming reagent. The additional hydroxymethyl group in this compound could potentially engage in hydrogen bonding or act as a secondary coordination site for a Lewis acid, which might enhance diastereoselectivity in certain reactions.

Limitations: The diastereoselectivity achieved with simple menthyl esters in reactions like the Diels-Alder can be modest (around 40% d.e.). More sterically demanding derivatives like 8-phenylmenthol are required for high levels of induction. The cleavage of the menthyl ester typically requires harsh reductive or hydrolytic conditions, which may not be compatible with sensitive functional groups in the target molecule. Furthermore, the recovery of the menthol auxiliary can be challenging.

Evans Oxazolidinones

Scope: Popularized by David A. Evans, oxazolidinone auxiliaries are highly effective in a wide range of asymmetric transformations, including aldol reactions, alkylations, and Diels-Alder reactions. They are particularly renowned for their ability to form chelated intermediates, which leads to rigid transition states and excellent stereocontrol. A key advantage is the predictable stereochemical outcome based on the substitution pattern of the oxazolidinone and the reaction conditions.

Limitations: The synthesis of the N-acylated substrate requires an additional step. While cleavage is generally efficient, it often requires strong nucleophiles or reducing agents like lithium hydroxide or lithium borohydride, which could limit substrate scope.

Camphorsultam

Scope: Camphorsultam, developed by Oppolzer, is another versatile and reliable chiral auxiliary. Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of asymmetric induction in reactions such as Diels-Alder, Michael additions, and alkylations. The resulting products are often crystalline, which can facilitate purification by recrystallization.

Limitations: Similar to Evans auxiliaries, the attachment and cleavage of camphorsultam adds steps to the overall synthesis. The removal of the auxiliary often involves reductive cleavage with reagents like lithium aluminum hydride or samarium iodide.

Experimental Protocols

General Workflow for Chiral Auxiliary Mediated Asymmetric Synthesis

The use of a chiral auxiliary in asymmetric synthesis follows a general three-step process as illustrated in the diagram below.

G General Workflow of Chiral Auxiliary Synthesis cluster_0 Step 1: Attachment cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage A Prochiral Substrate C Chiral Substrate-Auxiliary Adduct A->C B Chiral Auxiliary B->C E Diastereomerically Enriched Product C->E D Reagent D->E F Chiral Product E->F G Recovered Chiral Auxiliary E->G Recovery & Recycling

Caption: General workflow of chiral auxiliary-mediated asymmetric synthesis.

Attachment and Cleavage of Evans Oxazolidinone

Attachment (Acylation): To a solution of the oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, is added n-butyllithium (1.05 equiv) dropwise. The resulting solution is stirred for 30 minutes, followed by the addition of the desired acyl chloride (1.1 equiv). The reaction is allowed to warm to room temperature and stirred for 2-4 hours. The reaction is then quenched with saturated aqueous ammonium chloride and the product is extracted with an organic solvent.

Cleavage (Hydrolysis): The N-acyl oxazolidinone (1.0 equiv) is dissolved in a mixture of THF and water (4:1). The solution is cooled to 0 °C and lithium hydroxide (2.0 equiv) is added. The reaction is stirred at 0 °C for 1-2 hours. The reaction is then quenched with an aqueous acid solution and the chiral carboxylic acid is extracted. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

Attachment and Cleavage of Camphorsultam

Attachment (Acylation): To a solution of camphorsultam (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane at 0 °C under an inert atmosphere, is added the desired acyl chloride (1.1 equiv) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 2-4 hours. The reaction is quenched with water and the product is extracted with dichloromethane.

Cleavage (Reductive Cleavage): The N-acyl camphorsultam (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C under an inert atmosphere. Lithium aluminum hydride (1.5 equiv) is added portion-wise. The reaction is stirred at -78 °C for 1-2 hours. The reaction is carefully quenched with ethyl acetate followed by water and 1M NaOH. The resulting suspension is filtered, and the filtrate is extracted to yield the chiral alcohol. The solid contains the recovered auxiliary.

Comparative Reaction Pathway Visualization

The following diagram illustrates the stereochemical control exerted by the different chiral auxiliaries in a generic enolate alkylation reaction.

G Stereochemical Control in Enolate Alkylation cluster_menthol Menthol Auxiliary cluster_evans Evans Auxiliary cluster_camphor Camphorsultam Auxiliary M_start Menthyl Ester Enolate M_TS Less Hindered Face Attack M_start->M_TS R-X M_prod Chiral Product (Moderate d.e.) M_TS->M_prod E_start Chelated (Z)-Enolate E_TS Rigid Transition State E_start->E_TS R-X E_prod Syn-Product (High d.e.) E_TS->E_prod C_start Sterically Shielded Enolate C_TS Defined Trajectory Attack C_start->C_TS R-X C_prod Chiral Product (High d.e.) C_TS->C_prod

Caption: Comparison of stereocontrol in enolate alkylation.

Conclusion

While the specific utility of this compound as a chiral auxiliary remains to be established through dedicated research, the broader class of menthol-based auxiliaries offers a viable, albeit sometimes less selective, option for certain asymmetric transformations. For applications demanding the highest levels of stereocontrol and predictability, Evans oxazolidinones and camphorsultam remain the industry standards. The choice between these will often depend on the specific reaction, desired product configuration, and downstream processing considerations. This guide provides a foundational understanding to aid in the critical decision-making process for selecting the optimal chiral auxiliary to achieve desired synthetic outcomes.

Predicting Stereochemical Outcome: An Analysis of 2-(Hydroxymethyl)menthol and a Guide to Proven Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the intricate task of stereoselective synthesis, the choice of a chiral auxiliary is paramount in dictating the stereochemical outcome of a reaction. This guide aimed to provide a comprehensive comparison of 2-(hydroxymethyl)menthol's performance in this role. However, a thorough review of scientific literature and chemical databases reveals a significant finding: This compound is not a commonly utilized or documented chiral auxiliary for predicting stereochemical outcomes in asymmetric synthesis.

While the compound this compound is a known chemical entity with a registered CAS number (51210-01-6), there is a notable absence of published experimental data detailing its application as a chiral auxiliary. Consequently, a direct comparison of its performance against other auxiliaries, including quantitative data on diastereoselectivity and enantioselectivity, is not possible at this time.

In light of this, this guide has been adapted to provide a valuable comparison of well-established and extensively documented chiral auxiliaries that are frequently employed in asymmetric synthesis. This will serve as a practical resource for professionals seeking to control the stereochemistry of their reactions effectively. The following sections will detail the performance of prominent chiral auxiliaries, including menthol derivatives and other widely used scaffolds, supported by experimental data and protocols.

Comparison of Established Chiral Auxiliaries

The selection of a chiral auxiliary is dependent on the specific reaction, substrate, and desired stereochemical outcome. Below is a comparison of several classes of widely used chiral auxiliaries, with a focus on their applications and the level of stereocontrol they typically afford.

Chiral Auxiliary ClassCommon ExamplesTypical ApplicationsDiastereomeric Excess (d.e.) / Enantiomeric Excess (e.e.)Key Features & Limitations
Menthol Derivatives (-)-Menthol, (+)-Menthol, 8-PhenylmentholAsymmetric conjugate additions, resolutions of carboxylic acids, synthesis of chiral sulfoxides.Moderate to High (Varies significantly with substrate and reaction conditions)Readily available and relatively inexpensive. Stereochemical outcome is influenced by the steric bulk of the menthyl group. Cleavage can sometimes be challenging.
Oxazolidinones Evans Auxiliaries (e.g., 4-benzyl-2-oxazolidinone)Asymmetric aldol reactions, alkylations, acylations, and Diels-Alder reactions.Typically >95% d.e.High levels of stereocontrol are achievable due to the rigid, chelated transition state. A wide range of derivatives are commercially available.
Camphorsultams Oppolzer's SultamAsymmetric Diels-Alder reactions, conjugate additions, and alkylations.Often >98% d.e.Excellent stereoselectivity and high crystallinity of derivatives can facilitate purification. Can be more expensive than other auxiliaries.
Pseudoephedrine (+)-Pseudoephedrine, (-)-PseudoephedrineAsymmetric alkylation of enolates.Generally >95% d.e.The auxiliary can be cleaved under mild conditions to yield chiral ketones, aldehydes, or carboxylic acids.

Experimental Protocols for Key Asymmetric Reactions

To provide practical guidance, the following are generalized experimental protocols for common asymmetric reactions utilizing established chiral auxiliaries.

Asymmetric Aldol Reaction using an Evans Oxazolidinone Auxiliary

1. Acylation of the Chiral Auxiliary:

  • The oxazolidinone is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C).

  • The resulting lithium salt is then treated with an acyl chloride to form the N-acyl oxazolidinone.

2. Enolate Formation:

  • The N-acyl oxazolidinone is treated with a Lewis acid (e.g., dibutylboron triflate) and a hindered base (e.g., diisopropylethylamine) to generate a specific Z-enolate.

3. Aldol Addition:

  • The enolate is then reacted with an aldehyde at low temperature. The stereochemical outcome is directed by the chiral auxiliary, leading to the formation of a diastereomerically enriched aldol adduct.

4. Cleavage of the Auxiliary:

  • The chiral auxiliary is typically removed by hydrolysis (e.g., with lithium hydroxide and hydrogen peroxide) or reduction (e.g., with lithium borohydride) to yield the desired chiral β-hydroxy acid or alcohol, respectively.

Visualizing Reaction Mechanisms

Understanding the underlying mechanisms of stereochemical induction is crucial for predicting and optimizing reaction outcomes.

Aldol_Reaction_Pathway cluster_start Starting Materials cluster_transition Transition State cluster_product Products N-Acyl Oxazolidinone N-Acyl Oxazolidinone Zimmerman-Traxler Model Zimmerman-Traxler Model N-Acyl Oxazolidinone->Zimmerman-Traxler Model Enolization Aldehyde Aldehyde Aldehyde->Zimmerman-Traxler Model Diastereomerically Enriched Aldol Adduct Diastereomerically Enriched Aldol Adduct Zimmerman-Traxler Model->Diastereomerically Enriched Aldol Adduct Chiral Auxiliary Chiral Auxiliary Diastereomerically Enriched Aldol Adduct->Chiral Auxiliary Cleavage

Caption: A simplified workflow of an Evans asymmetric aldol reaction.

Logical Workflow for Chiral Auxiliary Selection

The process of selecting an appropriate chiral auxiliary involves several key considerations.

Auxiliary_Selection Define Target Molecule & Stereochemistry Define Target Molecule & Stereochemistry Identify Key Bond Formation Identify Key Bond Formation Define Target Molecule & Stereochemistry->Identify Key Bond Formation Literature Search for Similar Transformations Literature Search for Similar Transformations Identify Key Bond Formation->Literature Search for Similar Transformations Select Candidate Auxiliaries Select Candidate Auxiliaries Literature Search for Similar Transformations->Select Candidate Auxiliaries Evaluate Auxiliary Compatibility Evaluate Auxiliary Compatibility Select Candidate Auxiliaries->Evaluate Auxiliary Compatibility Consider Cleavage Conditions Consider Cleavage Conditions Evaluate Auxiliary Compatibility->Consider Cleavage Conditions Optimize Reaction Conditions Optimize Reaction Conditions Consider Cleavage Conditions->Optimize Reaction Conditions Final Product Final Product Optimize Reaction Conditions->Final Product

Caption: A decision-making workflow for selecting a suitable chiral auxiliary.

A Comparative Guide to Verifying the Absolute Configuration of Products from 2-(Hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a critical step in chemical synthesis and drug discovery. Products derived from 2-(hydroxymethyl)menthol, a versatile chiral auxiliary, often require rigorous stereochemical analysis. This guide provides an objective comparison of the primary analytical techniques used for this purpose: Mosher's Method (NMR-based), Vibrational Circular Dichroism (VCD), and Single-Crystal X-ray Crystallography. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate method for a given research objective.

Comparison of Analytical Techniques

The choice of method for determining the absolute configuration of a chiral product derived from this compound depends on several factors, including the nature of the sample, the availability of instrumentation, and the desired level of certainty. The following table summarizes the key performance indicators for each technique.

FeatureMosher's Method (NMR)Vibrational Circular Dichroism (VCD)Single-Crystal X-ray Crystallography
Principle Derivatization with a chiral reagent to form diastereomers with distinct NMR signals.Differential absorption of left and right circularly polarized infrared light.Diffraction of X-rays by a crystalline lattice to determine the three-dimensional arrangement of atoms.
Sample Type Soluble compounds with a reactive hydroxyl or amine group.Soluble compounds in a suitable solvent (e.g., CDCl₃).Solid, high-quality single crystal.
Sample Amount ~1-5 mg~5-15 mg (recoverable)<1 mg (if a suitable crystal is obtained)
Data Output ¹H NMR chemical shift differences (Δδ) between diastereomeric esters.VCD spectrum (positive and negative bands) compared to a calculated spectrum.Atomic coordinates, bond lengths, bond angles, and the Flack parameter for absolute configuration.
Time to Result 4-6 hours of active effort over 1-2 days.[1]1-12 hours for data acquisition, up to a week for calculations.[2]Highly variable; crystal growth can take days to weeks, data collection and analysis take a few days.
Confidence Level High, but model-dependent and can be ambiguous in complex molecules.High, when experimental and calculated spectra show good correlation.[3]Unambiguous and definitive for a well-refined crystal structure.
Key Advantage Widely accessible instrumentation (NMR).Does not require crystallization or derivatization.[2]Provides the complete 3D structure.
Key Limitation Requires chemical derivatization, which may not be straightforward.Requires quantum mechanical calculations (DFT) for interpretation.[4]Obtaining a suitable single crystal can be a major bottleneck.[2][5]

Experimental Data Summary

To illustrate the application of these techniques, we will consider a representative product formed from the reaction of this compound with an electrophile, resulting in a new stereocenter.

Mosher's Method: ¹H NMR Data

The Mosher's ester analysis is a widely used NMR-based method for determining the absolute configuration of secondary alcohols.[1][6] The protocol involves the preparation of diastereomeric α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters.[6] The analysis of the difference in chemical shifts (Δδ = δS - δR) for protons near the newly formed stereocenter allows for the assignment of the absolute configuration.[4][5]

Table 1: Representative ¹H NMR Data for (R)- and (S)-MTPA Esters of a this compound Derivative

Protonδ (R-MTPA ester) [ppm]δ (S-MTPA ester) [ppm]Δδ (δS - δR) [ppm]
H-1'4.254.35+0.10
H-2'2.152.05-0.10
H-3'1.801.92+0.12
-OCH₃ (MTPA)3.553.50-0.05
Aromatic (MTPA)7.40-7.557.42-7.58-

Note: This data is representative and intended for illustrative purposes.

Vibrational Circular Dichroism (VCD) Data

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[2] The experimental VCD spectrum is then compared to a spectrum predicted by density functional theory (DFT) calculations for a known absolute configuration.[4][7] A good match between the experimental and calculated spectra confirms the absolute configuration.[3]

Table 2: Representative VCD Data for a this compound Derivative

Wavenumber (cm⁻¹)Experimental VCD Intensity (ΔA x 10⁻⁴)Calculated VCD Intensity (R-configuration)Calculated VCD Intensity (S-configuration)
1735+2.5+2.8-2.8
1450-1.8-2.0+2.0
1370+3.1+3.5-3.5
1150-0.9-1.1+1.1

Note: This data is representative and intended for illustrative purposes. The sign of the VCD signal is the most critical factor for comparison.

Experimental Protocols

Mosher's Method Protocol
  • Preparation of (S)-MTPA Ester:

    • Dissolve the this compound derivative (1.0 eq) in anhydrous pyridine or CH₂Cl₂.

    • Add (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl, 1.5 eq).

    • Stir the reaction at room temperature for 2-4 hours or until completion as monitored by TLC.

    • Quench the reaction with the addition of a few drops of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash with dilute HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the (S)-MTPA ester by flash column chromatography.

  • Preparation of (R)-MTPA Ester:

    • Follow the same procedure as above, using (S)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl).

  • NMR Analysis:

    • Acquire ¹H NMR spectra for both the (S)- and (R)-MTPA esters in the same solvent (e.g., CDCl₃).

    • Assign the proton signals for both diastereomers.

    • Calculate the chemical shift differences (Δδ = δS - δR) for protons adjacent to the chiral center.

    • Apply the Mosher's method model to determine the absolute configuration based on the signs of the Δδ values.

Vibrational Circular Dichroism (VCD) Protocol
  • Sample Preparation:

    • Dissolve 5-15 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃) to achieve an appropriate concentration for IR absorbance (typically 0.1-0.5 M).

  • Data Acquisition:

    • Acquire the VCD and IR spectra simultaneously on a VCD spectrometer.

    • Collect data over a suitable spectral range (e.g., 2000-900 cm⁻¹) for a sufficient duration to achieve a good signal-to-noise ratio.

  • Computational Modeling:

    • Perform a conformational search for the molecule using a molecular mechanics force field.

    • Optimize the geometry of the low-energy conformers using Density Functional Theory (DFT) (e.g., B3LYP/6-31G(d)).

    • Calculate the vibrational frequencies and VCD intensities for each conformer.

    • Generate a Boltzmann-averaged calculated VCD spectrum for one enantiomer (e.g., the R-configuration). The spectrum for the other enantiomer is the mirror image.

  • Data Analysis:

    • Compare the experimental VCD spectrum with the calculated spectra for both the (R)- and (S)-configurations.

    • The absolute configuration is assigned based on which calculated spectrum provides the best match to the experimental data, particularly in the signs of the major VCD bands.

Visualizations

Mosher_Method_Workflow cluster_synthesis Ester Synthesis cluster_analysis NMR Analysis start Chiral Alcohol r_mtpa (R)-MTPA-Cl start->r_mtpa Derivatization s_mtpa (S)-MTPA-Cl start->s_mtpa Derivatization s_ester (S)-MTPA Ester r_mtpa->s_ester r_ester (R)-MTPA Ester s_mtpa->r_ester nmr_s ¹H NMR of (S)-Ester s_ester->nmr_s nmr_r ¹H NMR of (R)-Ester r_ester->nmr_r delta Calculate Δδ = δS - δR nmr_s->delta nmr_r->delta config Assign Absolute Configuration delta->config

Caption: Workflow for Mosher's Method.

VCD_Workflow cluster_exp Experimental cluster_comp Computational sample Purified Sample vcd_exp Measure Experimental VCD Spectrum sample->vcd_exp compare Compare Experimental and Calculated Spectra vcd_exp->compare dft DFT Calculations (e.g., R-isomer) vcd_calc_r Calculated VCD (R-isomer) dft->vcd_calc_r vcd_calc_s Calculated VCD (S-isomer) vcd_calc_r->vcd_calc_s Invert signs vcd_calc_r->compare vcd_calc_s->compare assign Assign Absolute Configuration compare->assign

Caption: Workflow for VCD Spectroscopy.

Conclusion

The verification of the absolute configuration of products derived from this compound can be reliably achieved through several powerful analytical techniques. Mosher's method offers a widely accessible NMR-based approach, provided that the chemical derivatization is successful. VCD spectroscopy presents a non-destructive alternative that avoids the need for crystallization or derivatization but requires computational resources. Single-crystal X-ray crystallography remains the gold standard for unambiguous structural determination, though it is entirely dependent on the ability to grow high-quality crystals. By understanding the principles, advantages, and limitations of each method as outlined in this guide, researchers can make an informed decision to select the most suitable technique for their specific needs, ensuring the accurate and efficient stereochemical characterization of their chiral products.

References

The Untapped Potential of 2-(Hydroxymethyl)menthol in Total Synthesis: A conspicuous absence in the chemist's toolbox

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the quest for efficient and highly selective methods in total synthesis is perpetual. Chiral auxiliaries are a cornerstone of asymmetric synthesis, enabling the control of stereochemistry in complex molecules. While derivatives of (-)-menthol, such as 8-phenylmenthol, have found widespread application, a thorough review of the scientific literature reveals a surprising void in the use of 2-(hydroxymethyl)menthol as a chiral auxiliary in the total synthesis of natural products.

Despite extensive searches for its application in diastereoselective reactions and natural product synthesis, no specific examples of this compound being employed as a chiral auxiliary could be identified. The existing body of literature predominantly focuses on the well-established use of (-)-menthol itself for the resolution of racemic mixtures and as a chiral auxiliary in various transformations, including the synthesis of enantiomerically pure sulfoxides and diastereomeric esters.[1]

One study detailed the synthesis of "(-)-menthyl carbinol," an alternative name for this compound. However, this research was confined to the preparation of the compound and did not explore its potential applications as a chiral auxiliary in a broader synthetic context. This lack of documented use prevents a comparative analysis of its performance against other chiral auxiliaries.

The scientific community has extensively explored other menthol derivatives. For instance, 8-phenylmenthol, introduced by E.J. Corey, has been successfully utilized in asymmetric Diels-Alder reactions, demonstrating the potential of modifying the menthol scaffold to achieve high levels of stereocontrol.[2][3] Similarly, other functionalized menthol derivatives have been investigated for their utility in asymmetric synthesis.[4]

The absence of this compound in the total synthesis literature is intriguing. The presence of a primary hydroxyl group at the C2 position offers a potential point of attachment for substrates and a different steric and electronic environment compared to menthol or its other derivatives. This structural feature could, in principle, influence the stereochemical outcome of reactions in unique ways.

Given the lack of published applications, it is not possible to provide a comparison guide with quantitative data, detailed experimental protocols, or visualizations of its use in synthetic workflows. The scientific record, as it currently stands, does not contain the necessary information to evaluate the efficacy of this compound as a chiral auxiliary in total synthesis. This represents a potential untapped area of research for synthetic chemists to explore the capabilities of this readily accessible, chiral molecule. Future investigations could focus on attaching various prochiral substrates to the hydroxymethyl group and evaluating the diastereoselectivity of subsequent reactions, thereby potentially adding a new and valuable tool to the arsenal of asymmetric synthesis.

References

Safety Operating Guide

Personal protective equipment for handling 2-(Hydroxymethyl)menthol

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 2-(Hydroxymethyl)menthol

Audience: Researchers, scientists, and drug development professionals.

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. While specific safety data for this compound is limited, this document incorporates best practices derived from the safety data sheets (SDS) of the closely related compound, menthol, to ensure a high level of safety.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards associated with similar compounds.

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles or a face shield.[1][2]Protects against potential splashes, dust, or vapors that may cause eye irritation or damage.[3][4][5][6][7][8]
Skin Protection Chemical-resistant gloves (e.g., butyl rubber, nitrile rubber).[3][9] A lab coat or protective clothing is also necessary.[1][2]Prevents direct skin contact, which may cause irritation or allergic reactions.[4][5][7][10]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][5] If dust formation is likely, a NIOSH-approved respirator with a particulate filter is recommended.[2][9]Minimizes the inhalation of airborne particles or vapors that could lead to respiratory tract irritation.[5][6]
Operational Plan: Step-by-Step Handling Procedure

Adherence to a standardized operational plan is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure that a current Safety Data Sheet (SDS) for a similar compound, such as menthol, is readily accessible.

    • Verify that all necessary PPE is available and in good condition.

    • Confirm that the work area, preferably a chemical fume hood, is clean and operational.

    • Locate the nearest eyewash station and safety shower before beginning work.[7][11]

  • Handling:

    • Wash hands thoroughly before and after handling the compound.[6][9]

    • Wear all required PPE as outlined in the table above.

    • Avoid direct contact with the skin, eyes, and clothing.[1][9]

    • Minimize the generation of dust or aerosols.[5][6]

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid material.

    • Keep the container tightly closed when not in use.[6][9]

  • Post-Handling:

    • Clean the work area thoroughly after use.

    • Remove and properly dispose of contaminated PPE.

    • Wash hands and any exposed skin with soap and water.[12]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Characterization: Dispose of this compound as hazardous waste, following all local, state, and federal regulations.

  • Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Spill Management:

    • In case of a spill, evacuate the area.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled container for disposal.[1][5]

    • Clean the spill area with a suitable solvent and absorbents, and dispose of the cleaning materials as hazardous waste.

Emergency First-Aid Procedures

Immediate and appropriate first aid is crucial in the event of accidental exposure.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1][5][12]

  • Skin Contact: Remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[1][5][12]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration. Seek immediate medical attention.[1][5][12]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][12]

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase cluster_post 3. Post-Handling Phase cluster_emergency Emergency Procedures prep_sds Access SDS prep_ppe Inspect & Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace prep_ppe->prep_workspace prep_emergency Locate Emergency Equipment prep_workspace->prep_emergency handle_compound Handle Compound prep_emergency->handle_compound handle_minimize Minimize Dust/Aerosols handle_compound->handle_minimize spill Spill handle_compound->spill exposure Personal Exposure handle_compound->exposure handle_contain Keep Container Closed handle_minimize->handle_contain post_clean Clean Workspace handle_contain->post_clean post_dispose_ppe Dispose of Contaminated PPE post_clean->post_dispose_ppe post_wash Wash Hands post_dispose_ppe->post_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.